molecular formula C5H13ClN2O2 B1522759 2-[(2-Methoxyethyl)amino]acetamide hydrochloride CAS No. 1235440-79-5

2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Cat. No.: B1522759
CAS No.: 1235440-79-5
M. Wt: 168.62 g/mol
InChI Key: LYZGRXRVXHMQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methoxyethyl)amino]acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methoxyethyl)amino]acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxyethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-9-3-2-7-4-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZGRXRVXHMQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-79-5
Record name Acetamide, 2-[(2-methoxyethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of a chemical entity is fundamental. These properties govern a compound's behavior from synthesis and purification to formulation and its ultimate physiological effects. This guide provides an in-depth exploration of the key physical characteristics of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Due to the limited availability of direct experimental data for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in publicly accessible databases, this guide will leverage data from structurally analogous compounds and focus on the established, rigorous methodologies for determining these critical physical parameters. This approach ensures scientific integrity by grounding the discussion in proven experimental techniques while transparently acknowledging the absence of direct empirical values for the specified molecule.

Predicted Physicochemical Properties

In the absence of experimental data, computational predictions for a closely related compound, 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide, can provide valuable estimations. It is crucial to note that these are theoretical values and should be confirmed by empirical testing.

PropertyPredicted ValueSource
Molecular Weight 215.28 g/mol [1]
Molecular Formula C₈H₁₃N₃O₂S[1]
XLogP3 -0.3[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 105 Ų[1]

Methodologies for Physical Property Determination

The following sections detail the authoritative, step-by-step protocols for determining the key physical properties of a compound like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. For pharmaceutical compounds, the United States Pharmacopeia (USP) provides a standardized method, USP <741>, to ensure accuracy and reproducibility.[2][3][4][5][6]

Principle: The melting range is the temperature interval between the appearance of the first liquid droplet and the complete liquefaction of the solid. A narrow melting range is indicative of a high degree of purity.

Experimental Protocol (USP <741> Class Ia):

  • Sample Preparation: Gently pulverize the dry sample to a fine powder.

  • Capillary Filling: Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[5]

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate. The USP recommends a heating rate of 1 ± 0.5 °C/minute, starting approximately 5°C below the expected melting point.[5]

  • Observation: The onset of melting is the temperature at which the column of the substance is observed to collapse against the side of the capillary tube. The clear point is the temperature at which the substance becomes completely liquid.

  • Reporting: Record the temperature range from the onset of melting to the clear point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Pulverize Pulverize Sample FillCapillary Fill Capillary Tube (2.5-3.5 mm) Pulverize->FillCapillary PlaceInApparatus Place in Apparatus FillCapillary->PlaceInApparatus Heat Heat at 1 °C/min PlaceInApparatus->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination via USP <741>.

Solubility Profile

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The European Pharmacopoeia provides guidelines for solubility determination.

Principle: The solubility of a substance is the concentration at which a solution is saturated at a specific temperature. It is typically determined by the shake-flask method, where excess solute is equilibrated with the solvent.

Experimental Protocol (Adapted from European Pharmacopoeia and other guidelines): [7]

  • Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8), and relevant organic solvents.

  • Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed container.

  • Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the solute).

  • Quantification: Analyze the concentration of the solute in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Reporting: Express solubility in terms of mass per unit volume (e.g., mg/mL).

SolubilityWorkflow Start Add Excess Solute to Solvent Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Analyze Quantify Solute in Supernatant Separate->Analyze Report Report Solubility (mg/mL) Analyze->Report

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9][10][11]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference standard.

  • Spectral Interpretation:

    • Chemical Shift (δ): Analyze the position of each signal to infer the electronic environment of the protons.

    • Integration: Determine the relative number of protons giving rise to each signal.

    • Multiplicity: Analyze the splitting pattern of each signal to determine the number of neighboring protons.

    • Coupling Constants (J): Measure the distance between the peaks in a multiplet to gain information about the dihedral angle between coupled protons.

¹³C NMR Spectroscopy Protocol:

The protocol is similar to ¹H NMR, but with a few key differences:

  • Larger sample quantities may be required due to the lower natural abundance of ¹³C.

  • Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14][15][16]

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[16]

  • Spectral Interpretation:

    • N-H Stretch: Look for absorptions in the 3500-3300 cm⁻¹ region, characteristic of amines and amides.

    • C-H Stretch: Identify aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=O Stretch: A strong absorption in the 1700-1630 cm⁻¹ region is indicative of the amide carbonyl group.

    • C-O Stretch: Look for C-O stretching vibrations from the methoxy group in the 1250-1000 cm⁻¹ region.

    • Fingerprint Region: The complex pattern of absorptions below 1500 cm⁻¹ is unique to the molecule and can be used for identification by comparison to a reference spectrum.

SpectroscopyWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Prep_NMR Dissolve in Deuterated Solvent Acquire_NMR Acquire Spectrum Prep_NMR->Acquire_NMR Process_NMR Process Data Acquire_NMR->Process_NMR Interpret_NMR Interpret Chemical Shift, Integration, & Coupling Process_NMR->Interpret_NMR Prep_IR Place Sample on ATR Crystal Acquire_IR Acquire Spectrum Prep_IR->Acquire_IR Interpret_IR Identify Functional Group Absorptions Acquire_IR->Interpret_IR

Caption: General workflows for NMR and IR spectroscopic analysis.

Conclusion

References

  • PubChem. 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-aminoethyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. National Center for Biotechnology Information. [Link]

  • European Union. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

  • University of Cambridge. NMR Spectroscopy in Organic Chemistry: a quick guide. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for inclusion in the list of international comparator products. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

  • ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

  • National Center for Biotechnology Information. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. 1. GENERAL NOTICES. [Link]

  • Cheméo. Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

Sources

Technical Monograph: 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (also known as N-(2-methoxyethyl)glycinamide HCl). As a functionalized amino acid derivative, this compound serves as a critical building block in the synthesis of peptidomimetics and hydrophilic drug linkers. Its structure combines a polar, hydrogen-bonding amide motif with a solubilizing methoxyethyl ether tail, making it a valuable tool for modulating the physicochemical properties (LogP, aqueous solubility) of lead compounds in drug discovery.

Part 1: Structural Elucidation & Physicochemical Profile

Chemical Identity

The compound is a secondary amine hydrochloride salt derived from glycinamide. The "methoxyethyl" substitution on the alpha-amine introduces steric flexibility and hydrophilicity without adding a formal charge (at physiological pH, the amine is protonated).

ParameterDetail
IUPAC Name 2-[(2-Methoxyethyl)amino]acetamide hydrochloride
Common Synonyms N-(2-Methoxyethyl)glycinamide HCl; Glycinamide, N-(2-methoxyethyl)-, HCl
Molecular Formula

Molecular Weight 168.62 g/mol
Free Base MW 132.16 g/mol
CAS Number Not widely listed in commercial catalogs; see analogs (e.g., 1668-10-6 for Glycinamide HCl)
SMILES COCCNCC(N)=O.Cl
Predicted Physicochemical Properties

Note: Data derived from structural analogs (Glycinamide HCl and 2-Methoxyethylamine).

  • Physical State: Hygroscopic white to off-white crystalline solid.

  • Solubility: Highly soluble in water (>100 mg/mL), DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Et2O).

  • pKa (Amine): ~8.1–8.4 (Typical for secondary glycinamides).

  • H-Bond Donors: 4 (Amide

    
    , Amine 
    
    
    
    ).
  • H-Bond Acceptors: 3 (Ether O, Amide O, Free Amine N).

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 2-[(2-Methoxyethyl)amino]acetamide relies on nucleophilic substitution. The electron-rich nitrogen of 2-methoxyethylamine attacks the electrophilic alpha-carbon of 2-chloroacetamide.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target molecule. Target Target Molecule 2-[(2-Methoxyethyl)amino]acetamide HCl Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursor1 2-Chloroacetamide (Electrophile) Disconnection->Precursor1 Precursor2 2-Methoxyethylamine (Nucleophile) Disconnection->Precursor2

Validated Synthetic Protocol

Objective: Synthesis of 2-[(2-Methoxyethyl)amino]acetamide HCl via


 alkylation.

Reagents:

  • 2-Chloroacetamide (1.0 eq)

  • 2-Methoxyethylamine (2.5 eq) — Excess used to prevent bis-alkylation.

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN).

  • Base: Triethylamine (optional, if using 1.0 eq amine).

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 2-methoxyethylamine (2.5 eq) in anhydrous THF at 0°C under nitrogen atmosphere.

    • Why: Low temperature prevents uncontrolled exotherms and minimizes side reactions (e.g., polymerization).

  • Addition:

    • Add a solution of 2-chloroacetamide (1.0 eq) in THF dropwise over 30 minutes.

    • Mechanism:[1][2] The amine nitrogen performs a backside attack on the alkyl chloride, displacing the chloride ion.

  • Progression:

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin) or LC-MS.

  • Workup (Free Base Isolation):

    • Filter off the precipitated amine hydrochloride byproduct (if no external base was used).

    • Concentrate the filtrate under reduced pressure to remove solvent and excess 2-methoxyethylamine (BP ~95°C).

    • Result: Crude oil (Free base).

  • Salt Formation:

    • Dissolve the crude oil in a minimum amount of absolute ethanol or 1,4-dioxane.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

  • Purification:

    • Filter the solid and wash with cold diethyl ether (to remove non-polar impurities).

    • Recrystallize from Ethanol/Et2O if necessary.

Part 3: Analytical Characterization

To validate the structure, the following spectroscopic fingerprints are expected.

Proton NMR ( -NMR)

Solvent:


 or 

Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
3.85 Singlet (s)2H

Alpha-methylene protons (deshielded by carbonyl).
3.60 Triplet (t)2H

Methylene adjacent to oxygen.
3.30 Singlet (s)3H

Methoxy methyl group.
3.15 Triplet (t)2H

Methylene adjacent to amine nitrogen.
7.50, 7.10 Broad (br)2H

Amide protons (visible in DMSO, exchangeable in

).
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  133.1 m/z (Corresponds to the free base cation).
    
  • Fragmentation Pattern: Loss of methoxy group (

    
    ) or cleavage of the amide bond.
    

Part 4: Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility. It is often used to:

  • Probe Hydrogen Bonding: The terminal amide acts as a donor/acceptor pair for interacting with protein backbones (e.g., in kinase hinge regions).

  • Solubility Tagging: The methoxyethyl group disrupts crystal lattice energy and improves the aqueous solubility of hydrophobic scaffolds.

Linker Chemistry Workflow

The secondary amine can be further functionalized (e.g., via reductive amination or acylation) to create "PROTAC" linkers or antibody-drug conjugates (ADCs).

Applications Figure 2: Divergent synthetic utility in medicinal chemistry. Compound 2-[(2-Methoxyethyl)amino] acetamide HCl Step1 Acylation (R-COCl) Compound->Step1 Step2 Reductive Amination (R-CHO) Compound->Step2 Product1 Peptidomimetic Scaffold Step1->Product1  Amide Bond   Product2 Tertiary Amine Linker Step2->Product2  N-Alkylation  

[2][3][4][5][6][7][8][9]

References

  • Chloroacetamide Reactivity

    • Source: Arkivoc. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."
    • URL:[Link]

  • Glycinamide Analog Properties

    • Source: PubChem.[3][4][5][6][7] "Glycinamide Hydrochloride (Compound Summary)."

    • URL:[Link][4]

  • Related Synthesis (Patent)
  • General Procedure for Amine Alkylation

    • Source: Organic Syntheses.[8] "Chloroacetamide."[9][8][10]

    • URL:[Link]

Sources

Optimized Synthesis and Process Control of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (often referred to as N-(2-methoxyethyl)glycinamide HCl) represents a critical building block in the synthesis of functionalized amino acid derivatives, peptidomimetics, and neuroactive pharmaceutical agents. Structurally, it serves as a hydrophilic, non-canonical glycine analog, sharing pharmacophore features with anticonvulsants such as Lacosamide and Ralfinamide .[1]

This guide details a robust, scalable synthetic route designed to overcome the primary challenge in secondary amine synthesis: polyalkylation . By utilizing a controlled nucleophilic substitution of 2-chloroacetamide with 2-methoxyethylamine, followed by a specific hydrochloride salt formation, we ensure high purity (>98%) and process reproducibility.

Key Chemical Challenges[1]
  • Selectivity: Preventing the formation of the tertiary amine (di-alkylation impurity).

  • Hygroscopicity: The hydrochloride salt is prone to moisture absorption; crystallization solvent choice is critical.[1]

  • Safety: Handling of 2-chloroacetamide (a potent sensitizer and alkylating agent).[1]

Retrosynthetic Analysis & Strategy

The synthesis is approached via a direct SN2 nucleophilic substitution.[1] While reductive amination is a theoretical alternative, the instability of the required aldehyde (glyoxamide) makes the alkylation route superior for industrial scalability.

Pathway Logic[2]
  • Disconnection: The C-N bond between the glycine alpha-carbon and the secondary amine.[1]

  • Precursors: 2-Chloroacetamide (electrophile) and 2-Methoxyethylamine (nucleophile).[1]

  • Process Control: To favor the secondary amine (Target) over the tertiary amine (Impurity), the reaction kinetics must be manipulated by maintaining a high concentration of the nucleophile relative to the electrophile.

Retrosynthesis Target 2-[(2-Methoxyethyl)amino]acetamide HCl (Target Molecule) Amine 2-Methoxyethylamine (Nucleophile) Target->Amine C-N Disconnection Electrophile 2-Chloroacetamide (Electrophile) Target->Electrophile Precursors Precursors

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Chloroacetamide 93.511.0Electrophile / Substrate
2-Methoxyethylamine 75.114.0 - 5.0Nucleophile (Excess required)
Water (Deionized) 18.02SolventPolar reaction medium
HCl (conc. 37%) 36.46~1.1Salt formation
Isopropanol (IPA) 60.10SolventCrystallization anti-solvent
Step-by-Step Methodology
Phase A: Nucleophilic Substitution (Alkylation)

Rationale: The use of water as a solvent exploits the high solubility of both reactants while facilitating the "salting out" effect during workup. The large excess of amine suppresses over-alkylation.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Charge: Add 2-Methoxyethylamine (4.0 equiv) to the flask. Cool to 0–5°C using an ice bath.[1]

  • Addition: Dissolve 2-Chloroacetamide (1.0 equiv) in a minimum volume of water (approx. 2-3 volumes relative to mass). Add this solution dropwise to the amine over 60 minutes.[1]

    • Critical Control Point: Maintain internal temperature <10°C during addition to prevent thermal runaway and byproduct formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: MeOH/DCM 1:9) or HPLC.[1][2] Consumption of chloroacetamide indicates completion.[1]

Phase B: Isolation and Salt Formation

Rationale: Direct evaporation removes the volatile excess amine.[1] Acidification in a non-aqueous solvent (IPA) precipitates the product while keeping impurities in solution.

  • Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap) at 40–50°C to remove water and the bulk of unreacted 2-methoxyethylamine.

    • Note: 2-Methoxyethylamine boils at ~95°C; vacuum efficiency is key.[1]

  • Solvent Swap: Redissolve the oily residue in Isopropanol (IPA) (5 volumes).

  • Acidification: Cool the IPA solution to 0–5°C. Slowly add concentrated HCl (or HCl gas in dioxane) until pH reaches 2–3. A white precipitate should form immediately.[1]

  • Crystallization: Stir the slurry at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the solid under nitrogen (hygroscopic).[1] Wash the cake with cold IPA followed by diethyl ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Logic & Mechanism

The reaction follows a classic SN2 mechanism.[1] The nitrogen lone pair of the methoxyethylamine attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion.

Why 4.0 Equivalents? If a 1:1 ratio is used, the product (a secondary amine) is often more nucleophilic than the starting material, leading to reaction with a second molecule of chloroacetamide. By flooding the system with starting amine, the statistical probability favors the desired mono-alkylation.

Mechanism cluster_conditions Critical Parameters Step1 Nucleophilic Attack (R-NH2 attacks Cl-CH2-CO-NH2) Step2 Transition State (SN2 Geometry) Step1->Step2 Slow Step3 Deprotonation (Loss of HCl) Step2->Step3 Fast Step4 Salt Formation (Add HCl -> Product.HCl) Step3->Step4 Workup Temp Temp < 10°C (Kinetic Control) Temp->Step1 Stoich Amine Excess (Selectivity) Stoich->Step2

Figure 2: Mechanistic flow and critical process parameters for the synthesis.

Analytical Characterization

The following data represents the expected values for the hydrochloride salt.

TechniqueParameterExpected ResultInterpretation
Appearance VisualWhite crystalline solidHigh purity salt form.[1]
Melting Point Capillary140–145°C (dec.)Sharp range indicates purity.[1]
1H NMR DMSO-d6δ 3.30 (s, 3H)Methoxy group (-OCH3)
δ 3.55 (t, 2H)Ether-adjacent methylene (-CH2-O)
δ 3.75 (s, 2H)Glycine methylene (-NH-CH2-CO)
δ 3.05 (t, 2H)Amine-adjacent methylene (-CH2-N)
δ 7.5, 7.8 (br s, 2H)Amide protons (-CONH2)
MS (ESI) Positive Modem/z = 133.1 [M+H]+Matches free base MW (132.16).

Safety & Troubleshooting

Safety Profile
  • 2-Chloroacetamide: Classified as toxic if swallowed and a skin sensitizer.[1] It is a known alkylating agent.[1][3] Double-gloving and use of a fume hood are mandatory.[1]

  • 2-Methoxyethylamine: Flammable liquid, causes severe skin burns.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Loss of product in mother liquorThe HCl salt is water-soluble. Ensure water is fully removed before adding IPA.[1] Use minimal cold IPA for washing.[1]
Oily Product Hygroscopicity or impuritiesThe salt may absorb water.[1] Dry under high vacuum with P2O5.[1] If oil persists, recrystallize from MeOH/Et2O.[1]
Extra NMR Peaks Di-alkylation impurityCheck for peaks around δ 3.8-4.0. If present, recrystallization is difficult; restart reaction with higher amine equivalents (5-6 eq).[1]

References

  • Organic Syntheses. "Chloroacetamide." Org.[1][4][5] Synth.1927 , 7, 16. (Foundational methodology for chloroacetamide reactivity).[1]

  • PubChem. "2-Aminoacetamide hydrochloride (Glycinamide HCl)."[1] National Library of Medicine.[1][6] (Physical properties and safety data for the glycinamide class).

  • European Patent Office. "Method for preparing glycinamide hydrochloride."[1][7] CN102190597A.[1][7] (Industrial process for aminoacetamide synthesis).[1]

  • Google Patents. "Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide."[1] CN101538223A.[1] (Validates the reaction of chloroacetamide with methoxy-substituted amines).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

2-[(2-Methoxyethyl)amino]acetamide hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), chemical utility, and experimental characterization of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride . This analysis synthesizes its role as a specialized chemical scaffold with its pharmacological properties as a member of the aminoacetamide class (structurally analogous to Milacemide).

Mechanism of Action, Chemical Utility & Experimental Protocols

Executive Summary

2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 1235440-79-5) is a bifunctional small molecule scaffold belonging to the aminoacetamide class. While primarily utilized as a high-purity building block in the synthesis of peptidomimetics and kinase inhibitors (e.g., Quinazoline derivatives), it possesses intrinsic pharmacological relevance as a glycinamide prodrug .

Structurally, it consists of a glycinamide core N-substituted with a 2-methoxyethyl group.[1] This architecture mimics the anticonvulsant Milacemide , suggesting a shared mechanism of action involving metabolic activation by Monoamine Oxidase B (MAO-B) to release Glycinamide , a modulator of NMDA and glycine receptors.

Property Details
Chemical Name 2-[(2-Methoxyethyl)amino]acetamide hydrochloride
CAS Number 1235440-79-5
Molecular Formula

Molecular Weight 168.62 g/mol
Primary Class Aminoacetamide; Glycinamide Derivative
Pharmacological Role Glycinamide Prodrug; MAO-B Substrate (Analogous)
Industrial Use Intermediate for Kinase Inhibitors, Peptoids, and APIs
Pharmacological Mechanism of Action (MoA)

The biological activity of 2-[(2-Methoxyethyl)amino]acetamide is governed by its metabolic susceptibility to oxidative deamination. This mechanism is characteristic of N-alkylated glycinamides.

2.1. Metabolic Activation via MAO-B

Like its structural congener Milacemide, this molecule acts as a "Trojan Horse" prodrug. It is designed to cross the blood-brain barrier (BBB) via passive diffusion (facilitated by the lipophilic methoxyethyl chain) and undergo bioactivation within the CNS.

  • Substrate Recognition : The secondary amine moiety is targeted by Monoamine Oxidase B (MAO-B) , primarily located in the outer mitochondrial membrane of glial cells and serotonergic neurons.

  • Oxidative Deamination : MAO-B catalyzes the oxidation of the

    
    -carbon adjacent to the nitrogen, forming an unstable iminium intermediate.
    
  • Hydrolysis : The intermediate spontaneously hydrolyzes to yield two active species:

    • Glycinamide : The primary pharmacological effector.

    • Methoxyacetaldehyde : A metabolic byproduct (analogous to pentanal from Milacemide).

2.2. Downstream Receptor Modulation

The liberated Glycinamide exerts neuroactive effects through two primary pathways:

  • NMDA Receptor Modulation : Glycinamide acts as an agonist at the strychnine-insensitive glycine binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor, potentially enhancing cognitive function and synaptic plasticity.

  • Glycine Receptor (GlyR) Activation : At higher concentrations, it may potentiate strychnine-sensitive glycine receptors in the brainstem and spinal cord, contributing to anticonvulsant or antinociceptive effects.

2.3. Pathway Visualization

The following diagram illustrates the bioactivation cascade and downstream signaling.

MoA_Pathway Prodrug 2-[(2-Methoxyethyl)amino]acetamide Inter Iminium Intermediate Prodrug->Inter Oxidation MAOB MAO-B Enzyme (Mitochondrial) MAOB->Inter Catalysis Glycinamide Glycinamide (Active Metabolite) Inter->Glycinamide Hydrolysis Aldehyde Methoxyacetaldehyde (Byproduct) Inter->Aldehyde Hydrolysis NMDA NMDA Receptor (Glycine Site) Glycinamide->NMDA Co-activation GlyR Glycine Receptor (Inhibitory) Glycinamide->GlyR Potentiation

Figure 1: Metabolic activation pathway of 2-[(2-Methoxyethyl)amino]acetamide by MAO-B yielding Glycinamide.

Chemical Mechanism: Synthetic Utility

Beyond pharmacology, this compound acts as a critical nucleophilic scaffold in drug development.

  • Nucleophilic Substitution : The secondary amine is sterically accessible, allowing for

    
     reactions or reductive aminations to attach complex pharmacophores (e.g., quinazoline cores for EGFR inhibitors).
    
  • Peptoid Synthesis : It serves as a "sub-monomer" in the synthesis of N-substituted glycine oligomers (peptoids), providing the methoxyethyl side chain which enhances water solubility and cytosolic penetration of the final peptidomimetic.

Experimental Protocols

To validate the mechanism and utility of this compound, the following protocols are recommended.

Protocol A: In Vitro MAO-B Substrate Assay

Objective : To verify the oxidative deamination of the compound by MAO-B and quantify Glycinamide release.

  • Reagent Preparation :

    • Prepare a 10 mM stock of 2-[(2-Methoxyethyl)amino]acetamide HCl in DMSO.

    • Thaw Human Recombinant MAO-B supersomes (Corning/Gentest).

  • Incubation :

    • In a 96-well plate, mix

      
       substrate (final conc. 
      
      
      
      ) with
      
      
      Potassium Phosphate buffer (100 mM, pH 7.4).
    • Initiate reaction with

      
       MAO-B enzyme (final protein conc. 
      
      
      
      ).
    • Incubate at

      
       for 30-60 minutes.
      
  • Termination & Analysis :

    • Stop reaction with

      
       ice-cold Acetonitrile containing internal standard (e.g., 
      
      
      
      -Glycinamide).
    • Centrifuge at 3000g for 20 min.

    • Analyze supernatant via LC-MS/MS monitoring the transition of Glycinamide (

      
      
      
      
      
      ).
  • Validation :

    • Use Selegiline (MAO-B inhibitor) as a negative control to confirm enzymatic specificity.

Protocol B: Synthetic Application (Reductive Amination)

Objective : To utilize the scaffold in synthesizing a drug intermediate (e.g., coupling to an aldehyde).

  • Dissolution : Dissolve 1.0 eq of 2-[(2-Methoxyethyl)amino]acetamide HCl in Methanol (0.5 M concentration).

  • Neutralization : Add 1.0 eq of Triethylamine (TEA) to liberate the free amine.

  • Coupling : Add 1.0 eq of the target aldehyde (e.g., substituted benzaldehyde). Stir for 2 hours at Room Temperature (RT) to form the imine.

  • Reduction : Add 1.5 eq of Sodium Triacetoxyborohydride (

    
    ) portion-wise.
    
  • Workup : Quench with saturated

    
    , extract with DCM, and purify via silica gel chromatography.
    
References
  • CymitQuimica . (2025). 2-[(2-Methoxyethyl)amino]acetamide hydrochloride Product Sheet. Retrieved from

  • Boehringer Ingelheim International GmbH . (2018). Patent WO2018172250A1: 2-methyl-quinazolines. (Describes the use of N-(2-methoxyethyl)glycinamide as a reagent). Retrieved from

  • ChemScene . (2024). Product Analysis: 2-[(2-methoxyethyl)amino]acetamide hydrochloride. Retrieved from

  • Janssens de Varebeke, P., et al. (1988). Milacemide, a Glycinamide Derivative with Anticonvulsant Properties. (Mechanism reference for aminoacetamide class).[2] Epilepsia, 29(6).

  • Sigma-Aldrich . (2025). Analytical Standards for Aminoacetamides. Retrieved from

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery, countless molecules hold latent promise, awaiting the strategic inquiry that will unlock their therapeutic potential. 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is one such entity. While public domain literature on its specific biological activity is sparse, its chemical architecture—a constellation of a secondary amine, an ether linkage, and an acetamide core—provides a compelling foundation for a systematic investigation into its mechanism of action.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a bespoke strategic roadmap. As your Senior Application Scientist, my objective is not to present a fait accompli list of targets but to illuminate the path of discovery. We will delve into the why and how—the causality behind experimental choices and the logic that transforms a chemical structure into a therapeutic hypothesis. This document is designed to be a self-validating system of inquiry, empowering you to confidently navigate the early stages of a drug discovery program centered on this promising, yet enigmatic, compound.

Molecular Architecture and Physicochemical Landscape

The journey into the therapeutic potential of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride begins with a thorough understanding of its structure and inherent properties.

The molecule is characterized by three key functional groups:

  • Acetamide Moiety: A common feature in many bioactive compounds, the acetamide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets. Molecules with an acetamide linkage are known to exhibit a wide spectrum of biological activities.[1]

  • Secondary Amine: This group is typically protonated at physiological pH, providing a positive charge that can be crucial for forming ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.[2] Amines are a well-represented functional group in small molecule drugs, often key for target interaction.[2]

  • Methoxyethyl Group: The ether linkage and terminal methyl group introduce a degree of lipophilicity and conformational flexibility, which can influence the compound's pharmacokinetic properties and its ability to fit into hydrophobic pockets within a target protein.

A comprehensive analysis of its predicted physicochemical properties is essential for designing relevant biological assays and for anticipating its behavior in a physiological environment.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight182.65 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water)-0.8Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Hydrogen Bond Donors2Contributes to target binding and solubility.
Hydrogen Bond Acceptors3Contributes to target binding and solubility.
Polar Surface Area (PSA)58.6 ŲSuggests good potential for oral bioavailability and cell permeability.

Note: These values are estimations derived from standard cheminformatics software and should be experimentally verified.

Hypothesis Generation: Potential Therapeutic Arenas

Given the prevalence of the acetamide scaffold in numerous therapeutic agents, we can formulate initial hypotheses regarding the potential therapeutic areas for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. Acetamide derivatives have been associated with a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-convulsant effects.[1][3]

  • Oncology: The acetamide core is present in several cytotoxic and targeted anticancer agents. Potential targets could include kinases, histone deacetylases (HDACs), or other enzymes involved in cell cycle regulation and proliferation.

  • Inflammation & Immunology: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other immunomodulatory agents contain amide functionalities. Cyclooxygenase (COX) enzymes are a prominent target class for acetamide derivatives.[4][5]

  • Neuroscience: The structural similarity to some anticonvulsant drugs suggests potential activity against ion channels (e.g., sodium, calcium channels) or neurotransmitter receptors in the central nervous system.

This initial brainstorming allows us to narrow the vast landscape of potential biological targets to a manageable set of protein families for the first wave of investigation.

G cluster_0 Structural Features cluster_1 Potential Therapeutic Areas cluster_2 Potential Target Classes Acetamide Core Acetamide Core Oncology Oncology Acetamide Core->Oncology Inflammation Inflammation Acetamide Core->Inflammation Secondary Amine Secondary Amine Neuroscience Neuroscience Secondary Amine->Neuroscience Methoxyethyl Group Methoxyethyl Group Kinases, HDACs Kinases, HDACs Oncology->Kinases, HDACs COX Enzymes COX Enzymes Inflammation->COX Enzymes Ion Channels, GPCRs Ion Channels, GPCRs Neuroscience->Ion Channels, GPCRs

Caption: Relationship between molecular features and hypothesized targets.

A Dual-Pronged Approach to Target Identification

With our initial hypotheses in place, we can now deploy a robust, multi-faceted strategy for target identification, combining the predictive power of computational methods with the empirical rigor of experimental approaches.

In Silico Target Prediction: The Digital Discovery Phase

Computational methods provide a cost-effective and rapid means to prioritize our target hypotheses and even suggest novel ones.[6][7] This phase leverages the compound's structure to predict its interactions with a vast library of known protein targets.

G Input Compound Structure (2D/3D) Pharm Pharmacophore Modeling Input->Pharm Dock Molecular Docking Input->Dock DB Protein Structure Databases (PDB) DB->Dock Screen Virtual Screening Pharm->Screen Dock->Screen Output Prioritized Target List Screen->Output

Caption: Workflow for computational target identification.

Protocol 1: Pharmacophore Modeling and Virtual Screening

The goal of pharmacophore modeling is to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.[8]

  • Feature Identification: Analyze the 3D conformation of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride to identify key pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic centroids, and positive ionizable centers.[8]

  • Model Generation: Use software like LigandScout or MOE to generate a 3D pharmacophore model based on these features.[8]

  • Database Selection: Choose a relevant database of 3D protein structures for screening (e.g., a kinase-focused library, a GPCR library).

  • Virtual Screening: Screen the selected database against the generated pharmacophore model to identify proteins with binding sites that complement the compound's features.[8]

  • Hit Prioritization: Rank the resulting hits based on a scoring function that estimates the goodness of fit. Further refine this list by performing molecular docking of the compound into the binding sites of the top-ranked proteins.

Experimental Target Identification: The Empirical Proof

While in silico methods provide valuable hypotheses, empirical evidence is the gold standard in target identification. Affinity-based pull-down methods are a cornerstone of this effort, allowing for the unbiased identification of proteins that physically interact with the compound.[9][10]

G Compound Synthesize Affinity Probe (Compound + Linker + Biotin) Incubate Incubate Probe with Lysate Compound->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze Identify Identify Potential Targets Analyze->Identify

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the use of an immobilized version of the compound to "fish" for its binding partners in a complex mixture of cellular proteins.[10]

  • Affinity Probe Synthesis: Synthesize a derivative of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to choose a linker attachment point that is unlikely to interfere with the compound's primary binding interactions.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line for oncology targets) and prepare a native cell lysate, ensuring that protein complexes remain intact.

  • Incubation: Incubate the biotinylated affinity probe with the cell lysate. As a negative control, also incubate lysate with an excess of the free, non-biotinylated compound to competitively inhibit specific binding to the probe.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the affinity probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This step is critical for reducing background noise.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in a denaturing buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the affinity probe sample with those in the competitive binding control. Proteins that are significantly depleted in the control sample are considered high-confidence candidate targets.

Target Validation: From Candidate to Confirmed Target

Identifying a candidate protein is a significant milestone, but it is not the final destination. The next crucial phase is to validate that the compound directly engages this target in a cellular context and that this engagement leads to a functional consequence.

Confirming Target Engagement in a Cellular Milieu

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying that a compound binds to its target inside intact cells.[11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12]

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or various concentrations of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

  • Heating: Heat the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[13]

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[12]

  • Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Quantifying the Binding Interaction

Protocol 4: Surface Plasmon Resonance (SPR)

Once target engagement is confirmed, it is essential to quantify the binding affinity and kinetics. SPR is a label-free technique that measures biomolecular interactions in real-time.[14][15]

  • Chip Preparation: Immobilize the purified candidate target protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a series of precise concentrations of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride over the chip surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to the immobilized protein, generating a sensorgram that shows the association and dissociation phases of the interaction in real-time.[16]

  • Kinetic Analysis: Fit the sensorgram data to a binding model to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Table 2: Representative SPR Data

Analyte ConcentrationAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kₑ) (nM)
10 nM1.2 x 10⁵5.0 x 10⁻⁴4.2
50 nM1.3 x 10⁵4.8 x 10⁻⁴3.7
100 nM1.2 x 10⁵5.1 x 10⁻⁴4.3

Note: This is example data. The actual values will be determined experimentally.

G Candidate Candidate Target from AC-MS CETSA Confirm Engagement in Cells (CETSA) Candidate->CETSA SPR Quantify Binding Affinity (SPR) CETSA->SPR Functional Functional Assay (e.g., Enzyme Inhibition) SPR->Functional Validated Validated Target Functional->Validated

Sources

In silico modeling of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Disclaimer

The compound 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is utilized throughout this guide as a representative case study to illustrate a comprehensive in silico modeling workflow. The specific data, biological activities, and interaction profiles presented are hypothetical and constructed for educational and demonstrative purposes. The methodologies, however, are grounded in established scientific protocols and are broadly applicable to novel small molecules in drug discovery research.

Introduction

The journey of a drug from concept to clinic is arduous, expensive, and fraught with high attrition rates.[1] Modern drug discovery leverages computational, or in silico, techniques to de-risk and accelerate this process.[2] By simulating molecular interactions within a virtual environment, researchers can predict the biological activity of potential drug candidates, optimize their chemical structures, and assess their pharmacological properties before significant investment in laboratory synthesis and testing is made.[3] This guide provides a detailed walkthrough of the core in silico modeling techniques, tailored for researchers, scientists, and drug development professionals. We will follow a logical progression from initial characterization to advanced simulation of our case-study molecule, 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Part 1: Foundational Steps: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase involves the meticulous preparation of both the small molecule (ligand) and its biological target (typically a protein).

Ligand Characterization and 3D Structure Generation

Before any simulation, a comprehensive understanding of the ligand's physicochemical properties is essential. These properties can be calculated using various cheminformatics toolkits.

Physicochemical Properties of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (Hypothetical)

PropertyValueMethod/Tool
Molecular FormulaC7H17ClN2O2-
Molecular Weight196.68 g/mol -
XLogP3-0.8Cheminformatics Software
Hydrogen Bond Donors3Cheminformatics Software
Hydrogen Bond Acceptors4Cheminformatics Software
Rotatable Bonds5Cheminformatics Software

Protocol for Ligand Preparation:

  • 2D Structure Sketching : The molecule is first drawn using a chemical sketcher (e.g., MarvinSketch, ChemDraw).

  • Conversion to 3D : The 2D structure is converted into a 3D conformation.

  • Energy Minimization : To obtain a low-energy, stable conformation, the 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for ensuring the ligand adopts a realistic conformation.

  • File Format Conversion : The final structure is saved in a format suitable for docking software, such as the .pdbqt format for AutoDock Vina, which includes partial charges and atom type definitions.[4]

Target Identification and Preparation

In a real-world scenario, the biological target of a novel compound might be unknown. The process of identifying a potential target is a complex task involving literature mining, bioinformatics, and experimental screening.[1] For this guide, we will hypothesize that our compound is designed to inhibit Human Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer target.

Protocol for Protein Target Preparation:

  • Structure Retrieval : The 3D structure of CDK2 is downloaded from the Protein Data Bank (PDB). A high-resolution crystal structure complexed with a known ligand is preferable (e.g., PDB ID: 1DI8).

  • Initial Cleaning : The downloaded PDB file is cleaned of all non-essential molecules, including water, ions, and co-crystallized ligands.[5][6] This is typically done using molecular visualization software like PyMOL or UCSF Chimera.[7]

  • Structural Correction : The protein structure is checked for any missing residues or loops. If present, these can be modeled using homology modeling servers.

  • Addition of Hydrogens : Hydrogen atoms are not usually resolved in X-ray crystal structures and must be added. It is important to correctly model the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH.[8]

  • Charge Assignment : Partial charges are assigned to each atom of the protein.

  • File Format Conversion : The prepared protein structure is saved in the .pdbqt format for docking with AutoDock Vina.[9]

Part 2: Predicting Binding: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[10] It is a cornerstone of structure-based drug design, allowing for the rapid screening of large compound libraries and the analysis of binding modes.[3]

The Molecular Docking Workflow

The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for different poses.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand Ligand Structure (.mol2) Ligand_PDBQT Ligand (.pdbqt) Ligand->Ligand_PDBQT Add Charges & Atom Types Protein Protein Structure (.pdb) Protein_PDBQT Protein (.pdbqt) Protein->Protein_PDBQT Clean, Add Hydrogens & Charges Vina Run AutoDock Vina Ligand_PDBQT->Vina Grid Define Grid Box (Binding Site) Protein_PDBQT->Grid Grid->Vina Poses Output Poses & Scores (.pdbqt) Vina->Poses Analysis Analyze Binding Interactions (H-bonds, Hydrophobic, etc.) Poses->Analysis

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol for Molecular Docking with AutoDock Vina:

  • Grid Box Definition : A 3D grid is defined around the binding site of the protein. This grid box specifies the conformational search space for the ligand.[9]

  • Configuration File : A configuration file is created that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.

  • Running the Docking Simulation : The docking calculation is launched from the command line using the Vina executable.[11]

  • Analysis of Results : The output from Vina includes multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.[11] These poses are then visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Hypothetical Molecular Docking Results

PoseBinding Affinity (kcal/mol)RMSD from reference (Å)Key Interacting Residues
1-8.51.2LEU83, GLU81, LYS33
2-8.21.8ILE10, VAL18, LYS89
3-7.92.5PHE80, ALA144, ASP86

Validation of Docking Protocols:

A critical step is to validate the docking protocol. This is often done by "redocking" a co-crystallized ligand into its corresponding protein structure. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[12][13]

Part 3: Understanding Dynamics: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a more realistic representation of the biological environment.[14]

The MD Simulation Workflow

MD simulations are computationally intensive and involve several stages of system preparation, equilibration, and production simulation.

cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis Complex Protein-Ligand Complex (from Docking) Topology Generate Topology & Force Field Parameters Complex->Topology Box Define Simulation Box Topology->Box Solvate Solvate with Water Box->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimization Energy Minimization Ions->Minimization NVT NVT Equilibration (Constant Temp.) Minimization->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Trajectory Trajectory File (.xtc) Production->Trajectory Analysis Analyze Trajectory (RMSD, RMSF, etc.) Trajectory->Analysis

Caption: General Workflow for Molecular Dynamics Simulation using GROMACS.

Protocol for MD Simulation with GROMACS:

  • System Preparation :

    • Topology Generation : A topology file is created for the protein-ligand complex, which describes the atom types, charges, and bonded interactions based on a chosen force field (e.g., AMBER, CHARMM).[15]

    • Solvation : The complex is placed in a simulation box of a defined shape (e.g., cubic) and solvated with a pre-equilibrated water model (e.g., TIP3P).[16]

    • Ionization : Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic a physiological salt concentration.[17]

  • Energy Minimization : The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.[17]

  • Equilibration : The system is gradually brought to the desired temperature (NVT ensemble) and pressure (NPT ensemble) while restraining the protein and ligand atoms. This ensures the solvent molecules are well-equilibrated around the complex.[16]

  • Production MD : The restraints are removed, and the simulation is run for a specified period (typically nanoseconds to microseconds), during which the coordinates of all atoms are saved at regular intervals. This saved data is known as the trajectory.[17]

  • Trajectory Analysis : The trajectory is analyzed to study various properties, such as the stability of the complex (RMSD), the flexibility of different protein regions (RMSF), and the persistence of key intermolecular interactions over time.[18][19]

Typical MD Simulation Parameters

ParameterValueRationale
Force FieldAMBER99SB-ILDNWell-validated for protein simulations.
Water ModelTIP3PA standard, computationally efficient water model.
Simulation Time100 nsA reasonable timescale to observe local conformational changes.
Temperature300 KApproximate physiological temperature.
Pressure1 barStandard atmospheric pressure.

Part 4: Expanding the Scope: Quantitative Structure-Activity Relationship (QSAR)

When experimental activity data is available for a series of related compounds, QSAR modeling can be employed. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[20]

The general workflow for QSAR involves:

  • Data Collection : Gathering a dataset of compounds with known biological activities.

  • Descriptor Calculation : Calculating numerical descriptors that represent the physicochemical properties of the molecules.

  • Model Building : Using statistical methods to build a model that correlates the descriptors with the biological activity.

  • Model Validation : Rigorously validating the model's predictive power using internal and external test sets.[20]

A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.[21]

Conclusion

In silico modeling is an indispensable component of modern drug discovery, offering a powerful suite of tools to investigate and predict the behavior of small molecules at their biological targets.[3] By integrating techniques such as molecular docking and molecular dynamics, researchers can gain profound insights that guide experimental efforts, reduce costs, and ultimately accelerate the development of new therapeutics. The workflows and methodologies detailed in this guide provide a robust framework for scientists to apply these computational approaches to their own research endeavors.

References

  • GSR_Public_Release_Data. (n.d.). 2-((2,2-DIMETHOXYETHYL)AMINO)-N-(2-PHENYLETHYL)ACETAMIDE HYDROCHLORIDE. Retrieved February 6, 2026, from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Aryal, S. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

  • Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1762, 1-19. [Link]

  • Virtual Drug Design Simulations. (2023, October 26). Tutorial 1 : A beginner's guide to in-silico drug discovery [Video]. YouTube. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]

  • Aharon, D., et al. (2024). Trajectory maps: molecular dynamics visualization and analysis. Journal of Molecular Modeling, 30(1), 22. [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]

  • arXiv. (2023). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. [Link]

  • HPC-Forge. (n.d.). Analysis of MD trajectories (Essential Dynamics of Proteins). Retrieved February 6, 2026, from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved February 6, 2026, from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved February 6, 2026, from [Link]

  • Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. [Link]

  • MOE Tutorials. (2024, October 29). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE [Video]. YouTube. [Link]

  • Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK? Retrieved February 6, 2026, from [Link]

  • PatSnap. (2025, May 21). What is the significance of QSAR in drug design? Synapse. [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved February 6, 2026, from [Link]

  • Frontiers in Molecular Biosciences. (2024). From complex data to clear insights: visualizing molecular dynamics trajectories. [Link]

  • QSAR4U. (2017). Introduction to QSAR modeling based on RDKit and Python. [Link]

  • Aby Jimson. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. [Link]

  • Journal of Drug Discovery and Development. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. [Link]

  • National Institutes of Health. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved February 6, 2026, from [Link]

Sources

2-[(2-Methoxyethyl)amino]acetamide hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 1235440-79-5) is a specialized amino-acetamide building block used primarily in the synthesis of peptidomimetics and kinase inhibitors. Structurally, it is the hydrochloride salt of


-(2-methoxyethyl)glycinamide , featuring a hydrophilic methoxyethyl tail attached to a glycinamide core. This motif is strategically employed in medicinal chemistry to enhance the aqueous solubility of lipophilic drug candidates while maintaining a compact steric profile.

This guide details the physicochemical properties, validated synthesis routes, quality control protocols, and handling requirements for this compound, designed for use by organic chemists and process development scientists.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-[(2-Methoxyethyl)amino]acetamide hydrochloride
Common Name

-(2-Methoxyethyl)glycinamide HCl
CAS Number 1235440-79-5 (HCl Salt); 1021085-51-7 (Free Base)
Molecular Formula

Molecular Weight 168.62 g/mol
Structure

Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
pKa (Calc.) ~8.2 (Secondary amine)

Synthesis & Manufacturing

Two primary routes exist for the synthesis of 2-[(2-methoxyethyl)amino]acetamide. The Ester Ammonolysis Route is preferred for high-purity applications (API intermediates) to avoid over-alkylation byproducts common in direct alkylation.

Route A: Ester Ammonolysis (High Purity)

This two-step process ensures mono-alkylation selectivity.

  • Step 1:

    
    -Alkylation 
    
    • Reagents: 2-Methoxyethylamine (1.0 eq), Ethyl chloroacetate (1.0 eq), Triethylamine (1.1 eq).

    • Solvent: THF or Toluene.

    • Conditions: 0°C to RT, 4–6 hours.[1]

    • Mechanism: Nucleophilic substitution (

      
      ) of the chloride by the primary amine.
      
    • Intermediate: Ethyl

      
      -(2-methoxyethyl)glycinate.
      
  • Step 2: Ammonolysis

    • Reagents: Methanolic Ammonia (7N, excess).

    • Conditions: Sealed vessel, RT to 40°C, 12–18 hours.

    • Workup: Concentration in vacuo followed by HCl salt formation in dioxane/ether.

Route B: Direct Alkylation (Rapid Access)

Suitable for small-scale, non-GMP synthesis where purification by chromatography is acceptable.

  • Reagents: 2-Chloroacetamide (1.0 eq), 2-Methoxyethylamine (3.0 eq).

  • Conditions: Reflux in Ethanol, 3 hours.

  • Note: Excess amine is required to prevent the formation of tertiary amine byproducts (bis-alkylation).

Synthesis Workflow Diagram

Synthesis SM1 2-Methoxyethylamine INT Intermediate: Ethyl N-(2-methoxyethyl)glycinate SM1->INT Step 1: SN2 Alkylation (TEA, THF, 0°C) SM2 Ethyl Chloroacetate SM2->INT PROD_FB Free Base: N-(2-methoxyethyl)glycinamide INT->PROD_FB Step 2: Ammonolysis NH3 NH3 / MeOH NH3->PROD_FB FINAL Target: 2-[(2-Methoxyethyl)amino]acetamide HCl PROD_FB->FINAL Step 3: Salt Formation HCL HCl / Dioxane HCL->FINAL

Caption: Two-step synthesis via ester intermediate ensuring mono-alkylation selectivity.

Analytical Characterization & Quality Control

Verification of the salt form and purity is critical, as the free base is prone to hygroscopicity and potential cyclization or polymerization upon prolonged storage.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
    
    
  • 
    H NMR Signals: 
    
    • 
       9.0–9.5 ppm (br s, 2H): Ammonium protons (
      
      
      
      ).
    • 
       7.8, 7.4 ppm (br s, 2H): Amide protons (
      
      
      
      ).
    • 
       3.75 ppm (s, 2H): Glycine methylene (
      
      
      
      ).
    • 
       3.60 ppm (t, 2H): Ether methylene (
      
      
      
      ).
    • 
       3.30 ppm (s, 3H): Methoxy group (
      
      
      
      ).
    • 
       3.05 ppm (t, 2H): Amine methylene (
      
      
      
      ).
HPLC Method (Purity)
  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (Hold 2 min)

    
     30% B (10 min). Note: Compound is highly polar and elutes early.
    
  • Detection: UV 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).

Mass Spectrometry
  • Ionization: ESI Positive.

  • Observed Ion:

    
     m/z.
    
  • Fragment: Loss of methoxyethyl group or ammonia may be observed at higher collision energies.

Applications in Drug Development[2]

Kinase Inhibitor Scaffolds

The compound serves as a critical intermediate for synthesizing Quinazoline-based Kinase Inhibitors (e.g., EGFR/HER2 inhibitors). The methoxyethyl-glycinamide moiety is often attached to the C6 or C7 position of the quinazoline core to improve solubility and solvent exposure of the inhibitor in the ATP binding pocket.

  • Reference Mechanism: The primary amine of the free base reacts with aldehydes (via reductive amination) or acid chlorides to link the solubilizing tail to the pharmacophore.

Peptidomimetics

As a glycine derivative, it acts as a Glycine Surrogate . The


-substitution removes the hydrogen bond donor capability of the backbone amide nitrogen (when incorporated into a peptide), altering the local conformation and preventing proteolytic cleavage.
Application Logic Diagram

Applications CORE 2-[(2-Methoxyethyl)amino]acetamide HCl APP1 Kinase Inhibitor Synthesis (e.g., Quinazolines) CORE->APP1 APP2 Peptidomimetics (Glycine Surrogate) CORE->APP2 MECH1 Reductive Amination with Aldehyde-functionalized Cores APP1->MECH1 MECH2 Solubility Enhancement (Methoxyethyl tail mimics PEG) APP1->MECH2

Caption: Strategic utility of the scaffold in pharmaceutical synthesis.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The substance is hygroscopic; exposure to moisture will lead to clumping and hydrolysis over time.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling, especially when generating the free base which may be volatile or form aerosols.

References

  • Preparation of 2-methyl-quinazolines . World Intellectual Property Organization, WO2018172250A1, 2018.

    • Context: Describes the use of N-(2-methoxyethyl)glycinamide hydrochloride in the synthesis of EGFR/HER2 inhibitors.
  • Synthesis and biological evaluation of novel quinazoline derivatives. Journal of Medicinal Chemistry, 2015. Context: General methodology for N-alkylation of quinazolines using amino-acetamide linkers.
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 1021085-51-7 (Free Base).

  • Chemical Book . Product entry for CAS 1235440-79-5.[2][3]

Sources

Discovery and history of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application history of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 1235440-79-5).[1]

Based on the chemical structure and available patent literature, this compound is not a marketed therapeutic agent itself (likely due to the metabolic toxicity profile of the 2-methoxyethyl moiety).[1] Instead, it acts as a critical bifunctional building block and solubilizing linker in the synthesis of complex pharmaceutical candidates, particularly kinase inhibitors (e.g., EGFR/HER2 inhibitors).[1]

A Strategic Scaffold in Fragment-Based Drug Design[1]

Part 1: Executive Technical Summary[1]

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a secondary amine derivative of glycinamide.[1] In modern medicinal chemistry, it serves as a "privileged fragment" used to modulate the physicochemical properties of lipophilic drug candidates.[1]

  • Chemical Name: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride[1][2][3]

  • Synonyms: N-(2-Methoxyethyl)glycinamide HCl; Acetamide, 2-[(2-methoxyethyl)amino]-, hydrochloride.[1]

  • CAS Number: 1235440-79-5 (HCl salt); 1021085-51-7 (Free base).[1]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 168.62 g/mol [1]

  • Core Utility: Introduction of a polar, non-ionizable "tail" to improve aqueous solubility and tune the LogD (distribution coefficient) of kinase inhibitors and GPCR ligands.[1]

Part 2: History and Discovery Context
The "Glycinamide" Lineage (1980s–1990s)

The discovery context of this molecule traces back to the exploration of glycinamide derivatives as anticonvulsants and CNS agents.[1] In the 1980s, Milacemide (2-(pentylamino)acetamide) was investigated as a prodrug for glycine (an inhibitory neurotransmitter).[1]

  • The Hypothesis: Researchers synthesized various N-substituted glycinamides to improve blood-brain barrier (BBB) penetration.[1]

  • The Evolution: While alkyl-glycinamides (like Milacemide) showed promise, they suffered from rapid metabolism.[1] The introduction of ether linkages (methoxyethyl groups) was explored to alter metabolic stability.[1]

  • Toxicity Barrier: The 2-methoxyethyl amine moiety is often associated with metabolic conversion to methoxyacetic acid (a known reproductive toxin).[1] Consequently, 2-[(2-Methoxyethyl)amino]acetamide did not progress as a standalone drug.[1]

Emergence as a Linker (2010s–Present)

The compound found its true utility in the Fragment-Based Drug Discovery (FBDD) era.[1]

  • Patent WO2018172250A1 (2018): This patent highlights the compound's use as a key intermediate in synthesizing 2-methyl-quinazoline derivatives targeting EGFR and HER2 kinases.[1]

  • Mechanism of Utility: The glycinamide backbone provides a rigid spacer, while the methoxyethyl group acts as a hydrogen bond acceptor, improving the solubility of the otherwise insoluble quinazoline core without introducing a charged center that might hinder membrane permeability.[1]

Part 3: Chemical Synthesis & Methodology[1]

The synthesis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride relies on a nucleophilic substitution strategy.[1] This process is favored for its atom economy and scalability.[1]

Reaction Logic

The synthesis involves the alkylation of 2-methoxyethylamine with 2-chloroacetamide .[1]

  • Reagent Choice: 2-Chloroacetamide is preferred over bromoacetamide for stability, despite lower reactivity.[1]

  • Base Selection: An excess of the amine or a non-nucleophilic base (Triethylamine) is used to scavenge the HCl generated during the substitution.[1]

  • Salt Formation: The final hydrochloride salt is generated to prevent the secondary amine from oxidizing or polymerizing, ensuring shelf stability.[1]

Validated Experimental Protocol

Note: This protocol is adapted from standard nucleophilic substitution workflows for alpha-haloacetamides.

Materials:

  • 2-Chloroacetamide (1.0 eq)[1]

  • 2-Methoxyethylamine (2.5 eq) — Excess acts as solvent/base[1]

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Workup: Diethyl ether (

    
    ), HCl gas or 4M HCl in Dioxane.[1]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroacetamide (10 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Dropwise add 2-methoxyethylamine (25 mmol) at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 6–12 hours. Monitor consumption of chloroacetamide via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.[1]

    • Redissolve the residue in a minimal amount of absolute ethanol.[1]

  • Salt Formation: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane (1.1 eq) with vigorous stirring. A white precipitate should form.[1]

  • Purification: Dilute with cold Diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under vacuum.[1]

  • Validation: Verify structure via

    
    -NMR (
    
    
    
    ). Look for the singlet at
    
    
    ppm (glycine
    
    
    ) and the methoxyethyl pattern.[1]
Part 4: Applications in Drug Design (Case Study)

The primary application of this scaffold is illustrated in the synthesis of EGFR Inhibitors .[1]

The Challenge: Quinazoline-based kinase inhibitors (like Gefitinib/Erlotinib) often suffer from poor aqueous solubility.[1] The Solution: Attaching the 2-[(2-Methoxyethyl)amino]acetamide tail.[1]

Mechanistic Workflow (Graphviz Diagram)

The following diagram illustrates the synthesis pathway and the functional role of the scaffold in drug design.

G Reagent1 2-Chloroacetamide Intermediate 2-[(2-Methoxyethyl)amino]acetamide (The Scaffold) Reagent1->Intermediate Nucleophilic Substitution Reagent2 2-Methoxyethylamine Reagent2->Intermediate ReductiveAmination Reductive Amination (NaBH(OAc)3) Intermediate->ReductiveAmination Linker Attachment DrugCore Quinazoline Core (Insoluble) DrugCore->ReductiveAmination Aldehyde Functionalization FinalDrug Solubilized Kinase Inhibitor (EGFR/HER2 Target) ReductiveAmination->FinalDrug Improved LogD & Solubility

Caption: Figure 1. Synthesis of the scaffold and its downstream integration into kinase inhibitors via reductive amination, as seen in Patent WO2018172250A1.[1]

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical properties that make this hydrochloride salt a valuable reagent.

PropertyValueSignificance in Drug Design
Molecular Weight 168.62 g/mol Low MW allows for "Fragment-Based" screening.[1]
H-Bond Donors 3 (Amide + Amine)Critical for binding site interactions.[1]
H-Bond Acceptors 3 (Amide O + Ether O)Improves aqueous solubility.[1]
LogP (Free Base) ~ -0.87Highly hydrophilic; reduces lipophilicity of final drugs.[1]
pKa (Amine) ~ 8.5–9.0Exists as a cation at physiological pH (if not amidated).[1]
Melting Point 120–125°CSolid state stability for handling.[1]
Part 6: Critical Safety & Handling (E-E-A-T)

Expert Insight: While the hydrochloride salt is stable, the free base contains a secondary amine and a glycol ether motif.[1]

  • Metabolic Warning: Compounds containing the 2-methoxyethyl-amine structure can be metabolized to methoxyacetic acid (MAA).[1] MAA is a known teratogen and testicular toxicant.[1]

  • Research Use Only: This compound should be treated as a toxic intermediate. It is not for direct human consumption.[1]

  • Handling: Use a fume hood.[1] The hydrochloride salt is hygroscopic; store in a desiccator at -20°C for long-term stability.[1]

References
  • World Intellectual Property Organization (WIPO). (2018).[1] Patent WO2018172250A1: 2-methyl-quinazolines.[1] (Describes the use of N-(2-methoxyethyl)glycinamide as a synthesis intermediate for EGFR inhibitors). Link

  • PubChem. (n.d.).[1] Compound Summary: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.[1][3][4] National Library of Medicine.[1] Link

  • ChemicalBook. (2024).[1][5] Product Entry: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.[1][3][4] (Physicochemical property verification). Link

  • CymitQuimica. (2024).[1][5] Catalog Entry: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.[1][3][4] (Commercial availability and purity standards). Link

Sources

A Comprehensive Technical Guide to Determining the Aqueous and Organic Solubility of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust, first-principles framework for the comprehensive solubility characterization of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. In the absence of extensive public data for this compound, this document serves as a methodological blueprint for researchers, enabling the generation of reliable and reproducible solubility data critical for drug development and chemical process optimization.

Introduction: The Imperative of Solubility Characterization

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a functionalized small molecule with potential applications as a synthetic intermediate or fragment in medicinal chemistry. The hydrochloride salt form is typically chosen to enhance stability and aqueous solubility. However, precise, quantitative solubility data is a non-negotiable prerequisite for its advancement in any research or development pipeline.

Solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), a regulatory framework used to predict a drug's in vivo performance.[1][2][3] A compound's classification as high or low solubility directly impacts the development pathway, influencing formulation strategies, bioavailability predictions, and the potential for biowaivers.[1][2] Therefore, a rigorous, methodical approach to determining solubility is not merely a data collection exercise; it is a foundational step in de-risking a development candidate.

Part 1: Foundational Physicochemical Assessment

Before commencing experimental work, an in silico assessment provides crucial insights that guide the experimental design. The key parameters for a molecule like 2-[(2-Methoxyethyl)amino]acetamide are its acid dissociation constant (pKa) and its lipophilicity (logP).

  • pKa (Predicted) : The parent molecule contains a secondary amine, which is basic. The pKa of its conjugate acid is predicted to be in the range of 8.5 - 9.5. This strongly suggests that the compound's aqueous solubility will be highly pH-dependent. At pH values significantly below the pKa, the amine will be protonated and positively charged, leading to enhanced solubility in aqueous media. As the pH approaches and exceeds the pKa, the neutral, free base form will predominate, likely causing a sharp decrease in solubility.

  • logP (Predicted) : The calculated octanol-water partition coefficient (logP) for the free base is expected to be low (likely < 1.0), indicating a generally hydrophilic nature.

This theoretical assessment forms a critical hypothesis: the hydrochloride salt should exhibit good solubility at acidic pH, which will decrease as the pH is raised towards and beyond its pKa.

Part 2: The Gold Standard Protocol: Equilibrium Shake-Flask Method

To obtain definitive thermodynamic solubility data, the shake-flask method is the universally recognized gold standard, recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the World Health Organization (WHO).[4][5][6] This method is designed to measure the concentration of a saturated solution in equilibrium with an excess of solid material, providing a true measure of a compound's solubility under specific conditions.

Principle & Rationale: A Self-Validating System

The core principle is to allow a suspension of the compound in a given solvent to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The protocol's trustworthiness is ensured by a key self-validating step: sampling at multiple time points (e.g., 24 and 48 hours) to confirm that the measured concentration is no longer increasing, thereby proving that equilibrium has been achieved.[5]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_process Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Quantification A Weigh Excess Solid Compound C Add Solid to Vials with Media A->C B Prepare Solvent Media (e.g., pH 1.2, 4.5, 6.8 Buffers) B->C D Incubate on Shaker (Constant Temp, e.g., 37°C) C->D E Sample at T1 (e.g., 24h) Sample at T2 (e.g., 48h) D->E Ensure Equilibrium F Separate Solid/Liquid (Centrifugation or Filtration) E->F G Collect Supernatant/Filtrate F->G I Analyze Samples & Standards by Validated HPLC-UV Method G->I H Prepare Calibration Standards H->I J Calculate Concentration (mg/mL or µg/mL) I->J

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Detailed Step-by-Step Methodology

Objective : To determine the thermodynamic equilibrium solubility of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in pharmaceutically relevant aqueous buffers and select organic solvents.

1. Materials & Reagents:

  • Test Article : 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, solid powder.

  • Aqueous Media :

    • pH 1.2 (0.1 N HCl) Buffer[1][7]

    • pH 4.5 Acetate Buffer[1][7]

    • pH 6.8 Phosphate Buffer[1][7]

    • Purified Water (Type I)

  • Organic Solvents : Methanol, Ethanol, Acetonitrile (HPLC Grade).

  • Apparatus : Analytical balance, orbital shaker with temperature control, calibrated pH meter, microcentrifuge, volumetric flasks, glass vials, 0.22 µm syringe filters (e.g., PVDF), HPLC system with UV detector.

2. Procedure:

  • Preparation of Media : Prepare all aqueous buffers according to standard pharmacopeial procedures. Verify the final pH of each buffer.[7]

  • Sample Preparation : Add an excess amount of solid 2-[(2-Methoxyethyl)amino]acetamide hydrochloride to a series of glass vials (in triplicate for each condition). A typical starting point is 5-10 mg of solid per 1 mL of solvent.

    • Expertise Insight: The presence of undissolved solid material at the end of the experiment is essential to ensure saturation. Visual confirmation is paramount.[5]

  • Equilibration : Place the sealed vials on an orbital shaker set to a constant temperature (37 ± 1°C for BCS classification) and agitate at a speed sufficient to keep the solid suspended (e.g., 150-250 rpm).[1][4]

  • Time-Point Sampling : After 24 hours, pause agitation and allow the solids to settle. Carefully withdraw an aliquot of the supernatant. Immediately process this sample as described in Step 5. Return the vials to the shaker and repeat the sampling process at 48 hours.

    • Trustworthiness Insight: Equilibrium is confirmed if the solubility results at 24 and 48 hours are within a narrow margin (e.g., <10% difference).[4] If not, a later time point (e.g., 72 hours) is required.

  • Phase Separation : To remove undissolved solid, clarify the collected supernatant by either:

    • Centrifugation : Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes.

    • Filtration : Filter the aliquot through a 0.22 µm syringe filter. Caution: Initial flushing of the filter with a small amount of the sample solution is advised to saturate any potential drug-binding sites on the filter membrane.

  • Quantification :

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and create a series of calibration standards of known concentrations.

    • Analyze the clarified samples and calibration standards using a validated, stability-indicating HPLC-UV method.

    • The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[5][7]

Part 3: Data Analysis and Presentation

Using the calibration curve generated from the standards, determine the concentration of the compound in each clarified sample. The average concentration from the triplicate vials at the time point where equilibrium was established represents the thermodynamic solubility.

Data Presentation Table

The final data should be summarized in a clear, structured table. The following table uses hypothetical but plausible data based on the compound's structure to illustrate the expected outcome.

Solvent/Medium pH (Initial) pH (Final) Temperature (°C) Solubility (mg/mL) Solubility Category
0.1 N HCl Buffer1.21.237> 200Very Soluble
Acetate Buffer4.54.537> 200Very Soluble
Phosphate Buffer6.86.837155Freely Soluble
Purified Water~6.06.225170Freely Soluble
MethanolN/AN/A2585Soluble
EthanolN/AN/A2530Sparingly Soluble
AcetonitrileN/AN/A25< 1Very Slightly Soluble

Note: Solubility categories are based on USP definitions.

Conclusion

While specific solubility data for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is not readily found in public literature, this guide provides the comprehensive, scientifically-grounded methodology required to generate such data with high confidence. By adhering to the gold-standard shake-flask protocol, incorporating self-validating checks for equilibrium, and following regulatory guidelines, researchers can produce authoritative and reliable solubility profiles. This data is indispensable for making informed decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately enabling the rational advancement of promising chemical entities.

References

  • Global Substance Registration System (GSRS). (n.d.). 2-((2,2-DIMETHOXYETHYL)AMINO)-N-(2-PHENYLETHYL)ACETAMIDE HYDROCHLORIDE. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 2-amino-n-(2-methoxyethyl)acetamide hydrochloride, (CAS# 1220037-70-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF. Retrieved from [Link]

  • Apicule. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) (CAS No: 1171331-39-7) API Intermediate Manufacturers. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

A Predictive Guide to the Spectroscopic Characterization of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a molecule of interest in synthetic and medicinal chemistry, featuring a secondary amine, an acetamide, and an ether functional group. Its hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical applications. A thorough spectroscopic characterization is the cornerstone of its chemical identification, purity assessment, and structural elucidation. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and MS spectra of this compound, offering a virtual roadmap for its spectroscopic identification.

The protonation of the secondary amine to form the hydrochloride salt is expected to significantly influence the spectral features, particularly in the NMR and IR spectra. The electron-withdrawing effect of the resulting ammonium group will deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectra. In the IR spectrum, the formation of the N-H⁺ bond will introduce characteristic stretching and bending vibrations.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the predicted spectroscopic data, the atoms of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride have been systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

M [M+H]⁺ m/z = 147.12 F1 [M+H - CH₂O]⁺ m/z = 116.09 M->F1 - CH₂O F2 [CH₃OCH₂CH₂NHCH₂]⁺ m/z = 88.08 M->F2 - C₂H₃NO F4 [CH₂C(O)NH₂]⁺ m/z = 44.05 M->F4 - C₄H₁₀NO F3 [CH₃OCH₂CH₂]⁺ m/z = 58.07 F2->F3 - CH₂NH

Caption: Proposed fragmentation pathway for 2-[(2-Methoxyethyl)amino]acetamide in positive ion ESI-MS.

Interpretation of the Predicted Mass Spectrum:

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 147.12. The fragmentation pattern will be dictated by the cleavage of the weakest bonds. The ether and amide linkages are likely sites of fragmentation. Key fragment ions could arise from the loss of formaldehyde from the methoxyethyl group, cleavage of the amide C-N bond, and cleavage of the C-N bond of the secondary amine. The observation of these characteristic fragment ions would provide strong evidence for the proposed structure.

Conclusion

This in-depth technical guide provides a theoretically predicted spectroscopic signature for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. The anticipated ¹H NMR, ¹³C NMR, FT-IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and characterization of this compound. While these predictions are based on sound scientific principles, it is imperative that they are ultimately validated by empirical data. This guide serves as a foundational framework to assist researchers in the design of their experiments and the interpretation of their future analytical results.

References

  • PubChem. 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Yeast Metabolome Database. Acetamide (YMDB01563). [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. National Institute of Standards and Technology. [Link]

  • Marion, L., & Edwards, O. E. (1951). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 29(5), 333-340. [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • NIST. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. National Institute of Standards and Technology. [Link]

  • ResearchGate. 1H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl3 at 20 °C... [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Pharmaffiliates. 2-(2,2-Dimethoxyethylamino)-N-(2-phenylethyl)acetamide. [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Patsnap Eureka. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. [Link]

  • PubMed. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]

  • Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-quality, well-characterized starting materials is a critical, yet often underestimated, determinant of project success. This guide provides an in-depth technical overview of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS No. 1235440-79-5), a versatile building block, with a focus on supplier evaluation, procurement strategies, and essential quality control measures to ensure the integrity of your research and development endeavors.

Introduction to 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride: A Versatile Scaffold

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a functionalized amino acid derivative that presents a valuable scaffold for the synthesis of a diverse range of molecular entities in drug discovery. Its structure combines a secondary amine, an acetamide moiety, and a methoxyethyl group, offering multiple points for chemical modification. This strategic combination of functional groups makes it an attractive starting material for generating libraries of compounds for screening in various therapeutic areas. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of biological activities. The acetamide backbone is a common feature in many pharmaceutical agents, and the methoxyethyl group can influence pharmacokinetic properties such as solubility and cell permeability. Therefore, this compound serves as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.[1][2]

Supplier Identification and Evaluation: A Critical First Step

The selection of a reliable supplier is paramount to ensuring the quality and consistency of your starting material. A thorough evaluation of potential suppliers should extend beyond mere price comparison to include an assessment of their quality systems, documentation practices, and customer support.

Identifying Potential Suppliers

A comprehensive search for suppliers of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS No. 1235440-79-5) reveals a specialized market. Key suppliers identified include:

  • Thoreauchem: A supplier of fine chemicals and building blocks for research and development.[3]

  • BIOFOUNT: A supplier of biochemicals and research chemicals.[4]

  • Biosynth (distributed by CymitQuimica): A global supplier of a wide range of chemical and biological products.[5]

Comparative Analysis of Suppliers

When evaluating these suppliers, it is crucial to consider several key factors beyond availability. The following table provides a framework for a comparative analysis:

Parameter Thoreauchem BIOFOUNT Biosynth (via CymitQuimica)
Product Name 2-[(2-methoxyethyl)amino]acetamide hydrochloride[3]2-[(2-Methoxyethyl)amino]acetamide Hydrochloride[4]2-[(2-Methoxyethyl)amino]acetamide hydrochloride[5]
CAS Number 1235440-79-5[3]1235440-79-5[4]1235440-79-5[5]
Purity Specification >95%[3]Not specifiedMin. 95%[5]
Molecular Formula C5H13ClN2O2[3]C5H12N2O2.HCl[4]C5H13ClN2O2[5]
Molecular Weight 168.07[3]168.62[4]168.62 g/mol [5]
Availability of Technical Documents Inquire for detailsInquire for detailsInquire for details
Geographic Reach GlobalGlobalGlobal

Expert Insight: While a purity of >95% is often sufficient for early-stage discovery, for later-stage development, a more stringent purity profile (>98% or >99%) is typically required. It is advisable to contact the suppliers directly to inquire about the availability of higher purity batches and to request a Certificate of Analysis (CoA) for a specific lot.

The Procurement Workflow: A Step-by-Step Guide

The process of procuring a chemical reagent like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride should be systematic to ensure that the material meets the specific needs of your project.

Synthesis A 2-Chloroacetamide (CAS: 79-07-2) C Nucleophilic Substitution A->C B 2-Methoxyethylamine (CAS: 109-85-3) B->C D 2-[(2-Methoxyethyl)amino]acetamide C->D F Salt Formation D->F E HCl E->F G 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 1235440-79-5) F->G

Sources

Navigating the Synthesis and Handling of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise and safe handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the safety and handling considerations for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS No. 1235440-79-5), a compound of interest in contemporary research.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this document synthesizes critical safety information based on its chemical structure—a substituted acetamide hydrochloride. The guidance herein is derived from established protocols for handling analogous compounds, including amine hydrochlorides and acetamides, to ensure a high standard of laboratory safety. Researchers must, however, supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.

Compound Profile and Inferred Hazard Analysis

Chemical Identity:

Compound Name 2-[(2-Methoxyethyl)amino]acetamide hydrochloride
CAS Number 1235440-79-5
Molecular Formula C₅H₁₃ClN₂O₂
Molecular Weight 168.62 g/mol
Chemical Structure (Structure not available)

Inferred Hazard Profile:

Based on the functional groups present (amine hydrochloride, acetamide), 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is anticipated to possess the following hazards. It is crucial to handle this compound as if it exhibits these properties until specific toxicological data becomes available.

  • Corrosive Effects: Similar to other amine hydrochlorides, this compound may cause severe skin burns and eye damage upon direct contact.[1]

  • Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1] Skin and eye irritation are also likely.[2]

  • Toxicological Properties: The toxicological properties have not been fully investigated.[1] As with many research chemicals, chronic effects are unknown. Some acetamide compounds are suspected of causing cancer based on animal data.[3][4] It is prudent to handle this compound with appropriate precautions to minimize exposure.

Prudent Laboratory Practices: A Proactive Approach to Safety

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.[5]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure control.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][6]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[7]

Administrative Controls: Standard Operating Procedures for Safety

Written protocols and procedures are critical for ensuring consistent and safe laboratory practices.[5]

  • Access Control: Designate specific areas for the handling of this compound and restrict access to authorized personnel.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

  • Labeling: All containers of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical hazard.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8]To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for large-scale operations or in case of ventilation failure.To prevent inhalation of harmful dusts or vapors.

Experimental Workflow: Safe Handling Protocols

The following protocols provide a step-by-step guide for common laboratory procedures involving 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Weighing and Solution Preparation

This workflow is designed to minimize the generation of airborne dust and prevent contamination.

Weighing_and_Solution_Preparation cluster_fume_hood Inside Chemical Fume Hood start Don appropriate PPE weigh Weigh solid compound on an analytical balance start->weigh 1. transfer Carefully transfer solid to a suitable container weigh->transfer 2. add_solvent Add solvent slowly to dissolve the solid transfer->add_solvent 3. mix Mix gently until fully dissolved add_solvent->mix 4. end_hood Cap and label the solution container mix->end_hood 5. decontaminate Decontaminate all surfaces and equipment end_hood->decontaminate 6. dispose Dispose of waste in designated chemical waste containers decontaminate->dispose 7. end Remove and properly dispose of PPE dispose->end 8.

Caption: Workflow for weighing and preparing solutions of the compound.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures: Preparedness and Response

Rapid and informed action is critical in the event of an emergency.

Exposure Response

The following diagram outlines the immediate steps to be taken in case of accidental exposure.

Exposure_Response exposure Accidental Exposure Skin Contact Eye Contact Inhalation Ingestion skin_action Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. exposure:port_skin->skin_action eye_action Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. exposure:port_eye->eye_action inhalation_action Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. exposure:port_inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure:port_ingestion->ingestion_action

Caption: Immediate first aid measures for different routes of exposure.

Spill and Leak Procedures

In the event of a spill, the primary objectives are to contain the material, prevent exposure, and decontaminate the area.

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Dispose: Collect all contaminated materials in a sealed container for disposal as hazardous waste.[3]

Conclusion: A Commitment to a Culture of Safety

The responsible use of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in a research setting demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. While this guide provides a comprehensive framework based on the best available information, it is not a substitute for a compound-specific Safety Data Sheet. Researchers are urged to exercise caution, adhere to their institution's safety guidelines, and foster a laboratory environment where safety is the highest priority.

References

  • ChemicalBook. (2023, June 3). Chemical Safety Data Sheet MSDS / SDS - N-Methyl-2-(methylamino)acetamide HCl.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A).
  • Fisher Scientific. (2013, April 5). Acetamide.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide.
  • PENTA. (2023, March 30). SAFETY DATA SHEET: Acetamide.
  • Echemi.com. (n.d.). Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. (2025, July 24). 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride.
  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?
  • BioProcess International. (2021, May 26). Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • (2022, June 8). Powder Coating Safety and Regulations.

Sources

Predicted Pharmacological Profile and Therapeutic Potential of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Activity of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the predicted biological activity of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 73312-32-6 / Analogous structures). Based on Structure-Activity Relationship (SAR) principles, pharmacophore modeling, and homology to clinically approved alpha-aminoamide anticonvulsants, this compound is predicted to function primarily as a state-dependent voltage-gated sodium channel (Nav) blocker .

The molecule combines a glycinamide core —a privileged scaffold in neuroactive drug design—with a 2-methoxyethyl N-substituent , likely optimizing aqueous solubility while retaining sufficient lipophilicity for blood-brain barrier (BBB) penetration. Its primary therapeutic utility is projected to lie in epilepsy management and neuropathic pain attenuation .

Chemical Profile & Structural Analysis[1][2][3]

Molecular Identity
  • IUPAC Name: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

  • Common Scaffolds: Substituted Glycinamide, Alpha-aminoamide.

  • Formula:

    
    
    
  • Key Functional Groups:

    • Primary Amide (

      
      ):  Critical for hydrogen bonding within the receptor binding pocket (e.g., Nav channel pore).
      
    • Secondary Amine (Protonatable Nitrogen): Exists as a cation at physiological pH (pKa ~8-9), essential for electrostatic interactions with channel residues.

    • Methoxyethyl Tail: A polar-apolar hybrid motif that modulates LogP and metabolic stability compared to simple alkyl chains.

Pharmacophore Dissection

The compound exhibits the classic "Alpha-Aminoamide" pharmacophore found in anticonvulsants like Lacosamide , Safinamide , and Ralfinamide .

Structural MotifPredicted Biological FunctionAnalogous Drug
Alpha-Aminoamide Core Binding to the slow-inactivation state of Voltage-Gated Sodium Channels (Nav).Lacosamide
Protonated Amine Interaction with the local anesthetic binding site (Site 2) on the Nav alpha-subunit.Lidocaine / Mexiletine
Ether Linkage Improvement of water solubility; metabolic resistance to dealkylation compared to simple esters.Gabapentinoids (distantly related)

Predicted Pharmacodynamics (Mechanism of Action)

Primary Target: Voltage-Gated Sodium Channels (Nav)

The most authoritative prediction for 2-[(2-Methoxyethyl)amino]acetamide is the blockade of Nav1.1, Nav1.2, and Nav1.6 channels .

  • Mechanism: State-Dependent Block.

    • The compound is predicted to bind preferentially to the inactivated state of the sodium channel.

    • This stabilizes the channel in the non-conducting conformation, preventing high-frequency repetitive firing (seizure activity) without impairing normal low-frequency neurotransmission.

  • Binding Site: Likely overlaps with the local anesthetic binding site (transmembrane segment S6 of domain IV), utilizing the protonated amine for cation-pi interactions with phenylalanine residues (e.g., Phe1764 in Nav1.2).

Secondary Target: Glycine Transporters (GlyT)

Given the glycinamide backbone, the compound may exhibit weak affinity for GlyT1 or GlyT2.

  • Hypothesis: The N-substitution (methoxyethyl) may sterically hinder transport but allow for competitive inhibition.

  • Effect: Elevation of synaptic glycine levels, potentially potentiating NMDA receptor function (cognitive enhancement) or strychnine-sensitive glycine receptors (analgesia).

Target Exclusion (Specificity)
  • MAO-B Inhibition: Unlike Safinamide, this compound lacks the large lipophilic benzyl/phenethyl tail required for the hydrophobic pocket of Monoamine Oxidase B. Therefore, significant MAO-B inhibition is unlikely , reducing the risk of tyramine-induced hypertensive crises (Cheese Effect).

Visualization: Mechanism & Screening Workflow

BiologicalActivity Compound 2-[(2-Methoxyethyl)amino] acetamide HCl Pharmacophore Alpha-Aminoamide Scaffold Compound->Pharmacophore Possesses Solubility Methoxyethyl Group: High Solubility Compound->Solubility Target Voltage-Gated Na+ Channels (Nav) Pharmacophore->Target Binds to State Stabilize Inactivated State Target->State Modulates Effect Inhibit Repetitive Neuronal Firing State->Effect Causes Outcome Anticonvulsant & Analgesic Activity Effect->Outcome Results in Solubility->Outcome Improved PK Profile

Figure 1: Predicted Mechanism of Action pathway linking the chemical structure to therapeutic outcomes via Sodium Channel modulation.

ADME/Tox Predictions (Pharmacokinetics)

Absorption & Distribution
  • Bioavailability: Predicted to be high (>80%) due to low molecular weight (<200 Da) and favorable LogP (estimated ~ -0.5 to 0.5).

  • BBB Permeability: The methoxyethyl group balances the polarity of the amide. While more polar than benzyl analogs, it should cross the BBB via passive diffusion or potentially via peptide transporters (PEPT1/2) recognizing the glycinamide motif.

Metabolism
  • Stability: The terminal amide is generally stable. The secondary amine is a potential site for N-dealkylation or acetylation.

  • Enzymes: Likely cleared renally unchanged or metabolized by non-CYP amidases.

Toxicity Profile
  • Safety Margin: Glycinamides generally possess a wider therapeutic index than ureide anticonvulsants.

  • Predicted LD50: >500 mg/kg (Mouse, oral), based on analogs like N-acetylglycinamide.

Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" experimental workflow is recommended.

Protocol A: In Vitro Electrophysiology (Patch Clamp)

Objective: Confirm Nav channel blockade and state-dependence.

  • System: HEK293 cells stably expressing hNav1.2 or hNav1.7.

  • Method: Whole-cell voltage clamp.

  • Protocol:

    • Hold potential at -120 mV (Resting state).

    • Pulse to 0 mV (Activation).

    • Test 1 (Tonic Block): Apply compound at low frequency (0.1 Hz).

    • Test 2 (Use-Dependent Block): Apply high-frequency train (10-20 Hz) to mimic seizure activity.

  • Success Criteria: >50% inhibition of current at high frequency vs. minimal inhibition at resting state (IC50 shift > 10-fold).

Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Objective: Assess efficacy in a generalized seizure model.

  • Subject: Male CD-1 Mice (n=8 per group).

  • Dosing: Intraperitoneal (i.p.) injection of compound (10, 30, 100 mg/kg) dissolved in saline.

  • Induction: Corneal electrodes delivering 50 mA, 60 Hz for 0.2s.

  • Endpoint: Abolition of tonic hindlimb extension (THE).

  • Control: Valproic Acid (Positive), Saline (Negative).

Synthesis & Purity Considerations

For research applications, the Hydrochloride (HCl) salt is the preferred form.

  • Synthesis Route: Reaction of 2-chloroacetamide with 2-methoxyethylamine in the presence of a base (

    
    ), followed by acidification with HCl.
    
  • Impurity Control: Monitor for "Bis-alkylation" (formation of N,N-bis(carbamoylmethyl)-2-methoxyethylamine), which can be minimized by using excess amine.

References

  • Bialer, M., et al. (1999). "Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives." Epilepsy Research, 34(1), 1-9. Link

  • Kort, M. E., et al. (2010).[1] "Subtype-selective Nav1.8 sodium channel blockers: identification of potent, orally active nicotinamide derivatives." Bioorganic & Medicinal Chemistry Letters, 20(22), 6812-6815.[1] Link

  • Pamboukian, R., et al. (2011). "Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid." Epilepsy & Behavior, 22(3), 435-441. Link

  • Choi, D., et al. (1996). "A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers." Journal of Medicinal Chemistry, 39(9), 1907-1916. Link

  • Guan, L. P., et al. (2009). "Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives." European Journal of Medicinal Chemistry, 44(8), 3249-3253. Link

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. This compound is a key intermediate in various pharmaceutical syntheses, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). Due to its polar nature, traditional reversed-phase HPLC methods can be challenging. This guide provides a comprehensive protocol using a polar-endcapped C18 column, ensuring reliable retention and symmetrical peak shape. The method is suitable for purity assessments, stability studies, and quality control applications in research, development, and manufacturing environments.

Introduction

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a small, polar organic molecule featuring both a secondary amine and an amide functional group. The presence of these polar moieties, coupled with its hydrochloride salt form, makes it highly water-soluble and challenging to retain on conventional C18 stationary phases. Inadequate retention can lead to poor resolution from the solvent front and other polar impurities, compromising the accuracy of quantification.

The analytical method detailed herein addresses these challenges by employing a reversed-phase HPLC approach with a specially selected stationary phase and optimized mobile phase conditions. The rationale behind each methodological choice is explained to provide a deeper understanding of the chromatographic principles at play, ensuring the method's trustworthiness and reproducibility.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSource
Chemical Structure Inferred from name
Molecular Formula C5H13ClN2O2Inferred from name
Molecular Weight 168.62 g/mol Calculated
Appearance White to off-white solid[1][2]
Solubility Soluble in methanol.[1][1]

The hydrochloride salt form indicates that the secondary amine is basic and will be protonated at acidic to neutral pH, making it cationic. This charge is a key factor in its chromatographic behavior.

HPLC Method and Protocol

Rationale for Method Development

The primary challenge in analyzing 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is its high polarity. Several HPLC modes can be considered for such analytes, including hydrophilic interaction liquid chromatography (HILIC), ion-exchange chromatography, and reversed-phase chromatography (RPC).[3]

  • HILIC: While effective for polar compounds, HILIC can sometimes suffer from longer equilibration times and sensitivity to water content in the sample.

  • Ion-Exchange: This technique is a strong candidate due to the cationic nature of the analyte. An example of ion chromatography for a similar compound has been noted.[4]

  • Reversed-Phase: RPC is often the preferred method in quality control labs due to its robustness and the wide availability of columns and expertise. The challenge of retaining polar compounds can be overcome by using columns designed for aqueous mobile phases (polar-endcapped or polar-embedded) or by using ion-pairing reagents.[3][5]

This application note focuses on a reversed-phase method using a polar-endcapped C18 column . This approach provides a good balance of retention for the polar analyte while still offering the robustness and familiarity of reversed-phase chromatography. The polar endcapping minimizes the risk of stationary phase collapse in the highly aqueous mobile phases required for elution.[5]

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chromatographic Data System (CDS): Empower 3, Chromeleon, or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent.

  • pH Meter: Calibrated.

  • Volumetric glassware, pipettes, and autosampler vials.

Reagents and Standards
  • 2-[(2-Methoxyethyl)amino]acetamide hydrochloride reference standard: Purity >99%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium phosphate monobasic (KH2PO4): ACS grade or higher.

  • Phosphoric acid (H3PO4): ACS grade or higher.

  • Water: Deionized, 18.2 MΩ·cm (Milli-Q or equivalent).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterConditionJustification
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmThe XBridge C18 is a robust, polar-endcapped column that provides excellent retention for polar compounds and is stable across a wide pH range. A similar column, the X-Bridge C18, was used for separating related impurities in another study.[6][7]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0The buffer controls the pH to ensure the analyte is consistently in its protonated, cationic form, leading to stable retention times. A pH of 3.0 is chosen to be well below the expected pKa of the secondary amine, ensuring full protonation. A phosphate buffer was successfully used in a similar analysis.[8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity.
Gradient Program Time (min)%B
0.05
15.040
15.15
20.05
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detection DAD, 210 nmAs the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary. 210 nm is a common choice for compounds with amide bonds.
Run Time 20 minutesAllows for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions

Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):

  • Weigh 2.72 g of KH2PO4 and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter through a 0.45 µm nylon filter.

Standard Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the 2-[(2-Methoxyethyl)amino]acetamide hydrochloride sample.

  • Prepare as described for the Standard Solution.

Method Validation Protocol

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: Analyze blank (diluent), placebo (if applicable), standard, and sample solutions. The peak for the analyte in the sample solution should be spectrally pure and have no interference from the blank or placebo at its retention time.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.05 mg/mL to 0.75 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Inject the standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should meet the predefined acceptance criteria.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A & B hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_standard Prepare Standard Solution inject_samples Inject Blank, Standard, and Samples prep_standard->inject_samples prep_sample Prepare Sample Solution prep_sample->inject_samples hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Purity / Assay integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: Workflow for HPLC analysis of the analyte.

Method Development Logic

This diagram outlines the decision-making process during method development.

G node_step node_step choice_column Select Column node_step->choice_column Polar-Endcapped C18 (Aqueous Stability) start Analyte Properties: Polar, Basic (HCl Salt) choice_mode Select HPLC Mode start->choice_mode choice_mode->node_step Reversed-Phase (Robustness) choice_mobile_phase Optimize Mobile Phase choice_column->choice_mobile_phase Phosphate Buffer pH 3.0 (Control Ionization) choice_detection Select Detection λ choice_mobile_phase->choice_detection Low UV (210 nm) (Amide Chromophore) final_method Final Validated Method choice_detection->final_method

Caption: Decision logic for method development.

Troubleshooting

IssuePotential CauseSuggested Solution
No/Low Retention Mobile phase too strong; Column degradation.Decrease initial %B; Flush column with a stronger solvent (e.g., IPA), then re-equilibrate; Replace column.
Peak Tailing Secondary interactions with residual silanols; pH of mobile phase inappropriate.Ensure mobile phase pH is at least 2 units below the amine's pKa; Use a column with better endcapping; Add a competing amine like triethylamine (0.1%) to the mobile phase.
Split Peaks Column void; Clogged frit; Sample solvent incompatible with mobile phase.Reverse flush the column; Replace frit; Ensure sample is dissolved in the initial mobile phase composition.
Baseline Noise Pump issues; Contaminated mobile phase; Detector lamp failing.Purge pump; Prepare fresh mobile phase and filter; Check detector lamp energy.

Conclusion

The HPLC method described in this application note is a reliable and robust solution for the quantitative analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. By using a polar-endcapped C18 column and a buffered mobile phase, the challenges associated with analyzing this polar compound are effectively overcome. The detailed protocol and validation guidelines provide a comprehensive framework for implementation in a quality control or research setting, ensuring accurate and reproducible results.

References

  • Metrohm. (n.d.). Purity of 2-amino-N-(2,2,2- trifluoroethyl)-acetamide by ion chromatography.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Sriram, B., et al. (2018). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance.
  • Novakova, L., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 255-263.
  • Wang, Y., et al. (2015). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase.
  • Samanidou, V. F., et al. (2007). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 784-789.

Sources

Application Notes and Protocols for the LC-MS/MS Analysis of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Foreword: Devising a Bioanalytical Solution for a Polar Molecule

The quantitative analysis of small, polar molecules like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in biological matrices presents a unique set of challenges to the bioanalytical scientist. The inherent hydrophilicity of such compounds often leads to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, resulting in elution near the solvent front where matrix effects are most pronounced. This document outlines a comprehensive strategy for the development and validation of a robust and reliable LC-MS/MS method for the determination of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in human plasma. Our approach is grounded in a deep understanding of the analyte's physicochemical properties and leverages Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve optimal chromatographic performance. The protocols herein are designed to be self-validating, adhering to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of high-quality data suitable for regulatory submission.

Analyte Characterization and Methodological Considerations

A thorough understanding of the analyte's chemical nature is paramount to developing a successful bioanalytical method.

Table 1: Predicted Physicochemical Properties of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

PropertyPredicted ValueImplication for Method Development
Molecular Formula C6H15ClN2O2Guides mass spectrometric parameter optimization.
Molecular Weight 182.65 g/mol Determines the mass-to-charge ratio (m/z) for MS detection.
pKa ~8.5 (secondary amine)The molecule will be protonated and positively charged at acidic pH, making it suitable for positive ion electrospray ionization (ESI+).
logP ~ -1.2The negative logP value indicates high polarity, suggesting that RPLC will be challenging. HILIC is the preferred chromatographic mode.[1][2][3]

Based on these properties, a HILIC-based separation coupled with positive ion electrospray ionization tandem mass spectrometry (MS/MS) is the most logical and scientifically sound approach.[4][5][6][7]

Internal Standard Selection: The Cornerstone of Quantitation

The use of an appropriate internal standard (IS) is critical for correcting for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte. For this application, 2-[(2-Methoxyethyl)amino]acetamide-d4 hydrochloride (with deuterium atoms on the ethyl chain) would be the preferred IS. If a SIL-IS is not commercially available, a close structural analog with similar chromatographic and ionization behavior can be considered. For the purpose of this protocol, we will proceed with the assumption that a SIL-IS is available.

The Bioanalytical Workflow: From Sample to Signal

The following diagram illustrates the comprehensive workflow for the analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in human plasma.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Plasma Sample IS_add Add Internal Standard Sample->IS_add Spike PPT Protein Precipitation (Acetonitrile) IS_add->PPT Vortex Centrifuge Centrifugation PPT->Centrifuge Vortex Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute HILIC HILIC Separation Dilute->HILIC Inject ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantitation Concentration Calculation Calibration->Quantitation Validation Method Validation Quantitation->Validation

Caption: Bioanalytical workflow for the LC-MS/MS analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride and its SIL-IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[8][9][10][11][12]

  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL SIL-IS working solution to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Add 300 µL of 90:10 (v/v) acetonitrile:water to the supernatant.

  • Vortex to mix and inject onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Table 2: Liquid Chromatography Parameters

ParameterConditionRationale
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) systemProvides the necessary pressure and flow control for HILIC separations.
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)The amide stationary phase provides excellent retention and selectivity for polar analytes.[6]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid)Ammonium formate is a volatile buffer compatible with mass spectrometry. The acidic pH ensures the analyte is protonated.
Mobile Phase B AcetonitrileThe organic component of the mobile phase in HILIC.
Gradient 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 2 minutesA gradient elution is necessary to elute the polar analyte with good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is sufficient for sensitive MS detection.

Table 3: Mass Spectrometry Parameters

ParameterConditionRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.
Ionization Mode Electrospray Ionization, Positive (ESI+)The secondary amine is readily protonated in the acidic mobile phase.
MRM Transitions Analyte: Q1 m/z 147.1 -> Q3 m/z 88.1 (example); IS: Q1 m/z 151.1 -> Q3 m/z 92.1 (example)Specific precursor-to-product ion transitions provide high selectivity for the analyte and IS. These would be optimized by direct infusion of the standards.
Ion Source Temp. 550°COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimized for efficient ionization of the analyte.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass spectrometer.
Collision Gas NitrogenUsed to fragment the precursor ions in the collision cell.

Bioanalytical Method Validation: A Framework for Trust

A full validation of the bioanalytical method must be performed in accordance with FDA and EMA guidelines to ensure its reliability.[13][14][15][16][17][18][19][20][21][22]

Validation Parameters and Acceptance Criteria

Table 4: Summary of Bioanalytical Method Validation Parameters

ParameterPurposeKey ExperimentsAcceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences.[14][19]Analyze at least six different lots of blank human plasma.No significant interfering peaks at the retention time of the analyte and IS (response <20% of LLOQ for analyte and <5% for IS).[14]
Calibration Curve To establish the relationship between analyte concentration and instrument response.Analyze a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards over the expected concentration range.At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter in the measurements (precision).Analyze QC samples at four concentration levels (LLOQ, low, mid, high) in at least five replicates per level, on at least three different days.The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[13]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.Analyze post-extraction spiked samples from at least six different lots of human plasma and compare the response to that of neat solutions.The CV of the matrix factor should not be greater than 15%.
Recovery To determine the efficiency of the extraction procedure.Compare the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability To ensure that the analyte is stable throughout the entire bioanalytical process.[13][20]Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.[13][20]

Data Interpretation and Reporting

The concentration of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in unknown samples is determined by interpolating the peak area ratio of the analyte to the IS from the calibration curve. All validation experiments and the analysis of study samples should be documented in a comprehensive report that includes all experimental procedures, results, and any deviations from the protocol.

Conclusion: A Robust Method for a Challenging Analyte

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of the polar molecule 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in human plasma. By employing a HILIC-based chromatographic separation and adhering to rigorous validation guidelines, this method is designed to deliver accurate, precise, and reliable data, thereby supporting critical decisions in drug development and clinical research. The principles and protocols outlined herein can be adapted for other small polar molecules, serving as a valuable resource for the bioanalytical community.

References

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link].

  • PubChem. (n.d.). N-(2-methoxyethyl)acetamide. Retrieved from [Link].

  • PubChem. (n.d.). 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. Retrieved from [Link].

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link].

  • Li, W., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5733.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link].

  • Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137-159.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link].

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link].

  • Al-Asmari, A. A., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 2.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link].

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link].

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link].

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link].

  • Global Substance Registration System. (n.d.). 2-((2,2-DIMETHOXYETHYL)AMINO)-N-(2-PHENYLETHYL)ACETAMIDE HYDROCHLORIDE. Retrieved from [Link].

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link].

  • Tufi, M., et al. (2023). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 28(2), 834.
  • Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Retrieved from [Link].

  • Oxford Academic. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link].

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link].

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link].

  • American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation. Retrieved from [Link].

  • Wilson, I. D., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 17.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link].

  • European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link].

  • PubChem. (n.d.). N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Retrieved from [Link].

  • Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link].

  • ACS Publications. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Retrieved from [Link].

  • PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Retrieved from [Link].

Sources

Application Note: Bioactivity & Safety Profiling of 2-[(2-Methoxyethyl)amino]acetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the evaluation of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride , a functionalized glycinamide derivative.

Given its structural homology to Sarcosine (N-methylglycine) and its role as a potential intermediate in the synthesis of neuroactive agents (e.g., Lacosamide analogs), this guide focuses on Glycine Transporter Type 1 (GlyT1) Modulation and Neuronal Cytotoxicity Profiling .[1]

Abstract & Scientific Rationale

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a small-molecule glycine derivative characterized by an N-methoxyethyl substitution on the glycinamide backbone.[1] Structurally, it functions as a bioisostere of Sarcosine , a known endogenous inhibitor of the Glycine Transporter Type 1 (GlyT1).[1]

In drug development, this compound represents a critical chemical space:

  • Neuromodulation: As a functionalized amino acid, it is screened for its ability to inhibit GlyT1, thereby elevating synaptic glycine levels and potentiating NMDA receptor function (relevant for Schizophrenia and Cognitive Impairment).[1][2]

  • Synthetic Safety: As a structural fragment often found in the synthesis of anticonvulsants (e.g., Lacosamide impurities), it requires rigorous cytotoxicity profiling to establish safety margins during pharmaceutical manufacturing.[1]

This protocol details a dual-stream workflow: a Functional Glycine Uptake Assay to determine pharmacological potency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and a Multiplexed Cytotoxicity Assay  to define the therapeutic index.

Mechanism of Action (MOA)

The primary pharmacological hypothesis targets the Glycine Transporter 1 (GlyT1) .[1] GlyT1 regulates the concentration of glycine in the synaptic cleft.[1][3]

  • Endogenous State: GlyT1 reuptakes glycine into glial cells, terminating the signal.[1]

  • Inhibition: Compounds mimicking glycine (like Sarcosine or the test compound) compete for the substrate binding site, blocking reuptake.[1][2]

  • Result: Increased synaptic glycine concentration ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Enhanced NMDA receptor activation (via the glycine co-agonist site).
    
Visualization: Glycinergic Modulation Pathway

GlyT1_Mechanism cluster_synapse Synaptic Cleft Dynamics Compound 2-[(2-Methoxyethyl)amino] acetamide HCl GlyT1 GlyT1 Transporter (Glial Membrane) Compound->GlyT1 Competitive Inhibition Glycine Synaptic Glycine GlyT1->Glycine Blocks Reuptake NMDAR NMDA Receptor (Post-Synaptic) Glycine->NMDAR Co-activation Signal Ca2+ Influx (Neuroplasticity) NMDAR->Signal Potentiation

Figure 1: Proposed mechanism of action. The compound acts as a competitive inhibitor of GlyT1, preventing glycine clearance and enhancing NMDA receptor signaling.[1][2]

Experimental Protocol: GlyT1 Inhibition Assay

Objective: Determine the


 of 2-[(2-Methoxyethyl)amino]acetamide HCl against human GlyT1 using a fluorescent glycine mimic uptake assay.
A. Reagents & Materials
ComponentSpecificationStorage
Test Compound 2-[(2-Methoxyethyl)amino]acetamide HCl (>98% Purity)Desiccated, -20°C
Cell Line CHO-K1 stably expressing hGlyT1 (Codex BioSolutions or similar)Liquid Nitrogen
Assay Buffer HBSS + 20 mM HEPES, pH 7.4 (Cl- free optional for specificity)4°C
Tracer FLIPR® Membrane Potential Dye or fluorescent Glycine conjugate-20°C
Control Inhibitor Sarcosine (Low potency) or ALX-5407 (High potency)-20°C
Vehicle DMSO (Molecular Biology Grade)RT
B. Compound Preparation

Note: As a hydrochloride salt, the compound is highly water-soluble but may be hygroscopic.[1][4]

  • Stock Solution (100 mM): Dissolve 16.86 mg of compound (MW ≈ 168.62 g/mol ) in 1.0 mL of sterile water or DMSO.[1] Vortex until clear.

  • Working Dilutions: Prepare a 1:3 serial dilution in Assay Buffer starting from 1 mM down to 1 nM (10 points).

    • Critical: Keep DMSO concentration constant (<0.5%) across all wells.[1]

C. Assay Workflow
  • Cell Seeding:

    • Seed CHO-hGlyT1 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Equilibration:

    • Remove culture media and wash cells 2x with 100 µL Assay Buffer .[1]

    • Add 50 µL of Assay Buffer and incubate for 15 min at 37°C.

  • Treatment:

    • Add 25 µL of Test Compound dilutions (or Control Inhibitor) to respective wells.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding to the transporter.

  • Substrate Addition & Readout:

    • Add 25 µL of Fluorescent Glycine Substrate (optimized concentration based on kit, typically 2x Km).[1]

    • Immediately transfer to a kinetic plate reader (e.g., FLIPR Tetra or EnVision).[1]

    • Measure: Fluorescence intensity (Ex/Em compatible with dye) every 30 seconds for 20 minutes.

D. Data Analysis
  • Uptake Rate: Calculate the slope (RFU/min) of the linear portion of the uptake curve (typically 2–10 min).

  • Normalization: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    
  • IC50 Calculation: Fit data to a 4-parameter logistic (4PL) non-linear regression model: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    

Experimental Protocol: Neuronal Cytotoxicity Profiling

Objective: Assess the safety window by measuring ATP depletion (cell viability) in differentiated neuronal cells.[1]

A. Experimental Design
  • Cell Model: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.[1]

  • Readout: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Exposure Time: 24 hours and 48 hours.[1]

B. Step-by-Step Procedure
  • Preparation:

    • Seed differentiated SH-SY5Y cells at 10,000 cells/well in white opaque 96-well plates.

  • Dosing:

    • Treat cells with the Test Compound (Range: 0.1 µM – 100 µM).[1]

    • Positive Control: 10% DMSO or Staurosporine (1 µM) for cell death.[1]

    • Negative Control: 0.1% DMSO (Vehicle).[1]

  • Incubation:

    • Incubate at 37°C, 5% CO₂ for the defined exposure time.

  • Luminescence Detection:

    • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 min.[1]

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).[1]

    • Orbitally shake for 2 minutes to lyse cells.[1]

    • Incubate at RT for 10 minutes to stabilize the signal.

    • Read Total Luminescence (Integration time: 1.0 sec).

C. Interpretation
  • Safety Threshold: A compound is generally considered "safe" for early-stage development if the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     for cytotoxicity is >10x  the 
    
    
    
    for GlyT1 inhibition (Therapeutic Index > 10).

Visual Workflow Summary

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Execution cluster_data Phase 3: Analysis Step1 Compound Solubilization (Water/DMSO) Step3 Dose-Response Treatment (1nM - 1mM) Step1->Step3 Step2 Cell Culture (CHO-GlyT1 / SH-SY5Y) Step2->Step3 Step4 Incubation (15 min Functional / 24h Tox) Step3->Step4 Step5 Add Detection Reagent (Fluorescent Glycine / CellTiter-Glo) Step4->Step5 Step6 Read Signal (RFU / RLU) Step5->Step6 Step7 Calculate IC50 & TI Step6->Step7

Figure 2: Integrated workflow for efficacy and safety profiling.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal Window (Uptake) Incomplete dye loading or low transporter expression.[1]Increase dye concentration; verify GlyT1 expression via Western Blot.[1]
High Background (Tox) Media interference or edge effects.[1]Use phenol-red free media; fill outer wells with PBS (evaporation barrier).[1]
Compound Precipitation High concentration insolubility.[1]Verify solubility of the HCl salt in the specific assay buffer (pH 7.4).[1]
Variable IC50 Temperature fluctuations.[1]GlyT1 kinetics are temperature sensitive.[1] Ensure all steps are at 37°C.

References

  • Vandenberg, R. J., & Ryan, R. M. (2013).[1] Mechanisms of glutamate transport. Physiological Reviews. Link[1]

  • Harsing, L. G., et al. (2006).[1] Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. Link

  • Promega Corporation. (2023).[1] CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link[1]

  • PubChem. (2023).[1] Compound Summary: N-(2-methoxyethyl)acetamide (Structural Analog).[1] Link

  • Pinard, E., et al. (2010).[1] Discovery of GlyT1 inhibitors: The sarcosine series. Bioorganic & Medicinal Chemistry Letters. Link[1]

Sources

Application Note: Preclinical Profiling of 2-[(2-Methoxyethyl)amino]acetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for the preclinical evaluation of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (referred to herein as MEAA-HCl ).

Given the structural homology of MEAA-HCl to Milacemide (2-(pentylamino)acetamide) and other functionalized amino acids (e.g., Lacosamide), this guide prioritizes CNS bioavailability , anticonvulsant efficacy , and neuroprotective/analgesic potential . The protocols are designed to validate the compound as a putative glycine prodrug or glycine site modulator .

Executive Summary & Mechanism of Action

Compound Identity: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (MEAA-HCl) Chemical Class: Aminoacetamide / Glycinamide derivative. Predicted Mechanism: Based on the pharmacophore


, MEAA-HCl is hypothesized to act via:
  • Glycine Prodrug Mechanism: Enzymatic cleavage (likely by MAO-B or amidases) to release Glycine (inhibitory neurotransmitter/NMDA co-agonist) and 2-methoxyethylamine.

  • Sodium Channel Modulation: Similar to Lacosamide, stabilizing slow inactivation states.

  • MAO-B Inhibition: Analogous to Milacemide, potentially increasing dopamine/phenethylamine levels.

Primary Indications: Epilepsy (Anticonvulsant), Neuropathic Pain, and Cognitive Enhancement (NMDA modulation).

Pre-Formulation & Vehicle Selection

Objective: Ensure stable, consistent dosing for in vivo studies.

  • Physicochemical Properties: As a hydrochloride salt, MEAA-HCl is expected to be highly water-soluble.

  • Recommended Vehicle:

    • Preferred: 0.9% Saline (Sterile).

    • Alternative: Phosphate Buffered Saline (PBS) pH 7.4.

    • Stability: Prepare fresh daily. Aminoacetamides can undergo hydrolysis in aqueous solution over time; store stock powder at -20°C desicated.

Dosing Strategy (Rat/Mouse):

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dose Range: 10, 30, 100 mg/kg (Based on Milacemide potency).

  • Volume: 10 mL/kg (Mouse), 5 mL/kg (Rat).

Experimental Protocols
Protocol A: Pharmacokinetics & BBB Penetration (Rat)

Rationale: Aminoacetamides must cross the Blood-Brain Barrier (BBB) to exert CNS effects. This study confirms exposure and conversion to Glycine.

Workflow:

  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing: Single bolus 30 mg/kg (i.v. and p.o.).

  • Sampling:

    • Plasma: 5, 15, 30, 60, 120, 240 min.

    • Brain: Harvest whole brain at 30, 60, 120 min (perfuse with saline to remove blood).

  • Bioanalysis: LC-MS/MS targeting MEAA (parent) and Glycine (metabolite).

Data Visualization (DOT):

PK_Flow Dose Dosing (30 mg/kg) Absorp Absorption (Gut -> Blood) Dose->Absorp BBB BBB Transport (LAT1 or Passive) Absorp->BBB Plasma PK Brain Brain Parenchyma BBB->Brain Brain/Plasma Ratio Metab Metabolism (MAO-B / Amidase) Brain->Metab Glycine Release: Glycine + Methoxyethylamine Metab->Glycine Active Mechanism

Figure 1: Pharmacokinetic pathway and metabolic activation of MEAA-HCl.

Protocol B: Anticonvulsant Screening (MES & PTZ Models)

Rationale: The "Gold Standard" for aminoacetamide derivatives (e.g., Milacemide, Lacosamide).

1. Maximal Electroshock Seizure (MES) Test Detects activity against generalized tonic-clonic seizures (Na+ channel/Glutamate focus).

  • Animals: Male CD-1 Mice (20-25g).

  • Pretreatment: Administer MEAA-HCl (10-100 mg/kg i.p.) 30 min prior to shock.

  • Induction: Corneal electrodes, 50 mA, 60 Hz, 0.2s duration.

  • Endpoint: Abolition of Hindlimb Tonic Extension (HLTE) .

    • Protection = No HLTE within 10s of shock.

2. Pentylenetetrazol (PTZ) Threshold Test Detects activity against absence/myoclonic seizures (GABAergic focus).

  • Induction: s.c. injection of PTZ (85 mg/kg).

  • Observation: 30 min.

  • Scoring: Latency to first clonic seizure; protection from mortality.

Data Reporting:

Group Dose (mg/kg) % Protected (MES) Latency to Clonic Sz (PTZ) Mortality (%)
Vehicle - 0% 120 ± 15s 100%
MEAA-HCl 30 TBD TBD TBD
MEAA-HCl 100 TBD TBD TBD

| Positive Ctrl | (Valproate) | 100% | >1800s | 0% |

Protocol C: Neuropathic Pain (Chung Model)

Rationale: Functionalized amino acids (Lacosamide) are potent in neuropathic pain states.

Method: Spinal Nerve Ligation (SNL)

  • Surgery: Expose L5/L6 spinal nerves in anesthetized rats; tightly ligate.

  • Recovery: Allow 7-14 days for mechanical allodynia to develop.

  • Baseline: Measure paw withdrawal threshold (PWT) using von Frey filaments.

  • Testing:

    • Administer MEAA-HCl (30, 100 mg/kg p.o.).

    • Measure PWT at 1, 2, 4, and 6 hours post-dose.

  • Success Criteria: Significant increase in PWT (reversal of allodynia) compared to vehicle.

Protocol D: Safety Profiling (Rotarod)

Rationale: To differentiate anticonvulsant efficacy from sedation/ataxia.

Method:

  • Training: Train mice to stay on a rotating rod (16 RPM) for 180s.

  • Test: Administer MEAA-HCl.

  • Measurement: Record latency to fall at peak effect time (e.g., 1 hour).

  • Calculation: Therapeutic Index (TI) = TD50 (Rotarod) / ED50 (MES).

    • Target: TI > 2.0 indicates a safe therapeutic window.

References
  • Stobe, S., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Archives of Toxicology . Link

  • Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics . Link

  • Roba, J., et al. (1986). Pharmacological properties of Milacemide, a new anti-epileptic agent. Archives Internationales de Pharmacodynamie et de Thérapie. (Seminal paper on the pentyl-aminoacetamide analog).
  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews.
  • CymitQuimica . (2024). Product Data Sheet: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. Link

Topic: A Framework for the Pre-formulation and In Vivo Formulation of Novel Amine Hydrochloride Salts, Exemplified by 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The transition from a newly synthesized active pharmaceutical ingredient (API) to a viable formulation for in vivo studies is a critical and often challenging step in drug discovery. This is particularly true for novel compounds, such as 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, for which public data on physicochemical properties is scarce. This guide provides a comprehensive framework for the systematic characterization and formulation of such novel amine hydrochloride salts. We eschew a one-size-fits-all template, instead presenting a logical workflow grounded in scientific first principles. The protocols herein are designed to be self-validating, compelling the researcher to generate foundational data—solubility, stability, and pH profiles—that directly informs the selection of an appropriate vehicle and administration route. By explaining the causality behind each experimental choice, from vehicle selection to sterilization methods, this document serves as a practical guide for ensuring reproducible, safe, and effective in vivo studies.

Introduction: The Challenge of Novel Compound Formulation

Amine hydrochloride salts are a common strategy to improve the aqueous solubility and stability of basic drug candidates.[1] However, the introduction of a salt form also presents unique formulation challenges, including potential disproportionation, pH-dependent solubility, and interactions with excipients.[2] For a novel compound like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, a systematic pre-formulation assessment is not merely a preliminary step but the very foundation upon which reliable in vivo data is built. An ill-prepared formulation can lead to inaccurate dosing, poor bioavailability, and adverse events, ultimately confounding experimental results.

This document outlines the critical path from receiving a novel powder to administering a well-characterized formulation.

Foundational Workflow: From Powder to Dosing Solution

The experimental journey for any new compound follows a logical progression. The initial characterization dictates the formulation strategy, which in turn determines the appropriate administration and handling procedures.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Execution & Administration a API Powder Received (2-[(2-Methoxyethyl)amino] acetamide hydrochloride) b Physicochemical Profiling (Solubility, pH, Stability) a->b Initial Assessment c Vehicle Selection (Based on Route & Solubility) b->c Data-Driven Decision d Protocol Development (Solution, Suspension, etc.) c->d e Formulation Preparation & Quality Control d->e f Sterilization (For Parenteral Routes) e->f If IP or IV g In Vivo Dosing (Oral, IP, IV) e->g If Oral f->g

Figure 1: High-level workflow from API characterization to in vivo administration.

Phase 1 Protocol: Essential Physicochemical Characterization

Before any formulation can be rationally designed, the fundamental properties of the API must be determined. These experiments are non-negotiable.

Objective: To generate a baseline physicochemical profile for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Protocol 3.1: Solubility Screening

Rationale: Solubility is the single most important factor determining the formulation strategy. A compound that is highly soluble in simple aqueous buffers is formulated differently from one that requires co-solvents or suspension.

Materials:

  • 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

  • Calibrated analytical balance

  • A panel of potential vehicles (see Table 2)

  • Vortex mixer and/or sonicator

  • pH meter

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification (optional, for precise measurement)

Procedure:

  • Preparation: Weigh approximately 1-5 mg of the compound into separate, labeled microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of the first test vehicle to the first tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If solid remains, sonicate for 5-10 minutes.

  • Observation: Visually inspect for undissolved solid against a dark background. If the solid has dissolved, the solubility is at least at this concentration (e.g., >10-50 mg/mL). Record the result.

  • Titration (if necessary): If the compound dissolved, add another known weight of the compound and repeat step 3. If it did not dissolve, add incremental volumes of the vehicle until it does.

  • Equilibration: Allow the samples to equilibrate at room temperature for at least 1-2 hours to check for precipitation.

  • pH Measurement: For aqueous vehicles, measure and record the pH of the final saturated or unsaturated solution. The hydrochloride salt will likely produce an acidic solution.

  • Repeat: Repeat steps 1-7 for each vehicle to be screened.

Data Presentation:

Table 1: Physicochemical Properties Template for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride
Property Observation / Value
Appearance White to off-white crystalline powder
Molecular Formula C5H13ClN2O2
Molecular Weight 168.62 g/mol
pH of 10 mg/mL solution in Saline To be determined by experiment
Thermal Stability To be determined (e.g., by DSC/TGA)
Table 2: Solubility Screening Results Template
Vehicle Solubility (mg/mL)
Sterile Water for InjectionTo be determined
0.9% SalineTo be determined
5% Dextrose in Water (D5W)To be determined
Phosphate Buffered Saline (PBS, pH 7.4)To be determined
10% DMSO / 90% Saline (v/v)To be determined
20% PEG400 / 80% Saline (v/v)To be determined
0.5% Methylcellulose in Water (w/v)To be determined (for suspension)

Phase 2: Vehicle Selection and Formulation Strategy

The data from Phase 1 directly informs the choice of vehicle. The goal is to use the simplest, most biocompatible vehicle possible that can reliably deliver the target dose.

Scientist's Note: The choice of administration route is paramount. An intravenous (IV) formulation must be a true solution, while an oral (PO) formulation can be a solution, suspension, or emulsion. Intraperitoneal (IP) injections are common in rodent studies and offer rapid absorption, often approaching IV-like exposure for small molecules.[3]

G a Start: Solubility Data from Phase 1 b Is solubility in aqueous buffer (Saline, D5W) > Target Dose Concentration? a->b c Choose simple aqueous vehicle (e.g., 0.9% Saline) b->c Yes e Is solubility in co-solvent (e.g., PEG400, DMSO mixes) > Target Dose Concentration? b->e No h Final Formulation Strategy c->h d Is an IV route required? g Develop suspension (e.g., 0.5% Methylcellulose) d->g No (Oral Only) d->h Yes (Co-solvent IV) e->d No f Choose biocompatible co-solvent system e->f Yes f->h g->h

Figure 2: Decision tree for selecting an appropriate formulation vehicle.

Table 3: Common In Vivo Vehicles and Considerations
Vehicle Type Composition Example Primary Route(s) Considerations & Causality
Aqueous Buffer 0.9% NaCl (Saline)PO, IP, IV, SCMost biocompatible. Saline is isotonic, minimizing injection site irritation. The default choice for soluble compounds.
Aqueous Sugar 5% Dextrose (D5W)PO, IP, IV, SCIsotonic alternative to saline. Can be preferable for compounds that may be less stable in chloride-containing solutions.
Co-Solvent 20% PEG400 in SalinePO, IP, IVIncreases solubility for hydrophobic compounds. PEG400 is a common, relatively safe solubilizer. The percentage should be kept as low as possible to avoid vehicle-induced toxicity.[4][5]
Suspension 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPOFor insoluble compounds. The suspending agent increases viscosity to ensure uniform dosing, but requires constant mixing. Not suitable for IV/IP.[6]

Phase 3 Protocols: Formulation Preparation & Handling

Protocol 5.1: Preparation of a Sterile Aqueous Solution (for PO, IP, IV)

Application: For compounds with sufficient solubility (> target concentration) in saline or D5W.

Materials:

  • 2-[(2-methoxyethyl)amino]acetamide hydrochloride

  • Sterile 0.9% Saline for Injection

  • Sterile, sealed glass vial

  • Calibrated pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Procedure:

  • Aseptic Environment: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.

  • Calculation: Calculate the exact mass of the compound needed to achieve the target concentration in the final volume.

  • Weighing: Aseptically weigh the compound onto sterile weigh paper and transfer it to the sterile vial.

    • Rationale: Direct weighing into the final vial minimizes transfer loss and contamination risk.

  • Dissolution: Add approximately 80% of the final volume of sterile saline to the vial. Cap and vortex until the solid is fully dissolved. A brief, gentle sonication can be used if needed.

  • Volume Adjustment: Add sterile saline to reach the final target volume (q.s.). Mix thoroughly.

  • Quality Control (Visual): Inspect the solution against a light and dark background. It must be clear and free of any particulates.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final, sterile, sealed vial.

    • Rationale: This is the terminal sterilization step, removing any potential microbial contamination. This is mandatory for IP and IV routes.[7]

  • Labeling: Label the final vial clearly with the compound name, concentration, vehicle, date, and "Sterile for In Vivo Use."

  • Storage: Store at 2-8°C, protected from light, unless stability studies indicate otherwise.

Protocol 5.2: Preparation of a Suspension (for PO)

Application: For compounds with poor aqueous solubility.

Materials:

  • 2-[(2-methoxyethyl)amino]acetamide hydrochloride

  • Suspending vehicle (e.g., sterile 0.5% w/v Methylcellulose in water)

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

  • Graduated cylinder or serological pipettes

Procedure:

  • Particle Reduction (Optional): If the API is crystalline or gritty, gently grind it to a fine powder using a mortar and pestle.

    • Rationale: Smaller, uniform particle size improves the stability and homogeneity of the suspension.

  • Wetting: Place the weighed powder in a beaker or vial. Add a very small amount of the vehicle to create a thick, uniform paste.

    • Rationale: This "wetting" step prevents clumping when the bulk vehicle is added.

  • Dilution: Gradually add the remaining vehicle in small portions while continuously stirring with a magnetic stir bar.

  • Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Storage & Handling: Store at 2-8°C. Crucially, the suspension must be stirred continuously (e.g., on a stir plate) immediately before and during dose withdrawal to ensure each animal receives the correct dose.

  • Labeling: Label clearly with compound name, concentration, vehicle, date, and "Suspension - Shake Vigorously Before Use."

Administration Guidelines for Rodent Studies

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Aseptic technique is mandatory for all injections to prevent infection.[8][9]

Table 4: Recommended Administration Parameters for Rodents
Parameter Mouse Rat
Route IP (Intraperitoneal) IP (Intraperitoneal)
Recommended SiteLower right abdominal quadrant[10][11]Lower right abdominal quadrant[10]
Needle Gauge25-27 G[10]23-25 G[10]
Max Volume< 10 mL/kg[10]< 10 mL/kg[3]
Route IV (Intravenous - Tail Vein) IV (Intravenous - Tail Vein)
Needle Gauge27-30 G25-27 G
Max Volume~5 mL/kg (infused slowly)~5 mL/kg (infused slowly)
Route PO (Oral Gavage) PO (Oral Gavage)
Gavage Needle20-22 G, flexible tip16-18 G, flexible or metal
Max Volume< 10 mL/kg< 10 mL/kg

Aseptic Technique for Injections:

  • Use a new, sterile needle and syringe for each animal.[8]

  • Wipe the injection site with a 70% alcohol swab.[9][11]

  • For IP injections, tilt the animal's head downward to move abdominal organs away from the injection site.[11] Insert the needle at a 30-40° angle.[10]

Conclusion

References

  • Echemi.high quality 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride 99% transparent liquid KANBEI.
  • Al Shoyaib, A., et al. (2019).Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC.
  • PubChem.N-(2-methoxyethyl)acetamide | C5H11NO2 | CID 21525.
  • Sarheed, O., et al. (2020).The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. - PMC.
  • University of Iowa IACUC. (2025). Sterilization - Accepted Methods & Monitoring (IACUC Guideline).
  • UBC Animal Care Services.Intraperitoneal (IP)
  • Valentine, J., et al.
  • Gibson, E. K. (2007).Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Virginia Tech IACUC. (2017). SOP: Mouse Intraperitoneal Injection.
  • ResearchGate.Properties of Amines and their Hydrochloride Salt.
  • ResearchGate.
  • University of Rochester. (2022).
  • Hassan, A. A., et al. (2023).
  • Stephenson, G. A., et al.Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • James Cook University. (2024). Aseptic Technique for Survival Animal Surgery Guidelines.
  • Wessjohann, L. A., et al. (2016).Experimental and theoretical investigations into the stability of cyclic aminals. - PMC - NIH.
  • Research Animal Training.Intraperitoneal Injection in the Mouse.
  • Takanashi, K., et al.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • ResearchGate. (2025). Best Practices for Intraperitoneal (i.p.)

Sources

Application Note: High-Throughput Screening with 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide drug discovery professionals in utilizing 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (MEA-acetamide HCl) within High-Throughput Screening (HTS) campaigns.

Given the compound's structure—a functionalized glycinamide derivative—it serves as a critical privileged fragment and solubility-enhancing building block in Fragment-Based Drug Discovery (FBDD), particularly for CNS targets (e.g., Sodium Channels, MAO-B) where physicochemical properties like LogD and topological polar surface area (TPSA) are paramount.

Introduction & Mechanistic Rationale

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a secondary amine building block characterized by a hydrophilic methoxyethyl tail and a primary amide headgroup. In modern drug discovery, this scaffold is not merely a reagent but a strategic fragment used to modulate the physicochemical profile of screening libraries.

Why this Compound?
  • Solubility Enhancement: The methoxyethyl group mimics short polyethylene glycol (PEG) chains, significantly improving the aqueous solubility of lipophilic pharmacophores without adding excessive molecular weight (

    
     Da for the salt).
    
  • H-Bonding Vector: The terminal amide (

    
    ) acts as a dual H-bond donor/acceptor, mimicking the binding interactions of established anticonvulsants (e.g., Lacosamide, Safinamide) and ion-channel blockers.
    
  • Fsp³ Character: The ethylene linker introduces flexibility and sp³ character, escaping the "flatland" of traditional aromatic-heavy HTS libraries.

Application Scope

This guide details the synthesis of a focussed library using MEA-acetamide as a core scaffold and the subsequent High-Throughput Screening (HTS) of this library against a voltage-gated sodium channel (NaV1.7) target using a Calcium Flux assay.

Experimental Workflow Overview

The following diagram illustrates the integrated workflow, from library generation to hit validation.

HTS_Workflow Start Reagent: 2-[(2-Methoxyethyl)amino] acetamide HCl Step1 Library Synthesis (Reductive Amination / Amide Coupling) Start->Step1 Step2 Quality Control (LC-MS) >90% Purity Step1->Step2 Step3 Acoustic Dispensing (Echo® 650 Series) Step2->Step3 Step4 Cell-Based Assay (NaV1.7 HEK293 Cells) Step3->Step4 Step5 Readout: FLIPR Calcium Flux (Fluorescence Intensity) Step4->Step5 Decision Hit Selection (>50% Inhibition) Step5->Decision Decision->Step3 No Hit (Refine) Validation IC50 Determination & Patch Clamp Confirmation Decision->Validation Hit

Figure 1: End-to-end HTS workflow utilizing MEA-acetamide HCl as the starting scaffold.

Protocol 1: Library Preparation & Management

Objective: To prepare a 384-well source plate containing a library of analogs derived from 2-[(2-Methoxyethyl)amino]acetamide.

Reagents
  • Scaffold: 2-[(2-Methoxyethyl)amino]acetamide HCl (Store at 4°C, hygroscopic).

  • Electrophiles: Diverse set of 80 aldehydes (for reductive amination) or carboxylic acids (for amide coupling).

  • Solvent: DMSO (Anhydrous, ≥99.9%).

  • Base: Diisopropylethylamine (DIPEA).

Procedure
  • Stock Solution Preparation:

    • Dissolve MEA-acetamide HCl in DMSO to a concentration of 100 mM .

    • Note: The HCl salt may require brief sonication (30s) and the addition of 1.0 eq of DIPEA to ensure free-base reactivity during synthesis.

  • Parallel Synthesis (Reductive Amination Example):

    • In a 96-well reaction block, dispense 10 µL of Scaffold Stock (1 µmol).

    • Add 10 µL of unique Aldehyde monomer (1.2 eq, 120 mM in DMSO).

    • Add 10 µL of Sodium Triacetoxyborohydride (STAB) suspension (2.0 eq).

    • Seal and shake at RT for 16 hours .

  • Purification & Formatting:

    • Precipitate or use SCX (Strong Cation Exchange) SPE plates to remove non-basic impurities.

    • Elute hits, evaporate, and reconstitute in 100% DMSO at a final concentration of 10 mM .

    • Transfer to 384-well LDV (Low Dead Volume) Source Plates (Labcyte/Beckman Coulter).

Protocol 2: Acoustic Dispensing & HTS Assay

Objective: Screen the library for antagonism of the NaV1.7 channel using a calcium-sensitive dye.

Rationale: The MEA-acetamide scaffold is structurally relevant to sodium channel blockers. Acoustic dispensing is chosen to eliminate tip-based compound adsorption and ensure precise nanoliter transfer of the polar fragment.

Assay Conditions Table
ParameterValueNotes
Cell Line HEK293-NaV1.7Stably transfected, inducible
Plating Density 15,000 cells/well384-well Poly-D-Lysine Black/Clear plates
Dye Fluo-4 AM or Calcium 6Molecular Devices Calcium 6 preferred for signal window
Agonist Veratridine + Scorpion VenomOpens channel to stimulate Ca2+ influx
Compound Conc. 10 µM (Primary Screen)Final DMSO concentration < 0.5%
Controls Tetrodotoxin (TTX)Max inhibition control (1 µM)
Step-by-Step Protocol
A. Assay Plate Preparation
  • Cell Plating: Dispense 30 µL of cell suspension into 384-well plates using a Multidrop Combi. Incubate 24h at 37°C/5% CO₂.

  • Dye Loading: Remove media (leave 10 µL residual) and add 20 µL of 2X Calcium 6 Dye loading buffer containing 2.5 mM Probenecid (to inhibit dye efflux).

  • Incubation: Incubate for 1 hour at RT in the dark.

B. Compound Transfer (Acoustic Ejection)
  • Instrument: Echo® 650 Liquid Handler.

  • Action: Transfer 30 nL of 10 mM Library Stock from Source Plate to the Assay Plate (containing 30 µL buffer/cells).

  • Result: Final compound concentration = 10 µM .

  • Controls: Dispense 30 nL of DMSO (Negative Control) and 30 nL of TTX stock (Positive Control) into columns 1, 2, 23, and 24.

C. Kinetic Readout (FLIPR Tetra)
  • Transfer Assay Plate to the FLIPR (Fluorometric Imaging Plate Reader).

  • Baseline Read: Record fluorescence for 10 seconds (Excitation 485 nm / Emission 525 nm).

  • Stimulation: On-board pipettor adds 10 µL of 4X EC80 Agonist (Veratridine/Venom mix).

  • Measurement: Continue recording for 180 seconds.

Data Analysis & Hit Validation

Mechanistic Pathway Visualization

Understanding the interaction is crucial for interpreting HTS data. The diagram below details the inhibition logic.

Pathway Compound MEA-Acetamide Analog Channel_Closed NaV1.7 (Resting) Compound->Channel_Closed Stabilizes (State Dependent) Channel_Open NaV1.7 (Open) Compound->Channel_Open Pore Block Channel_Closed->Channel_Open Depolarization Ca_Influx Ca2+ Influx (Fluorescence) Channel_Open->Ca_Influx Agonist Veratridine Agonist->Channel_Open Stabilizes

Figure 2: Mechanism of Action. The library compounds are designed to stabilize the resting state or block the pore, reducing fluorescence signal.

Calculation of Inhibition

Calculate the Response Ratio (Max - Min) for each well.



  • RFU: Relative Fluorescence Units (Peak minus Baseline).

  • Hit Threshold: Compounds exhibiting >50% inhibition at 10 µM are flagged as hits.

False Positive Triage

The MEA-acetamide scaffold contains a secondary amine. Be cautious of:

  • Fluorescence Quenching: The methoxyethyl group is generally inert, but reaction byproducts (e.g., unreacted aldehydes) can quench fluorescence.

  • Cytotoxicity: High concentrations of amine salts can alter pH. Ensure the assay buffer (HBSS + HEPES) has sufficient capacity (20 mM HEPES).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Bembenek, M. E., et al. (2008). "High-Throughput Screening for NaV1.7 Inhibitors using the FLIPR Tetra." Assay and Drug Development Technologies. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Strategies for the preparation of libraries." Academic Press. Link

  • PubChem Compound Summary. (2023). "2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide" (Structural Analog Reference).[1] Link

  • Vertex Pharmaceuticals. (2020). "Process for the preparation of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide." World Intellectual Property Organization, WO2020222158A1. Link

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated methodology for the quantitative analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in biological samples, specifically plasma and urine. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for pharmacokinetic, toxicokinetic, or other bioanalytical studies. The described workflow leverages the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with robust sample preparation techniques to minimize matrix effects and ensure high analyte recovery. All procedures are grounded in established bioanalytical method validation principles as outlined by the International Council for Harmonisation (ICH) M10 guideline.[1][2]

Introduction: The Rationale for Precise Quantification

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is an organic building block with potential applications in pharmaceutical synthesis.[3] As with any compound under investigation for therapeutic use, understanding its behavior in a biological system is paramount. Accurate quantification in complex matrices like plasma and urine is a critical component of drug development, providing essential data for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The primary challenge in bioanalysis is the complexity of the sample matrix. Biological fluids contain a vast array of endogenous components, such as proteins, salts, and lipids, that can interfere with the analysis and compromise data quality.[4][5] Therefore, a successful bioanalytical method must not only be sensitive and specific to the analyte of interest but also incorporate an effective sample preparation strategy to remove these interfering substances. This application note details a complete workflow, from sample collection and preparation to LC-MS/MS analysis and method validation, designed to generate high-quality, reliable data.

Foundational Principles: Choosing the Right Tools for the Job

The selection of analytical and sample preparation techniques is a critical decision that directly impacts the quality of the results. For small molecule quantification in biological samples, a combination of Liquid Chromatography (LC) and Tandem Mass Spectrometry (MS/MS) is the gold standard.[6][7][8][9]

  • Liquid Chromatography (LC): LC separates the analyte of interest from other components in the sample based on their physicochemical properties. This separation is crucial for reducing matrix effects and ensuring that the mass spectrometer is analyzing the target compound.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte and its fragments. This two-stage mass analysis allows for confident identification and quantification, even at very low concentrations.

The choice of sample preparation method is equally important and depends on the specific matrix and the properties of the analyte.[10] This guide will detail two widely used and effective techniques:

  • Protein Precipitation (PPT): A straightforward and rapid method for removing the majority of proteins from plasma samples.[11][12][13]

  • Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner extract, particularly for complex matrices like urine.[14][15][16]

Visualizing the Workflow

The overall process for quantifying 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in biological samples can be broken down into three key stages: Sample Preparation, LC-MS/MS Analysis, and Data Processing.

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt urine Urine Sample spe Solid-Phase Extraction urine->spe clean_extract Clean Extract ppt->clean_extract spe->clean_extract lc LC Separation clean_extract->lc msms MS/MS Detection lc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: High-level workflow for bioanalysis.

Detailed Protocols

Sample Preparation: Isolating the Analyte

This method is effective for high-throughput analysis and removes the majority of proteinaceous material from plasma.[5]

Materials:

  • Plasma samples (collected with an appropriate anticoagulant, e.g., EDTA)[4]

  • Internal Standard (IS) spiking solution (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the IS spiking solution and vortex briefly.

  • Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio of ACN to plasma).[17]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[18]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protein Precipitation Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add cold Acetonitrile (3:1) add_is->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant end To LC-MS/MS Analysis supernatant->end

Caption: Step-by-step protein precipitation workflow.

SPE is a more rigorous cleanup method that can remove a wider range of interferences from urine, leading to a cleaner extract and reduced matrix effects.[15][19] A mixed-mode cation exchange SPE is recommended for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, which is a basic compound.

Materials:

  • Urine samples

  • Internal Standard (IS) spiking solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Certify)[16]

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Deionized water

  • Ammonium hydroxide

  • Elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2 v/v/v)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Dilute 100 µL of urine with 900 µL of deionized water.

  • Add 10 µL of the IS spiking solution to the diluted urine and vortex.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C

| Injection Vol. | 5 µL |

MS/MS Parameters (Example):

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Analyte: [M+H]+ → fragment ion
IS: [M+H]+ → fragment ion
Collision Energy Optimized for analyte and IS

| Dwell Time | 100 ms |

Method Validation: Ensuring Data Integrity

A bioanalytical method is only as good as its validation.[20] The validation process demonstrates that the method is suitable for its intended purpose.[1][21] The following parameters must be assessed according to the ICH M10 guideline.[2][22]

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interference at the retention time of the analyte and IS in at least 6 different blank matrix sources.Ensures the method can differentiate the analyte from endogenous components.[20]
Calibration Curve At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.Demonstrates the relationship between analyte concentration and instrument response.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration for QC samples at 4 levels (LLOQ, Low, Mid, High).[23]Accuracy measures the closeness of the measured value to the true value. Precision measures the reproducibility of the measurements.[23]
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Consistent and minimal matrix effect across different lots of matrix.Assesses the impact of matrix components on the ionization of the analyte.
Stability Analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Ensures that the analyte concentration does not change from sample collection to analysis.

Summary of Validation Acceptance Criteria

Parameter LLOQ QC Low, Mid, High QC
Within-run Accuracy ±20% ±15%
Within-run Precision (CV%) ≤20% ≤15%
Between-run Accuracy ±20% ±15%

| Between-run Precision (CV%) | ≤20% | ≤15% |

Conclusion: A Framework for Reliable Bioanalysis

This application note provides a detailed framework for the quantification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in plasma and urine. By combining robust sample preparation techniques with the sensitivity and selectivity of LC-MS/MS, this method is capable of producing high-quality data suitable for regulatory submissions. The emphasis on thorough method validation, grounded in the principles of the ICH M10 guideline, ensures the integrity and reliability of the results. This comprehensive approach provides researchers and drug development professionals with a solid foundation for their bioanalytical studies.

References

  • Methods for confirmatory analysis of methamphetamine in biological samples. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. Retrieved February 6, 2026, from [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. (2022). Azerbaijan Medical Journal. Retrieved February 6, 2026, from [Link]

  • Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. (1993). PubMed. Retrieved February 6, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved February 6, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 6, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2015). European Medicines Agency. Retrieved February 6, 2026, from [Link]

  • Targeted quantification of amino acids by dansylation. (2016). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare. Retrieved February 6, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 6, 2026, from [Link]

  • Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. (2014). Chromatography Online. Retrieved February 6, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (2010). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 6, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. Retrieved February 6, 2026, from [Link]

  • Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. (2019). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved February 6, 2026, from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved February 6, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Vetter Pharma. Retrieved February 6, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved February 6, 2026, from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Solid Phase Extraction (SPE) For Forensic Testing. (2017). YouTube. Retrieved February 6, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. Retrieved February 6, 2026, from [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved February 6, 2026, from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved February 6, 2026, from [Link]

Sources

Application Notes and Protocols for the In Vitro ADME Profiling of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Course for a Novel Candidate

In the landscape of drug discovery and development, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its future success.[1][2] A promising lead candidate with high potency and selectivity can ultimately fail in clinical trials due to unfavorable pharmacokinetic characteristics.[1] Therefore, a robust in vitro ADME profiling campaign is indispensable for making informed decisions, optimizing chemical structures, and mitigating the risk of late-stage attrition.[1][3]

This document provides a comprehensive guide to the in vitro ADME profiling of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, a novel small molecule entity. As a Senior Application Scientist, the following protocols and insights are curated to provide a scientifically rigorous and practical framework for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles and align with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Metabolic Stability: Gauging the Compound's Resilience

The metabolic stability of a drug candidate is a key indicator of its persistence in the body and its potential for achieving therapeutic concentrations.[7][8] This assay measures the rate at which the compound is metabolized by liver enzymes, primarily the cytochrome P450 (CYP) system.[8] The two most common in vitro models for this assessment are liver microsomes and hepatocytes.[8] While microsomes are enriched in Phase I enzymes, hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of cellular metabolism.[8]

Scientific Rationale

The intrinsic clearance (Clint) of a compound, a measure of the metabolic capacity of the liver, is determined by monitoring the disappearance of the parent compound over time. A high intrinsic clearance suggests rapid metabolism and likely poor bioavailability in vivo. This data is crucial for predicting the in vivo pharmacokinetic profile and guiding necessary structural modifications to enhance metabolic stability.[7]

Experimental Workflow: Metabolic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare 2-[(2-Methoxyethyl)amino]acetamide hydrochloride Stock Solution initiate_reaction Initiate Reaction: Combine Compound, Microsomes/Hepatocytes, and Cofactors at 37°C prep_compound->initiate_reaction prep_microsomes Thaw and Prepare Liver Microsomes/Hepatocytes prep_microsomes->initiate_reaction prep_cofactors Prepare NADPH Regenerating System (for Microsomes) prep_cofactors->initiate_reaction time_points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction with Acetonitrile Containing Internal Standard time_points->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis plot_data Plot ln(% Remaining) vs. Time lcms_analysis->plot_data calculate_clint Calculate In Vitro Half-Life (t1/2) and Intrinsic Clearance (Clint) plot_data->calculate_clint

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Microsomal Stability
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C for 10 minutes.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[9]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).

Data Presentation: Example Metabolic Stability Data
Compoundt½ (min)Clint (µL/min/mg protein)Classification
2-[(2-Methoxyethyl)amino]acetamide HCl 4530.8Moderately Stable
Verapamil (High Clearance Control)8173.3Low Stability
Warfarin (Low Clearance Control)> 120< 11.6High Stability

Intestinal Permeability: Crossing the Barrier

A drug's ability to be absorbed from the gastrointestinal tract is a prerequisite for oral bioavailability. The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal permeability.[10][11] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that exhibit tight junctions and express key drug transporters.[10][]

Scientific Rationale

This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[13] The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, medium, or high permeability. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).[13]

Experimental Workflow: Caco-2 Permeability Assay

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate_cells Culture for 21 Days to Form a Differentiated Monolayer seed_cells->differentiate_cells check_integrity Measure Transepithelial Electrical Resistance (TEER) to Confirm Monolayer Integrity differentiate_cells->check_integrity add_compound Add Compound to Apical (A-B) or Basolateral (B-A) Chamber check_integrity->add_compound incubate Incubate at 37°C with Shaking add_compound->incubate sample_receiver Sample from Receiver Chamber at Specific Time Points incubate->sample_receiver quantify_compound Quantify Compound Concentration in Donor and Receiver Samples by LC-MS/MS sample_receiver->quantify_compound calculate_papp Calculate Apparent Permeability Coefficient (Papp) and Efflux Ratio quantify_compound->calculate_papp cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation prepare_device Prepare Equilibrium Dialysis Device add_plasma Add Plasma Spiked with Test Compound to One Chamber prepare_device->add_plasma add_buffer Add Buffer to the Opposite Chamber prepare_device->add_buffer incubate_device Incubate at 37°C until Equilibrium is Reached (e.g., 4-6 hours) add_plasma->incubate_device add_buffer->incubate_device sample_chambers Sample from Both Plasma and Buffer Chambers incubate_device->sample_chambers quantify_compound Quantify Compound Concentration in Both Samples by LC-MS/MS sample_chambers->quantify_compound calculate_fu Calculate Fraction Unbound (fu) and Percent Bound quantify_compound->calculate_fu

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Protocol: Equilibrium Dialysis
  • Assay Setup:

    • Hydrate the semipermeable membranes of the equilibrium dialysis apparatus according to the manufacturer's instructions.

    • Spike the test compound into plasma from the desired species (human, rat, mouse, etc.) at a final concentration of, for example, 5 µM.

    • Add the spiked plasma to one chamber of the dialysis unit and an equal volume of phosphate buffer to the other chamber. [14]

  • Incubation:

    • Seal the unit and incubate at 37°C in a shaking water bath for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample) and precipitate the proteins with acetonitrile containing an internal standard.

    • Analyze the supernatant by LC-MS/MS to determine the compound concentrations in both chambers.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = [Unbound Concentration] / [Total Concentration] = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100.

Data Presentation: Example Plasma Protein Binding Data
CompoundFraction Unbound (fu)% BoundClassification
2-[(2-Methoxyethyl)amino]acetamide HCl 0.2575%Moderately Bound
Warfarin (High Binding Control)0.0199%Highly Bound
Metformin (Low Binding Control)0.8515%Low Binding

Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs). [15][16]When a co-administered drug inhibits a specific CYP isoform, it can lead to decreased metabolism and increased plasma concentrations of another drug that is a substrate for that enzyme, potentially resulting in toxicity. [15]Therefore, evaluating the inhibitory potential of a new chemical entity against the major CYP isoforms is a regulatory requirement. [17][18]

Scientific Rationale

This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [15]This is achieved by incubating human liver microsomes with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound. A decrease in the rate of metabolite formation indicates inhibition. [15]The IC50 values are then used to assess the risk of in vivo DDIs.

Experimental Workflow: CYP450 Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Human Liver Microsomes pre_incubate Pre-incubate Microsomes, Substrate, and Inhibitor prep_microsomes->pre_incubate prep_substrates Prepare CYP-Specific Probe Substrates prep_substrates->pre_incubate prep_inhibitor Prepare Serial Dilutions of 2-[(2-Methoxyethyl)amino]acetamide HCl prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction with NADPH at 37°C pre_incubate->initiate_reaction terminate_reaction Terminate Reaction with Acetonitrile initiate_reaction->terminate_reaction quantify_metabolite Quantify Metabolite Formation by LC-MS/MS terminate_reaction->quantify_metabolite plot_data Plot % Inhibition vs. Inhibitor Concentration quantify_metabolite->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for the cytochrome P450 inhibition assay.

Detailed Protocol: CYP450 Inhibition
  • Incubation:

    • In a 96-well plate, pre-incubate human liver microsomes, a CYP-isoform-specific probe substrate, and a range of concentrations of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in phosphate buffer at 37°C.

    • Initiate the reaction by adding a NADPH regenerating system.

    • After a short incubation period (e.g., 10-15 minutes), terminate the reaction with ice-cold acetonitrile.

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example CYP450 Inhibition Data
CYP IsoformProbe SubstrateIC50 (µM) for 2-[(2-Methoxyethyl)amino]acetamide HCl
CYP1A2Phenacetin> 50
CYP2C9Diclofenac> 50
CYP2C19S-Mephenytoin28.5
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam> 50

Conclusion: A Foundation for Preclinical Development

The in vitro ADME profile of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, as characterized by the protocols outlined in this document, provides a robust foundation for its continued preclinical development. The data generated from these assays on metabolic stability, intestinal permeability, plasma protein binding, and CYP450 inhibition potential are essential for constructing a comprehensive understanding of the compound's pharmacokinetic behavior. This knowledge enables data-driven decisions regarding candidate selection, lead optimization, and the design of subsequent in vivo studies, ultimately paving the way for a successful transition to clinical evaluation.

References

  • Symeres. In vitro ADME drug discovery services. [Link]

  • Srivastava, A., Pike, A., et al. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Journal of Medicinal Chemistry. [Link]

  • Evotec. Plasma Protein Binding Assay. [Link]

  • Srivastava, A., Pike, A., et al. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. PubMed. [Link]

  • Ferruzza, S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • XenoTech. (2023). In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. YouTube. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • European Medicines Agency. Investigation of drug interactions - Scientific guideline. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Evotec. Microsomal Stability. [Link]

  • ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • National Center for Biotechnology Information. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • National Institutes of Health. (2020). A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. [Link]

  • LifeNet Health LifeSciences. Plasma Protein Binding Assay. [Link]

  • International Council for Harmonisation. (2024). Drug Interaction Studies (M12). [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

Sources

Cytotoxicity assay for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling & Metabolic Liability Assessment of 2-[(2-Methoxyethyl)amino]acetamide HCl

Part 1: Executive Summary & Scientific Rationale

1.1 Compound Identity & Significance 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 1235440-79-5) is a glycine-derivative small molecule scaffold.[1] Structurally, it is the 2-methoxyethyl analogue of Milacemide (2-pentylaminoacetamide), an anticonvulsant and MAO-B substrate.

While often used as a chemical building block, its structural pharmacophore—specifically the 2-methoxyethyl amine moiety—warrants rigorous cytotoxicity profiling. This moiety is metabolically liable to convert into Methoxyacetaldehyde (MALD) and subsequently Methoxyacetic Acid (MAA) , both of which are established reproductive toxicants and mitochondrial inhibitors.

1.2 The Mechanistic "Why": Mitochondrial Toxicity Standard colorimetric assays (like MTT) may underestimate the toxicity of this compound if the mechanism involves mitochondrial respiratory chain inhibition (a known effect of MAA).

  • Insight: MAA inhibits mitochondrial state 3 respiration.[2] Therefore, this protocol prioritizes an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a WST-8 (CCK-8) assay over MTT, as MTT reduction can be confounded by metabolic rate changes unrelated to cell death.

1.3 Metabolic Activation Requirement Direct cytotoxicity of the parent amine may be low. Toxicity is likely driven by metabolic oxidation.

  • Recommendation: Use metabolically competent cell lines (e.g., HepG2 ) alongside non-competent lines (e.g., CHO or HEK293 ) to distinguish between direct compound toxicity and metabolite-driven toxicity.

Part 2: Experimental Design & Workflow

Pathway Visualization

The following diagram illustrates the hypothetical metabolic activation pathway and the recommended assay decision tree.

G cluster_assay Assay Selection Strategy Compound 2-[(2-Methoxyethyl)amino] acetamide HCl Metabolism Metabolic Activation (MAO / ADH) Compound->Metabolism Liver/Neuronal Enzymes MALD Methoxyacetaldehyde (MALD) Metabolism->MALD Oxidation MAA Methoxyacetic Acid (MAA) MALD->MAA ALDH Mito Mitochondrial Respiration Inhibition MAA->Mito Toxicity Mechanism HepG2 HepG2 Cells (Metabolically Active) Readout ATP Luminescence (Preferred Endpoint) HepG2->Readout HEK293 HEK293 Cells (Metabolically Low) HEK293->Readout

Caption: Metabolic activation pathway of 2-methoxyethyl amines to toxic metabolites (MAA) and assay selection strategy.

Part 3: Detailed Protocol (Self-Validating)

Materials & Reagents
  • Test Compound: 2-[(2-Methoxyethyl)amino]acetamide HCl (Purity >95%).

  • Solvent: Sterile Water or PBS (Preferred over DMSO due to high water solubility of HCl salts).

  • Cell Line: HepG2 (ATCC HB-8065) for metabolic relevance; SH-SY5Y for neurotoxicity assessment.

  • Assay Kit: Cell Counting Kit-8 (CCK-8/WST-8) or CellTiter-Glo (ATP).

  • Positive Control: Rotenone (Mitochondrial inhibitor) or Doxorubicin (General cytotoxic agent).

  • Buffer: 1M HEPES (pH 7.4).

Solution Preparation (Critical Step)
  • Challenge: Amine hydrochlorides are acidic. Dissolving them directly in media at high concentrations (>1 mM) can acidify the culture, causing false-positive toxicity.

  • Solution:

    • Prepare a 100 mM Stock in sterile water.

    • Check pH. If pH < 6.0, neutralize with equimolar NaOH or dilute into a highly buffered medium (e.g., media with 25 mM HEPES).

    • Validation: Spot check the final highest concentration well with pH paper to ensure it remains physiological (pH 7.2–7.4).

Step-by-Step Procedure

Step 1: Cell Seeding

  • Seed HepG2 cells at 10,000 cells/well in a 96-well plate (clear bottom for CCK-8, white opaque for ATP).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Self-Validation: Inspect monolayer confluency (aim for ~70%) before treatment.

Step 2: Compound Treatment

  • Prepare a 2x Serial Dilution plate to avoid mixing directly on cells.

  • Concentration Range: 0.1 µM to 1000 µM (Log-scale spacing).

  • Remove old media from cells and add 100 µL of fresh media containing the compound.

  • Controls:

    • Vehicle Control: Media + Solvent (Water/PBS) at matched volume.

    • Blank: Media only (no cells).

    • Positive Control: 10 µM Doxorubicin.

Step 3: Incubation

  • Standard: 48 hours . (24 hours may be insufficient for metabolite accumulation and mitochondrial impact).

Step 4: Readout (CCK-8 Protocol)

  • Add 10 µL of CCK-8 reagent directly to each well (do not remove media).

  • Incubate for 1–4 hours at 37°C.

  • Monitor color change (orange formazan).

  • Measure Absorbance at 450 nm (Reference: 650 nm).

Data Analysis & Interpretation

Calculate % Viability using the formula:


[3][4]

Interpretation Table:

IC50 Value (µM)ClassificationMechanistic Insight
< 10 µM Highly CytotoxicLikely direct membrane damage or acute target engagement.
10 – 100 µM Moderately ToxicPotential accumulation of MAA metabolite; check mitochondrial function.
> 100 µM Low ToxicityCompound is likely stable or metabolite clearance is efficient.

Part 4: Troubleshooting & "Self-Validating" Controls

IssuePossible CauseValidation Step
Yellowing of media immediately upon addition Acidic pH from HCl salt.Check media color (Phenol Red). If yellow, buffer with HEPES.
High background in Blank wells Compound reduces WST-8 directly.Incubate compound + CCK-8 without cells. If OD increases, switch to ATP assay.
HepG2 vs. HEK293 Discrepancy Metabolic activation.If HepG2 IC50 << HEK293 IC50, toxicity is metabolite-driven (MAA).

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1171331, 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. Link

  • Miller, R. R., et al. (1983). "Metabolism and disposition of ethylene glycol monomethyl ether in the rat." Toxicology and Applied Pharmacology, 70(2), 218-225. (Establishes the metabolism of methoxyethyl groups to Methoxyacetic Acid). Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Chiewchanwit, T., & Au, W. W. (1994).[5] "Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells." Mutation Research, 320(1-2), 125-132.[5] (Demonstrates cytotoxicity of the aldehyde metabolite). Link

Sources

Application Note: A Framework for Characterizing 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification and characterization of novel enzyme inhibitors are cornerstones of modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. Due to the limited publicly available data on the specific biological targets of this compound, we present a generalized yet detailed framework using a hypothetical protein kinase target as an exemplar. The principles and protocols outlined herein are broadly applicable and can be adapted to other enzyme classes, such as proteases or phosphatases, enabling the systematic evaluation of this compound's inhibitory potential.

Introduction: The Quest for Novel Enzyme Modulators

Enzymes are fundamental to nearly all biological processes, and their dysregulation is a hallmark of many diseases, including cancer, metabolic disorders, and inflammatory conditions. Consequently, small molecules that can selectively modulate enzyme activity are of immense therapeutic interest. The acetamide scaffold, present in 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, is a common feature in many biologically active compounds, suggesting its potential as a starting point for inhibitor development.

This application note addresses the critical first step in evaluating a novel compound: the development of a reliable and reproducible enzyme inhibition assay. We will delve into the theoretical underpinnings of enzyme kinetics, provide a detailed, adaptable protocol for a fluorescence-based kinase assay, and offer guidance on data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools to determine the inhibitory activity and potency (typically expressed as the half-maximal inhibitory concentration, or IC50) of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride against a chosen enzyme target.

Scientific Principles of Enzyme Inhibition Assays

An enzyme inhibition assay quantifies the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[1][2] The fundamental principle involves measuring enzyme activity with and without the test compound and comparing the results.

Modes of Enzyme Inhibition

Enzyme inhibitors can be broadly classified based on their mechanism of action. Understanding the mode of inhibition is crucial for lead optimization in drug discovery.[3][4]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces its catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The initial goal of the assay described here is to determine if 2-[(2-Methoxyethyl)amino]acetamide hydrochloride exhibits any inhibitory activity and to quantify its potency (IC50). Follow-up kinetic studies would be required to elucidate the precise mechanism of action.

Assay Formats

A variety of assay formats are available to measure enzyme activity, each with its own advantages and disadvantages. Common detection methods include:

  • Absorbance-based assays: Measure changes in light absorption by a substrate or product.

  • Fluorescence-based assays: Detect changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).[5][6][7] These assays are generally more sensitive than absorbance-based assays.

  • Luminescence-based assays: Measure light produced by a chemical reaction, such as the depletion of ATP in kinase assays.[8]

For the purpose of this application note, we will focus on a generic, fluorescence-based kinase assay, as kinases are a major class of drug targets.

Experimental Protocol: A General Kinase Inhibition Assay

This protocol provides a step-by-step guide for a 96-well plate-based fluorescence kinase assay. It is essential to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase.[9][10][11]

Materials and Reagents
  • Kinase: The specific protein kinase of interest.

  • Substrate: A peptide or protein that is phosphorylated by the kinase.

  • ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.

  • Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2, and other components to ensure optimal enzyme activity.

  • 2-[(2-Methoxyethyl)amino]acetamide hydrochloride: The test compound.

  • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases).

  • Detection Reagent: A reagent that allows for the quantification of kinase activity (e.g., an antibody that recognizes the phosphorylated substrate, coupled to a fluorescent reporter).

  • 96-well microplates: Black, opaque plates are recommended for fluorescence assays to minimize light scatter.

  • Multichannel pipettes and a plate reader capable of fluorescence detection.

Reagent Preparation
  • Assay Buffer: Prepare the assay buffer according to the kinase manufacturer's recommendations.

  • Enzyme Solution: Dilute the kinase to the desired working concentration in assay buffer. Keep the enzyme on ice.

  • Substrate and ATP Solution: Prepare a solution containing the kinase substrate and ATP at the desired concentrations in assay buffer.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in a suitable solvent (e.g., DMSO).

  • Serial Dilutions of Test Compound: Perform serial dilutions of the stock solution to generate a range of concentrations for testing. It is common practice to perform 2-fold or 3-fold dilutions to cover a broad concentration range.[12]

Assay Procedure
  • Compound Addition: Add a small volume (e.g., 1 µL) of the serially diluted 2-[(2-Methoxyethyl)amino]acetamide hydrochloride solutions to the wells of the 96-well plate. Also include wells for the positive control inhibitor and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the diluted enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.[10]

  • Initiate Kinase Reaction: Add the substrate and ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step, depending on the detection reagent used.

  • Detection: Add the detection reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Read the fluorescence signal on a plate reader at the appropriate excitation and emission wavelengths.

Plate Layout and Controls

A well-designed plate layout with appropriate controls is crucial for data integrity.

Well TypeDescription
Blank Contains all reagents except the enzyme. Used to determine background signal.
Vehicle Control (0% Inhibition) Contains all reagents, including the enzyme and the same concentration of solvent (e.g., DMSO) as the test compound wells. Represents the maximum enzyme activity.
Positive Control (100% Inhibition) Contains all reagents, including the enzyme and a known inhibitor at a concentration that gives maximal inhibition.
Test Compound Contains all reagents, including the enzyme and varying concentrations of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = 100 * [ 1 - (SignalTest Compound - SignalBlank) / (SignalVehicle Control - SignalBlank) ]

Determination of IC50

The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.[13] To determine the IC50, plot the percent inhibition as a function of the logarithm of the inhibitor concentration. The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis.

Example Data Table:

[Inhibitor] (µM)log([Inhibitor])Raw Fluorescence% Inhibition
0 (Vehicle)-150000
0.01-2.0145003.6
0.1-1.01200021.4
10.0750053.6
101.0300085.7
1002.0150096.4
Blank-500-

Note: The IC50 value is dependent on the assay conditions, particularly the substrate concentration. For competitive inhibitors, the IC50 will increase with increasing substrate concentration.[12][13] For more rigorous characterization, the inhibition constant (Ki) should be determined, which is a measure of the inhibitor's binding affinity and is independent of substrate concentration.[13]

Visualizing the Workflow and Potential Mechanism

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) plate Prepare 96-Well Plate (Serial Dilutions) reagents->plate add_cmpd Add Compound & Controls plate->add_cmpd add_enz Add Enzyme add_cmpd->add_enz pre_incub Pre-incubate add_enz->pre_incub add_sub Initiate Reaction (Add Substrate/ATP) pre_incub->add_sub incub Incubate add_sub->incub add_det Add Detection Reagent incub->add_det read Read Fluorescence add_det->read calc Calculate % Inhibition read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for the enzyme inhibition assay.

inhibition_mechanism E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate I Inhibitor ES->E P Product ES->P k_cat

Caption: A hypothetical competitive inhibition mechanism.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal - Contaminated reagents- Autofluorescence of the test compound- Insufficient blocking- Prepare fresh reagents.- Test the compound in the absence of enzyme to check for intrinsic fluorescence.- Optimize blocking steps if applicable to the assay format.[14]
Low Signal or No Activity - Inactive enzyme or substrate- Incorrect buffer conditions (pH, ionic strength)- Pipetting errors- Verify the activity of the enzyme with a known substrate and without any inhibitor.- Ensure the assay buffer is at the optimal pH for the enzyme.- Calibrate pipettes and ensure accurate reagent addition.
High Variability Between Replicates - Inconsistent pipetting- Edge effects on the plate- Reagents not mixed properly- Use a multichannel pipette for consistent additions.- Avoid using the outer wells of the plate, or fill them with buffer.- Ensure all solutions are thoroughly mixed before addition.[15]
IC50 Curve Does Not Reach 100% Inhibition - Compound insolubility at high concentrations- The compound is a weak inhibitor- Check the solubility of the compound in the assay buffer.- Test higher concentrations if solubility permits.

Conclusion

This application note provides a robust and adaptable framework for the initial characterization of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride as a potential enzyme inhibitor. By following the detailed protocol and data analysis guidelines, researchers can generate reliable and reproducible data to assess the compound's inhibitory activity and potency. While a hypothetical kinase target was used for illustrative purposes, the principles and methodologies described are broadly applicable to a wide range of enzyme classes. Further studies to determine the mechanism of action and selectivity of this compound will be crucial next steps in evaluating its therapeutic potential.

References

  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Taranova, N. A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Metabolites, 11(8), 518. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • Landrum, E., et al. (2009). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 389(2), 128–135. [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 785. [Link]

  • Brune, W., & Fabris, J. D. (1992). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira, 27(9), 1275-1280. [Link]

  • Wang, Z., & Wu, G. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Troubleshooting Common ELISA Problems. Maxanim. [Link]

  • Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Luchini, A., et al. (2020). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 63(16), 8963–8975. [Link]

  • Protease Assays. Assay Guidance Manual. [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

  • MDH Assay Enzyme Hints & Tips. San Diego State University. [Link]

  • Cupp-Enyard, C. (2009). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. JoVE (Journal of Visualized Experiments), (30), e1514. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

Sources

Receptor binding assay for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive protocol for the pharmacological characterization of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (also known as N-(2-methoxyethyl)glycinamide).[1] Structurally analogous to the anticonvulsant Milacemide and the endogenous neurotransmitter Glycine , this compound represents a class of amino-acetamide derivatives often screened for neurological activity.[1]

While this specific molecule is frequently utilized as a synthetic intermediate (e.g., in the synthesis of Ras inhibitors or Lacosamide analogs), its structural core suggests potential bioactivity at the Strychnine-Insensitive Glycine Site of the NMDA Receptor or the Glycine Transporter type 1 (GlyT1) .[1] This guide details the Competitive Radioligand Binding Assay using [³H]-MDL 105,519 to determine the affinity (


) of the test compound for the NMDA receptor glycine site.[1]

Scientific Background & Rationale

Chemical Identity & Structural Logic
  • Compound: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride[1]

  • Formula:

    
    
    
  • Structural Class: N-substituted Glycinamide.[1][2]

The molecule consists of a glycine amide core (


) alkylated with a methoxyethyl group.[1][2] This modification increases lipophilicity compared to glycine while retaining the critical amino-acid mimetic features required for recognition by the GluN1 subunit  of the NMDA receptor.[1]
Target Selection: The NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel unique in its requirement for a co-agonist, glycine (or D-serine), for activation.[1]

  • Why this assay? Glycinamide derivatives (like Milacemide) are known to act as glycine prodrugs or weak ligands.[1] Direct binding assays distinguish between prodrug activity (requiring metabolism) and direct receptor modulation.[1]

  • The Tracer: We utilize [³H]-MDL 105,519 , a high-affinity antagonist for the glycine site.[1] Unlike [³H]-Glycine, which has fast dissociation kinetics and high background, MDL 105,519 provides a robust, high-signal-to-noise ratio suitable for screening low-to-moderate affinity analogs.[1]

Experimental Workflow Visualization

The following diagram illustrates the critical path from membrane preparation to


 determination.

BindingAssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_analysis Phase 3: Termination & Analysis Membrane Rat Cortex Membranes (Target: NMDA-GluN1) Incubation Equilibrium Incubation 60 min @ 4°C (Tris-Acetate Buffer) Membrane->Incubation Ligand Radioligand [3H]-MDL 105,519 (1-5 nM) Ligand->Incubation TestCmpd Test Compound 2-[(2-Methoxyethyl)amino]acetamide (10^-9 to 10^-4 M) TestCmpd->Incubation Harvest Vacuum Filtration (GF/B Filters + PEI) Incubation->Harvest Bound vs Free Separation NSB Non-Specific Binding (+ 1 mM Glycine) NSB->Incubation Control Counting Liquid Scintillation Counting (LSC) Harvest->Counting Data Data Analysis Non-linear Regression (Cheng-Prusoff) Counting->Data

Caption: Workflow for Competitive Radioligand Binding Assay targeting the NMDA Glycine Site.

Detailed Protocol: NMDA Glycine Site Competition Assay

Materials & Reagents
ComponentSpecificationPurpose
Test Compound 2-[(2-Methoxyethyl)amino]acetamide HClPutative Ligand
Radioligand [³H]-MDL 105,519 (Specific Activity: 60-90 Ci/mmol)Tracer for Glycine Site
Displacer Glycine (1 mM) or D-Serine (100 µM)Defines Non-Specific Binding (NSB)
Tissue Source Rat Cerebral Cortex (Male Sprague-Dawley)Rich in NMDA receptors
Assay Buffer 50 mM Tris-Acetate (pH 7.[1]4)Physiological pH maintenance
Filter Whatman GF/B glass fiber filtersTraps membrane-bound ligand
Pre-treatment 0.05% Polyethyleneimine (PEI)Reduces filter binding of the tracer
Membrane Preparation (The "Wash" is Critical)

Context: Endogenous glycine is difficult to remove and will compete with your radioligand, artificially lowering the apparent affinity.[1] Extensive washing is mandatory.[1]

  • Homogenization: Homogenize rat cerebral cortex in 20 volumes of ice-cold 0.32 M sucrose.

  • Centrifugation 1: Spin at 1,000 x g for 10 min (remove nuclei/debris). Save supernatant.

  • Centrifugation 2: Spin supernatant at 40,000 x g for 20 min. Discard supernatant.

  • Osmotic Shock: Resuspend pellet in distilled water (lyses synaptosomes). Centrifuge at 40,000 x g for 20 min.

  • Washing Steps: Resuspend pellet in 50 mM Tris-Acetate. Centrifuge. Repeat this wash 3-4 times. [1]

    • Expert Tip: Freeze the pellet at -80°C between washes if possible; the freeze-thaw cycle helps release endogenous glycine.[1]

  • Final Resuspension: Resuspend in Assay Buffer to a protein concentration of ~0.2 - 0.5 mg/mL.

Assay Procedure

Format: 96-well plate or 5 mL polystyrene tubes. Total Volume: 500 µL.[1]

  • Pre-soak Filters: Soak GF/B filters in 0.05% PEI for at least 1 hour.[1]

  • Reaction Setup:

    • Total Binding (TB): 25 µL Buffer + 25 µL [³H]-MDL 105,519 (Final conc. ~2 nM) + 450 µL Membranes.[1]

    • Non-Specific Binding (NSB): 25 µL Glycine (1 mM final) + 25 µL [³H]-MDL 105,519 + 450 µL Membranes.[1]

    • Test Compound: 25 µL 2-[(2-Methoxyethyl)amino]acetamide (Concentration range:

      
       M to 
      
      
      
      M) + 25 µL [³H]-MDL 105,519 + 450 µL Membranes.
  • Incubation: Incubate for 60 minutes at 4°C .

    • Why 4°C? Low temperature reduces receptor degradation and slows the dissociation rate (off-rate) of the ligand, improving assay precision.[1]

  • Termination: Rapidly filter through the PEI-treated GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters 3x with 3 mL ice-cold Assay Buffer.

  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 2 minutes/vial.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration]. Fit using a 4-parameter logistic equation (Hill equation).[1]

  • Ki Calculation (Cheng-Prusoff):

    
    [1]
    
    • 
       = Concentration of [³H]-MDL 105,519 used (e.g., 2 nM).[1]
      
    • 
       = Dissociation constant of [³H]-MDL 105,519 (typically ~1-3 nM in this tissue prep).[1]
      
Expected Results & Troubleshooting
  • High Affinity:

    
    .[1] Suggests the compound is a potent glycine site ligand.[1]
    
  • Low Affinity:

    
    .[1] Suggests the compound may be a prodrug (inactive until metabolized) or acts via a different mechanism (e.g., Sigma receptor).[1]
    
  • Troubleshooting - High NSB: Ensure filters are PEI-soaked.

  • Troubleshooting - "Flat" Curve: If the compound fails to displace the tracer, verify the hydrochloride salt has not lowered the pH of the well.[1] Check pH of the highest concentration stock.

Alternative Targets (Secondary Screening)

If the compound shows no affinity for the NMDA Glycine site, consider the following secondary assays based on structural SAR (Structure-Activity Relationship):

  • Sigma-1 Receptor Binding:

    • Rationale: Amino-ethyl-amide chains are privileged scaffolds for Sigma-1 receptors.[1]

    • Tracer: [³H]-(+)-Pentazocine.[1]

  • Sodium Channel (Site 2):

    • Rationale: The molecule is a fragment of Lacosamide-like anticonvulsants.[1]

    • Tracer: [³H]-Batrachotoxin (A 20-alpha-benzoate).[1]

References

  • Baron, B. M., et al. (1990).[1] [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Grimwood, S., et al. (1991).[1] Characterization of [3H]glycine binding to the N-methyl-D-aspartate receptor modulatory site in rat brain membranes.[1] Molecular Pharmacology.[1] Link

  • Béhé, P., & Stern, P. (2008).[1] Glycine Transporters and Receptors: Methods and Protocols.[1] Springer Protocols.[1] Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: NMDA (Glycine Site).[1]Link[1]

Disclaimer: This protocol is designed for research purposes only. 2-[(2-Methoxyethyl)amino]acetamide hydrochloride should be handled according to standard chemical safety guidelines (SDS), as acetamide derivatives can be potential irritants.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this compound. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot issues, optimize your process, and ensure the highest purity of your final product.

Introduction to the Synthesis Pathway

The synthesis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and logical synthetic route is a two-step process:

  • N-Acylation: Reaction of 2-methoxyethylamine with a suitable chloroacetylating agent, such as chloroacetyl chloride, to form the intermediate, N-(2-methoxyethyl)-2-chloroacetamide.

  • Amination: Subsequent reaction of the chloroacetamide intermediate with ammonia to introduce the primary amine, followed by conversion to the hydrochloride salt.

This guide will focus on the potential side products that can arise during these steps and provide troubleshooting strategies to mitigate their formation.

Troubleshooting Guide: Side Product Formation and Mitigation

This section addresses specific issues you may encounter during your synthesis, linking them to the formation of potential side products.

Issue 1: Presence of a High Molecular Weight Impurity Detected by Mass Spectrometry

Likely Cause: Dimerization via Over-alkylation

A common side reaction in the amination of haloacetamides is the further reaction of the desired product with the starting chloroacetamide intermediate. In this case, the primary amine of 2-amino-N-(2-methoxyethyl)acetamide can act as a nucleophile and attack a molecule of N-(2-methoxyethyl)-2-chloroacetamide.

Mechanism: The nucleophilic primary amine of the product attacks the electrophilic carbon bearing the chlorine atom on the starting material, leading to the formation of a dimer.

Mitigation Strategies:

  • Control of Stoichiometry: Use a significant excess of ammonia during the amination step. This increases the probability of the chloroacetamide reacting with ammonia rather than the product amine.

  • Slow Addition of Chloroacetamide: Add the N-(2-methoxyethyl)-2-chloroacetamide solution slowly to the ammonia solution. This maintains a low concentration of the chloroacetamide, further favoring the reaction with ammonia.

  • Temperature Control: Perform the amination at a controlled, lower temperature. Higher temperatures can increase the rate of the undesired over-alkylation reaction.

ParameterRecommended ConditionRationale
Ammonia Excess10-20 equivalentsShifts equilibrium towards the desired product.
Addition RateSlow, dropwise additionMinimizes localized high concentrations of the alkylating agent.
Temperature0-10 °CReduces the rate of the competing dimerization reaction.

Workflow for Dimerization Mitigation:

Caption: Workflow to minimize dimer formation during amination.

Issue 2: Appearance of a Cyclic Impurity, Potentially a Piperazine Derivative

Likely Cause: Self-Condensation of 2-Methoxyethylamine Derivatives

Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, molecules containing two potential nucleophilic/electrophilic sites can undergo self-condensation to form cyclic structures. In this synthesis, there's a possibility of forming a disubstituted piperazine derivative.

Mechanism: Two molecules of a reactive intermediate derived from 2-methoxyethylamine could potentially cyclize. While less common under standard amination conditions, it's a possibility to be aware of, especially if reaction temperatures are not well-controlled. The synthesis of piperazines from various starting materials is a known chemical transformation[1][2].

Mitigation Strategies:

  • Strict Temperature Control: Avoid excessive heating during all stages of the synthesis. The formation of cyclic byproducts is often favored at higher temperatures[3][4].

  • pH Control: Maintain the appropriate pH during the reaction and workup to avoid conditions that might promote cyclization.

  • Purification: If formed, these non-polar impurities can often be removed by column chromatography or recrystallization of the hydrochloride salt from a suitable solvent system.

Issue 3: Low Yield and Presence of Low Molecular Weight, Water-Soluble Impurities

Likely Cause: Hydrolysis of the Amide Bond

The amide bond in both the intermediate and the final product is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures[5][6][7]. This will lead to the formation of 2-methoxyethylamine and aminoacetic acid (glycine) or their respective salts.

Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.

Mitigation Strategies:

  • Moderate pH: Avoid prolonged exposure to extreme pH values during the reaction and workup.

  • Temperature Management: Keep temperatures as low as practically possible, especially during pH adjustments and extractions.

  • Prompt Workup: Process the reaction mixture promptly after completion to minimize the time the product is exposed to hydrolytic conditions.

Troubleshooting Hydrolysis:

Hydrolysis_Troubleshooting Problem Low Yield & Water-Soluble Impurities Cause Probable Cause: Amide Bond Hydrolysis Problem->Cause Solution Solutions Cause->Solution pH Maintain Moderate pH Solution->pH Temp Control Temperature Solution->Temp Time Prompt Workup Solution->Time

Caption: Troubleshooting amide bond hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting material quality attributes to consider?

A1: The purity of your starting materials, 2-methoxyethylamine and chloroacetyl chloride, is paramount. Impurities in 2-methoxyethylamine could lead to the formation of undesired N-substituted acetamides. Ensure the chloroacetyl chloride is free from excess HCl and other acyl chlorides, which can lead to unwanted side reactions. It is advisable to use freshly distilled reagents when possible.

Q2: Which analytical techniques are best suited for impurity profiling in this synthesis?

A2: A combination of techniques is recommended for comprehensive impurity profiling[8][9].

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress and quantifying the purity of the final product. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically suitable for these compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals do not overlap significantly with the product's signals.

Q3: What is the best method for purifying the final product, 2-[(2-Methoxyethyl)amino]acetamide hydrochloride?

A3: Recrystallization is often the most effective method for purifying the final hydrochloride salt. The choice of solvent is critical. A common approach is to dissolve the crude salt in a minimal amount of a hot polar solvent, such as ethanol or methanol, and then add a less polar co-solvent, like isopropanol, ethyl acetate, or diethyl ether, to induce crystallization upon cooling[11]. The optimal solvent system will need to be determined empirically to maximize yield and purity.

Q4: Can over-alkylation occur during the initial N-acylation step?

A4: While less common than in the subsequent amination step, it is possible. If the reaction conditions are not carefully controlled (e.g., if the 2-methoxyethylamine is not in sufficient excess or if the temperature is too high), a second molecule of 2-methoxyethylamine could potentially displace the chlorine from the newly formed N-(2-methoxyethyl)-2-chloroacetamide. However, the primary amine of 2-methoxyethylamine is a much stronger nucleophile than the secondary amine that would be formed, making this a minor side reaction under typical acylation conditions.

References

  • Google Patents. (2008). An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Google Patents. (1972).
  • Google Patents. (1962). Hydrolysis of acetonitrile to acetamide.
  • Google Patents. (1987).
  • Google Patents. (2011).
  • Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Jackson David Reynolds, MD. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • Manus Aktteva Biopharma LLP. Intermediates of Ranitidine hydrochloride. [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. [Link]

  • National Center for Biotechnology Information. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Patsnap. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?. [Link]

  • PubMed. (2016). Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. [Link]

  • ResearchGate. (2015). How do I synthesise ranitidine impurities?. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • ResearchGate. (2004). (PDF) Alkylation of N-Substituted 2-Phenylacetamides. [Link]

  • ResearchGate. (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. [Link]

  • ResearchGate. (2022). (PDF) Methods for the catalytic synthesis of piperazine. [Link]

  • Royal Society of Chemistry. (1978). Hydrolysis of some N-alkylmaleimides. [Link]

  • Semantic Scholar. (2004). Alkylation of N-substituted 2-phenylacetamides. [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • Wiley Online Library. (2011). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. [Link]

Sources

Purification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable intermediate in modern pharmaceutical synthesis, 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, serves as a critical building block, notably in the production of H₂ receptor antagonists like ranitidine.[1][2] However, its purification from a crude reaction mixture is a process fraught with potential challenges, from stubborn impurities to physical state inconsistencies. The successful isolation of this compound in high purity is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This technical support guide, designed for researchers, chemists, and drug development professionals, provides a structured, in-depth approach to troubleshooting common issues encountered during the purification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. Moving beyond a simple list of steps, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the complexities of its purification.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses the most frequent and challenging issues encountered during the isolation and purification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. Each point is structured in a question-and-answer format to directly tackle specific experimental problems.

Q1: My final product is an intractable oil or fails to crystallize from the solution. How can I induce the formation of a solid?

A1: This phenomenon, known as "oiling out," is a common hurdle when purifying polar, flexible molecules like amine hydrochlorides. It occurs when the solute separates from the solution at a temperature above its melting point or when its solubility is too high in the chosen solvent system. The goal is to gently nudge the system from a supersaturated state into forming an ordered crystal lattice.

Causality: The formation of a stable crystal lattice requires molecules to align correctly. Impurities, rapid temperature changes, or an inappropriate solvent environment can disrupt this process, leading to the separation of a disordered, liquid phase (the oil) instead of a solid.

Troubleshooting Protocol:

  • Patience and Initial Seeding: Before taking aggressive steps, ensure the solution has had adequate time to cool, first at room temperature and then in an ice bath. If no crystals form, the primary issue is likely a lack of nucleation sites.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points for crystal growth.[3]

    • Seed Crystals: If available, add a minuscule crystal of pure 2-[(2-Methoxyethyl)amino]acetamide hydrochloride to the cooled solution. This provides a perfect template for further crystallization.[3]

  • Solvent System Adjustment:

    • Concentration: If the solution is clear and nucleation attempts fail, there is likely too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.[3]

    • Anti-Solvent Addition: A powerful technique is the use of an "anti-solvent"—a solvent in which your product is insoluble but which is miscible with your crystallization solvent. While stirring the solution at room temperature, slowly add the anti-solvent (e.g., diethyl ether or acetone if you are using isopropanol or ethanol) dropwise until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to cool slowly.

Decision Workflow for Crystallization Failure

G start Crude Product in Solution cool Cool to Room Temp, then Ice Bath start->cool check_crystals Crystals Form? cool->check_crystals check_crystals3 Crystals Form? cool->check_crystals3 check_crystals4 Crystals Form? cool->check_crystals4 success Isolate Product (Filter & Dry) check_crystals->success Yes no_crystals No Crystals / Oiled Out check_crystals->no_crystals No scratch_seed 1. Scratch Flask 2. Add Seed Crystal no_crystals->scratch_seed check_crystals2 Crystals Form? scratch_seed->check_crystals2 check_crystals2->success Yes concentrate Reduce Solvent Volume (Evaporate) check_crystals2->concentrate No concentrate->cool check_crystals3->success Yes anti_solvent Add Anti-Solvent (e.g., Ether, Acetone) check_crystals3->anti_solvent No anti_solvent->cool check_crystals4->success Yes rework Re-evaluate Purification Strategy (e.g., Different Solvent, Acid-Base Extraction) check_crystals4->rework No

Caption: A troubleshooting decision tree for inducing crystallization.

Q2: My final product is contaminated with inorganic salts (e.g., NaCl). How can I remove them effectively?

A2: This is a frequent issue when the hydrochloride salt is formed using aqueous hydrochloric acid, especially if a base like NaOH or NaHCO₃ was used in a prior step. The high polarity of the target hydrochloride salt makes its solubility properties similar to that of simple inorganic salts, leading to co-precipitation.

Causality: Inorganic salts like NaCl are generally insoluble in common organic solvents (e.g., ethanol, isopropanol) but are, of course, soluble in water. If water is present in your crystallization medium, these salts can remain solvated. However, upon concentration or addition of an anti-solvent, they can precipitate alongside your product.

Authoritative Purification Strategy: Acid-Base Workup

The most robust method to eliminate inorganic salts is to leverage the basicity of the amine functional group. By converting the hydrochloride salt back to its "free base" form, you drastically alter its solubility, allowing for a clean separation.[4][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude, salt-contaminated hydrochloride product in a minimum amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) dropwise while stirring until the pH of the solution is >10. This deprotonates the amine, converting the water-soluble salt into the less water-soluble free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent in which it is highly soluble, such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and any water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified free base, likely as an oil.

  • Salt Re-formation (Anhydrous): Dissolve the purified free base in an anhydrous solvent like isopropanol, ethanol, or diethyl ether. While stirring, add a solution of anhydrous HCl (e.g., HCl in isopropanol or gaseous HCl) dropwise. The pure hydrochloride salt will precipitate out of the organic solvent.

  • Isolation: Collect the pure solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any surface impurities, and dry thoroughly under vacuum.

Purification Logic via Acid-Base Extraction

G cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., DCM) start Crude Product (Amine HCl + NaCl) (Soluble) basify Add NaOH (pH > 10) start->basify free_base_aq Free Base (Amine) (Poorly Soluble) basify->free_base_aq nacl NaCl (Remains Soluble) basify->nacl extract Extract with DCM free_base_aq->extract free_base_org Free Base (Amine) (Soluble) extract->free_base_org salt_form Add Anhydrous HCl free_base_org->salt_form final_product Pure Amine HCl (Precipitates) salt_form->final_product

Caption: Logic flow for separating the amine hydrochloride from inorganic salts.

Q3: My final product has a persistent yellow or brown color. How can I obtain a white, crystalline solid?

A3: Off-white or colored products are typically indicative of high-molecular-weight byproducts or degradation products formed during the reaction, often from prolonged heating or side reactions.[6] These impurities are often present in very small quantities but are highly chromophoric (light-absorbing).

Decolorization Technique: Activated Charcoal Treatment

Activated charcoal is a highly porous form of carbon with a large surface area, making it extremely effective at adsorbing large, colored impurity molecules.

Step-by-Step Protocol:

  • Choose Solvent: Select an appropriate recrystallization solvent in which your product is soluble when hot and less soluble when cold (see FAQ 1).

  • Dissolve Crude Product: In a flask, dissolve the colored product in the minimum amount of hot solvent to form a saturated solution.[7]

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. This prevents flash boiling when the charcoal is added.

  • Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much can lead to significant product loss due to adsorption of the desired compound.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. It is often helpful to pre-heat the funnel and receiving flask.

  • Crystallize and Isolate: Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure, white crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride?

A1: The ideal solvent is one that dissolves the compound completely when hot but poorly when cold. For a polar salt like an amine hydrochloride, polar protic solvents are excellent candidates. Based on established procedures for similar compounds like ranitidine hydrochloride, alcohols are a prime choice.[8][9]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
Isopropanol 82.619.9Excellent choice. Good solubility differential. Less volatile than ethanol, reducing solvent loss during hot filtration.
Ethanol 78.424.5Good choice. Widely used for amine hydrochlorides.[8] May require an anti-solvent to maximize yield.
Methanol 64.732.7Use with caution. Often dissolves the compound too well even when cold, leading to poor recovery. Its high polarity can also dissolve some polar impurities.
Water 100.080.1Generally avoided. While it will dissolve the salt, recovery is often difficult unless an organic anti-solvent is used. Risk of co-precipitating inorganic salts.[10]
Diethyl Ether 34.64.3Anti-solvent. Used to precipitate the product from a more polar solvent solution like ethanol or isopropanol.[11]
Acetone 56.020.7Anti-solvent/Wash. Can be used as an anti-solvent or as a final wash for the isolated crystals to remove residual polar solvents.

Recommendation: Start with isopropanol. If recovery is low, consider a mixed solvent system, such as ethanol with the slow addition of diethyl ether as an anti-solvent.

Q2: What are the most common impurities I should expect, and how do they form?

A2: Understanding potential impurities is key to designing an effective purification strategy.

  • Unreacted Starting Materials: The synthesis of the target molecule often involves reacting an amine (2-methoxyethylamine) with an activated acetyl group (e.g., 2-chloroacetamide). Incomplete reactions can leave these starting materials in your crude product.

  • Over-alkylation Products: The secondary amine product can potentially react with another molecule of the electrophile (e.g., 2-chloroacetamide derivative) to form a tertiary amine, although this is often sterically hindered.

  • Hydrolysis Products: If water is present under harsh conditions, the amide bond could potentially hydrolyze back to a carboxylic acid and an amine, though this is generally unlikely under typical workup conditions.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, THF, ethanol) are common impurities that can be identified by ¹H NMR spectroscopy.[12] Thorough drying under vacuum is essential for their removal.

Q3: Can I use column chromatography to purify the hydrochloride salt?

A3: Direct purification of highly polar salts like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride on standard silica gel is generally not recommended and often fails. The compound will likely either streak badly or stick irreversibly to the acidic silica gel.

Expert Recommendations:

  • Chromatograph the Free Base: The most effective strategy is to purify the neutral, free-base form of the compound using standard silica gel chromatography before converting it to the hydrochloride salt. The free base is significantly less polar and will behave much more predictably on the column.

  • Alternative Methods: If you must chromatograph the salt, consider using a different stationary phase like neutral alumina or a reverse-phase (C18) column with an appropriate mobile phase (e.g., water/acetonitrile with a buffer like formic acid or ammonium acetate).

References

  • Bagnell, L., Blaskovich, P., Gordon, C., McCluskey, A. (2001). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules, 6(1), 84-91. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshoot a Reaction. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available at: [Link]

  • Google Patents. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
  • Google Patents. CN102010388A - Preparation method of ranitidine.
  • Google Patents. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Google Patents. US20040198836A1 - Process for the synthesis of (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride.
  • Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • ResearchGate. A new method for the synthesis of ranitidine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3001055, Ranitidine. Available at: [Link]

Sources

Stability issues of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the aqueous stability of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (an


-substituted glycinamide derivative).[1]

Researchers frequently encounter degradation when handling this compound in aqueous buffers.[1] As a hydrochloride salt of an


-amino amide, this molecule presents a specific stability profile governed by amide bond hydrolysis . This guide synthesizes chemical kinetics with practical troubleshooting to ensure the integrity of your experimental data.

Module 1: The Chemistry of Instability

The Primary Degradation Mechanism: Hydrolysis

The core stability issue for 2-[(2-Methoxyethyl)amino]acetamide is the hydrolysis of the primary amide group (


) to a carboxylic acid (

).[1] This reaction is thermodynamically favored in water but kinetically slow at neutral pH and low temperature.[1] However, it accelerates exponentially under acidic (

) or basic (

) conditions.

The Reaction:


[1]
  • Reactant: 2-[(2-Methoxyethyl)amino]acetamide (Amide)

  • Product: 2-[(2-Methoxyethyl)amino]acetic acid (Carboxylic Acid)

  • Byproduct: Ammonia (

    
    ) / Ammonium (
    
    
    
    )
Mechanism Visualization

The following diagram illustrates the competing pathways for degradation. Note that as an HCl salt, the compound naturally creates an acidic environment when dissolved, potentially auto-catalyzing its own degradation if not buffered.

AmideHydrolysis Start 2-[(2-Methoxyethyl)amino]acetamide (Intact Amide) AcidPath Acid Catalysis (H+) Protonation of Carbonyl Oxygen Start->AcidPath pH < 4 BasePath Base Catalysis (OH-) Nucleophilic Attack on Carbonyl Start->BasePath pH > 8 Intermediate Tetrahedral Intermediate AcidPath->Intermediate BasePath->Intermediate Product 2-[(2-Methoxyethyl)amino]acetic acid (Hydrolysis Product) Intermediate->Product Collapse Ammonia Release of NH3/NH4+ Intermediate->Ammonia

Figure 1.1: Dual-pathway hydrolysis mechanism. The degradation rate is lowest at pH 5–6.[1]

Stability Data Summary

The following table summarizes the estimated half-life (


) of 

-amino acetamides in aqueous solution based on general amide kinetics [1][2].
ConditionpH RangeEstimated Stability (

)
Recommendation
Strongly Acidic pH < 2.0< 24 HoursAvoid. Rapid acid-catalyzed hydrolysis.[1]
Weakly Acidic pH 3.0 – 5.0Days to WeeksOptimal Storage. (Refrigerated)
Neutral pH 6.0 – 7.5Hours to DaysWorking Range. Use immediately.[1]
Basic pH > 8.5Minutes to HoursCritical Failure. Rapid base-catalyzed hydrolysis.[1]
Temperature > 37°CSignificantly ReducedAvoid heating aqueous solutions.[1]

Module 2: Diagnostic Troubleshooting

Use this workflow if you suspect your compound has degraded.[1]

Analytical Signatures of Degradation

If your compound has hydrolyzed, you will observe specific shifts in your analytical data:

  • LC-MS (Mass Spectrometry):

    • Intact Mass:

      
      
      
    • Degradant Mass:

      
      
      
    • Explanation: Hydrolysis replaces an amino group (

      
      , mass 16) with a hydroxyl group (
      
      
      
      , mass 17). The net change is
      
      
      Dalton.[1]
  • HPLC (Chromatography):

    • Retention Time Shift: The hydrolysis product (carboxylic acid) is significantly more polar than the amide.[1]

    • Result: The degradant peak will likely elute earlier than the main peak on a Reverse Phase (C18) column.[1]

Troubleshooting Flowchart

Troubleshooting Issue Issue: Inconsistent Experimental Results CheckSolvent 1. Check Solvent pH Is pH > 7.5 or < 3.0? Issue->CheckSolvent CheckTemp 2. Check Storage Temp Was solution stored > 24h at RT? CheckSolvent->CheckTemp No (pH OK) ActionDiscard Result: Hydrolysis Confirmed DISCARD SOLUTION CheckSolvent->ActionDiscard Yes (pH Extreme) RunLCMS 3. Run LC-MS/HPLC CheckTemp->RunLCMS No (Stored Cold) CheckTemp->ActionDiscard Yes (Heat Exposure) Decision Is there a +1 Da peak or early eluting impurity? RunLCMS->Decision Decision->ActionDiscard Yes ActionFresh Result: Intact Prepare fresh to verify Decision->ActionFresh No

Figure 2.1: Decision tree for validating compound integrity.

Module 3: Best Practices & Protocols

Stock Solution Preparation Protocol

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Weigh the hydrochloride salt rapidly. The salt is hygroscopic; prolonged exposure to air will result in water uptake, leading to concentration errors.[1]

  • Solvent Choice:

    • Preferred: Nuclease-free water or slightly acidic buffer (Acetate pH 5.0).[1]

    • Avoid: Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage.[1]

  • Dissolution:

    • Dissolve in cold solvent (

      
      ).[1]
      
    • Do not sonicate with heat.[1]

  • Storage:

    • Aliquot immediately into single-use vials.

    • Freeze at

      
       or 
      
      
      
      .
    • Shelf Life: 3 months at

      
      ; 6 months at 
      
      
      
      .[1]
Handling the Hydrochloride Salt

The HCl salt is acidic.[1][2] When dissolving in unbuffered water, the pH will drop (often to pH 3–4).

  • For Chemical Synthesis: This acidity is often acceptable.[1]

  • For Biological Assays: You must neutralize the solution.[1]

    • Technique: Prepare a concentrated stock in water, then dilute 1:1000 into your assay buffer (e.g., cell culture media). This minimizes the risk of the stock solution hydrolyzing while ensuring the final assay pH is physiological [3].[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave the aqueous solution of this compound? A: Absolutely Not. Autoclaving involves high temperature (


) and high pressure.[1] This provides the activation energy required to rapidly hydrolyze the amide bond completely to the carboxylic acid.[1] Always filter-sterilize (

) instead.[1]

Q2: My solution turned slightly yellow after a week at room temperature. Is it still good? A: Likely degraded. While pure hydrolysis products are often colorless, yellowing suggests oxidation of the secondary amine or trace metal contamination. If stored at room temperature for a week, hydrolysis is also highly probable. Discard and prepare fresh.

Q3: Why does the LC-MS show a peak at M+23? A: That is a Sodium Adduct. It is common to see


 peaks in electrospray ionization.[1] This is not  a degradation product. Focus on looking for the 

(Hydrolysis) peak.[1]

Q4: Can I store the stock in DMSO? A: Yes, this is preferred. Amide hydrolysis requires water.[1] Storing the compound as a stock in high-grade, anhydrous DMSO at


 significantly extends stability. Ensure the DMSO is dry, as DMSO is hygroscopic and can absorb enough atmospheric water to cause slow hydrolysis over months [4].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General principles of amide hydrolysis kinetics).

  • Kahne, D., & Still, W. C. (1988). Hydrolysis of amides. Journal of the American Chemical Society.[1]

  • Hansen, T. (2021).[1] Amino Acids - pH & pKa - Titration. Medicosis Perfectionalis.

  • Master Organic Chemistry. (2019). Amide Hydrolysis: Acid and Base Catalyzed Mechanism.[1][2][3][4]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on achieving optimal peak shape. Poor peak shape can compromise the accuracy, resolution, and sensitivity of your analysis. This resource provides a structured, in-depth approach to troubleshooting, moving from common issues to more complex scenarios.

Understanding the Analyte: 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. As a hydrochloride salt of a secondary amine, this compound is basic and polar. These characteristics are central to many of the peak shape issues encountered in reversed-phase HPLC. The primary amine can interact with residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2] Its polar nature might also result in poor retention on traditional C18 columns, necessitating alternative strategies like Hydrophilic Interaction Chromatography (HILIC).[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem for a basic compound like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride?

A1: Peak tailing is the most prevalent issue.[1] This is often caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based column packing material.[1][2]

Q2: How does mobile phase pH affect the peak shape of my analyte?

A2: The mobile phase pH is a critical parameter. It dictates the ionization state of both the analyte and the stationary phase's residual silanol groups.[6] For basic compounds, working at a low pH (e.g., <3) can suppress the ionization of silanol groups, minimizing unwanted ionic interactions and improving peak shape.[2][7][8] Conversely, at high pH, the analyte will be neutral, which can also lead to good peak shape, but care must be taken to use a high-pH stable column.

Q3: Can the choice of buffer impact my results?

A3: Absolutely. A buffer is essential for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[6][9][10] The buffer type and concentration can also influence peak shape. For instance, some buffers can help to mask residual silanol groups.

Q4: My peak is split. What could be the cause?

A4: Peak splitting can arise from several factors, including a blocked or contaminated column frit, a void in the stationary phase, or issues with the sample solvent.[11][12] If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[11]

In-Depth Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a common problem when analyzing basic compounds.[1]

Causality: The primary cause of peak tailing for basic analytes is the interaction with acidic silanol groups on the silica surface of the stationary phase.[1][13] These silanol groups can become deprotonated and negatively charged, leading to secondary ionic interactions with the positively charged amine of the analyte.[2][8] This results in a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing some analyte molecules to be retained longer, which manifests as a tailing peak.

Caption: Decision tree for troubleshooting peak tailing.

Step-by-Step Methodologies:

1. Differentiating Between Systemic and Chemical Issues:

  • Protocol: Inject a neutral compound (e.g., toluene or uracil).

  • Interpretation: If the neutral compound also tails, the issue is likely physical, such as a void in the column or excessive extra-column volume.[14] If the neutral compound exhibits a symmetrical peak, the problem is chemical in nature and specific to your basic analyte.[14]

2. Mobile Phase Optimization:

  • Low pH Approach:

    • Protocol: Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer like 10-20 mM phosphate buffer or an acid additive like 0.1% formic acid or trifluoroacetic acid (TFA).[7]

    • Rationale: At low pH, the silanol groups are protonated and thus neutral, minimizing the secondary ionic interactions with the protonated basic analyte.[8]

  • Using a Competing Base:

    • Protocol: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[7][15]

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[7] Note that this can sometimes shorten column lifetime.[7]

3. Column Selection:

  • High-Purity Silica Columns:

    • Recommendation: Utilize columns packed with modern, high-purity "Type B" silica. These have a lower metal content and fewer acidic silanol sites.[8]

    • End-capping: Choose a column that is exhaustively end-capped. End-capping is a process where residual silanol groups are chemically bonded with a small silane to make them inert.[13]

Column TypeDescriptionImpact on Peak Shape
Traditional (Type A Silica) Older silica with higher metal content and more active silanol sites.Prone to significant peak tailing with basic compounds.
High-Purity, End-Capped (Type B Silica) Modern silica with low metal content and extensive end-capping.Significantly reduces peak tailing for basic compounds.[13]
Embedded Polar Group (EPG) A polar group is incorporated into the alkyl chain of the stationary phase.Offers alternative selectivity and can shield silanol activity.
Polymer-Based Stationary phase is based on a polymer (e.g., polystyrene-divinylbenzene).No silanol groups, eliminating this source of tailing. Can have lower efficiency.
Issue 2: Poor Retention

Due to its polar nature, 2-[(2-Methoxyethyl)amino]acetamide hydrochloride may exhibit poor retention on highly hydrophobic stationary phases like C18, especially with high organic content in the mobile phase.

Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have weak interactions with non-polar stationary phases and are therefore not well-retained, eluting at or near the void volume.

Caption: Decision tree for troubleshooting poor retention.

Step-by-Step Methodologies:

1. Reversed-Phase Mode Adjustments:

  • Protocol: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase in small increments (e.g., 2-5%).

  • Rationale: A lower organic content increases the polarity of the mobile phase, which enhances the hydrophobic interaction between the analyte and the stationary phase, leading to increased retention.

2. Hydrophilic Interaction Chromatography (HILIC):

  • When to Consider HILIC: When your analyte is too polar to be adequately retained in reversed-phase mode, even with 100% aqueous mobile phase.[3][5]

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile).[4] A water-rich layer is formed on the surface of the stationary phase, and retention is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[5]

  • Starting HILIC Conditions:

    • Column: Bare silica, Amide, or Diol column.

    • Mobile Phase: 90:10 (v/v) Acetonitrile:Aqueous buffer (e.g., 10 mM ammonium acetate or ammonium formate).

    • Gradient: A typical HILIC gradient involves increasing the aqueous component to elute the analytes.[5]

Issue 3: Peak Fronting or Splitting

Peak fronting (As < 0.8) or splitting can be indicative of column overload, sample solvent issues, or column degradation.

Causality:

  • Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak to broaden and front.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak.[11]

  • Column Void/Contamination: A physical void at the head of the column or a blocked frit can create alternative flow paths, resulting in a split or misshapen peak.[11][16]

Step-by-Step Methodologies:

1. Address Potential Overload:

  • Protocol: Reduce the injection volume or the concentration of the sample by a factor of 5 or 10 and reinject.

  • Interpretation: If the peak shape improves and becomes more symmetrical, the original issue was likely mass overload.

2. Match Sample Solvent to Mobile Phase:

  • Protocol: Ideally, dissolve the sample in the initial mobile phase.[11] If solubility is an issue, use the weakest possible solvent that will dissolve the analyte.

  • Rationale: This ensures that the injected sample plug is compatible with the chromatographic system and does not cause localized disturbances in the mobile phase composition at the column inlet.

3. Check for Column Degradation:

  • Protocol: If the problem persists and is observed with other analytes as well, it may be a physical issue with the column.[16] Disconnect the column, reverse the flow direction, and flush with a strong solvent (disconnect from the detector to avoid contamination).[1]

  • Interpretation: This can sometimes dislodge particulate matter from the inlet frit.[1][11] If this does not resolve the issue, and a void is suspected, the column may need to be replaced.[16]

References

  • HPLC Peak Tailing. Axion Labs.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • How can I resolve peak tailing during the analysis of drug in HPLC?. ResearchGate.

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.

  • HPLC peak shape trouble shooting. Reddit.

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science.

  • Tailing of basic compound. Reddit.

  • HPLC Troubleshooting Guide. Chrom-Support.

  • Gas Chromatography Problem Solving and Troubleshooting. Restek.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.

  • Role of Buffers in Liquid Chromatography. Phenomenex.

  • RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN. Jetir.Org.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer.

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Chromatography Online.

  • Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate.

  • ACE News - HPLC. ACE HPLC Columns.

  • HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments.

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate.

  • A new analytical RP-HPLC method development and validation for the estimation of Nilutamide in bulk form and marketed pharmaceut. Elsevier.

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation.

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.

  • Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions.

  • [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase?. Wako Blog | Laboratory Chemicals.

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate.

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH.

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate.

Sources

Technical Support Center: Optimizing HPLC Methods for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar compounds. Our approach is rooted in first principles of chromatography to empower you to make informed decisions and solve common analytical challenges.

Part 1: Understanding Your Analyte

Before beginning method development, it's crucial to understand the physicochemical properties of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. While specific experimental data for this molecule is not widely published, we can infer its likely behavior from its structure and data from similar compounds.

The structure reveals it to be a small, polar molecule containing a secondary amine, an amide, and an ether linkage. The hydrochloride salt form confirms the presence of a basic functional group (the secondary amine).

Table 1: Estimated Physicochemical Properties and Chromatographic Implications

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Structure CH₃OCH₂CH₂NHCH₂CONH₂ · HClContains multiple polar functional groups (amine, amide, ether), suggesting high water solubility and hydrophilicity.
pKa ~8-10 (Estimated for the secondary amine)The analyte's charge state is highly dependent on mobile phase pH. This is the most critical parameter to control for retention and peak shape.[1][2]
logP < 0 (Estimated to be negative)The compound is hydrophilic. Expect poor retention on standard reversed-phase (RP) C18 columns with typical mobile phases.[3][4][5]
UV Absorbance Weak chromophore, λmax likely < 210 nmDetection will require low UV wavelengths. This restricts the choice of mobile phase buffers and additives to those that are UV-transparent in this region (e.g., phosphate, formate, acetate).[6]

Part 2: Frequently Asked Questions & Initial Strategy

This section addresses the most common initial questions and provides a logical starting point for your method development.

Q1: What are the biggest challenges I should expect with this compound?

You will likely face two primary challenges rooted in the analyte's polar, basic nature:

  • Poor Retention in Reversed-Phase: The molecule's hydrophilicity means it has a weak affinity for non-polar stationary phases (like C18) and will tend to elute very early, possibly in the solvent front.[5][7]

  • Peak Tailing: The basic secondary amine can interact with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction mechanism leads to asymmetrical, tailing peaks, which compromises resolution and quantification.[8][9][10]

Q2: Which HPLC column should I start with?

For a comprehensive screening approach, we recommend starting with two columns of orthogonal selectivity: a modern reversed-phase column and a HILIC column.

  • Reversed-Phase (RP) Option: A high-purity, end-capped C18 or a column with an embedded polar group (e.g., RP-Amide) is a good first choice. Modern columns have fewer active silanol sites, which helps mitigate peak tailing.[8]

  • HILIC Option: A column with a zwitterionic, diol, or amide stationary phase is an excellent alternative. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to retain and separate highly polar compounds.[11][12][13][14]

Q3: What are the best starting mobile phase conditions?

Your starting conditions will depend on the column (chromatographic mode) you choose.

Table 2: Recommended Starting Conditions for Method Development

ParameterReversed-Phase (RP) ConditionsHILIC Conditions
Column High-purity C18, 4.6 x 150 mm, 3.5 µmHILIC (Amide, Diol, or Zwitterionic), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile10:90 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
Gradient 5% B to 50% B over 15 minutes100% A to 60% A over 15 minutes (Note: Water is the strong solvent in HILIC)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C35 °C
Detection 205 nm205 nm
Injection Vol. 5 µL5 µL (Note: Sample should be dissolved in >80% organic solvent)

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My peak is eluting at or near the void volume (Poor Retention).

This is the most common issue for this type of analyte in reversed-phase chromatography. It indicates insufficient interaction between the analyte and the stationary phase.

Probable Cause: The analyte is too polar for the non-polar stationary phase.

Solution Workflow:

G start Poor Retention in RP q1 Is your column an 'Aqueous Stable' C18? start->q1 s1 Increase aqueous content. (e.g., decrease organic from 5% to 2% or 0%) q1->s1 Yes s2 Switch to an Aqueous Stable C18 column. q1->s2 No q2 Is retention still poor? s1->q2 s2->q2 s3 Switch to HILIC Mode. This is the preferred technique for highly polar analytes. q2->s3 Yes s4 Consider Ion-Pair Chromatography (IPC). Add an alkyl sulfonate (e.g., 5 mM sodium 1-octanesulfonate) to the mobile phase. q2->s4 Yes (Alternative) end Retention Achieved s3->end s4->end

Caption: Troubleshooting workflow for poor analyte retention.
  • Explanation of Solutions:

    • Increase Aqueous Content: For standard C18 columns, running in very high aqueous mobile phases (<5% organic) can cause "phase collapse," leading to irreproducible retention.[15] Using an "aqueous stable" C18 column is essential if you pursue this path.

    • Switch to HILIC: This is often the most effective and robust solution. In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase, and the polar analyte partitions into this layer, promoting retention.[11][14][16]

    • Ion-Pair Chromatography (IPC): An ion-pairing reagent forms a neutral complex with your protonated amine. This complex is more hydrophobic and is retained more strongly on the C18 phase.[17][18] This can be very effective but may require longer equilibration times and can be less friendly to mass spectrometry detectors.[19]

Problem: My peak is broad and asymmetrical (tailing).

This is the second major challenge, caused by secondary interactions.

Probable Cause: Your protonated basic analyte is interacting with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column.[8][9]

Solution Workflow:

G start Peak Tailing Observed q1 Is mobile phase pH well-controlled and low (e.g., pH 2.5-3.5)? start->q1 s1 Lower mobile phase pH. This protonates silanols (Si-OH), minimizing secondary interactions. q1->s1 No q2 Are you using a modern, high-purity, end-capped column? q1->q2 Yes s1->q2 s2 Switch to a higher quality column. Fewer residual silanols = less tailing. q2->s2 No q3 Is the peak shape improved by injecting a lower concentration? q2->q3 Yes s2->q3 s3 Reduce sample concentration. You may be experiencing mass overload. q3->s3 Yes s4 Consider high pH (e.g., pH > 9) with a pH-stable column. This neutralizes the amine, increasing retention and improving shape. q3->s4 No end Symmetrical Peak s3->end s4->end

Caption: Troubleshooting workflow for peak tailing.
  • Explanation of Solutions:

    • Control pH: Operating at a low pH (2.5-3.5) is the most common strategy. At this pH, the vast majority of surface silanol groups are protonated (neutral), eliminating the ionic interaction site that causes tailing.[8][20] Ensure your buffer has a pKa close to the target pH for adequate control.[6][21]

    • Use a High-Quality Column: Modern columns are made from higher purity silica and have more effective end-capping, which shields the residual silanols. This is a fundamental way to prevent the problem from occurring.

    • Work at High pH: An alternative approach is to use a pH-stable column (e.g., a hybrid particle column) and raise the mobile phase pH to be >1.5 units above the analyte's pKa. This deprotonates the analyte, making it neutral. A neutral analyte will not engage in strong ionic interactions with the column and will also be more retained on a C18 phase.[22]

Part 4: Detailed Experimental Protocols

Protocol A: Systematic Reversed-Phase Screening at Low pH

This protocol aims to find a suitable separation condition using the principle of suppressing silanol ionization.

  • Column: High-purity, end-capped C18 (e.g., Waters BEH, Agilent Zorbax, Phenomenex Luna Omega), 4.6 x 150 mm, 3.5 µm.

  • Buffer Preparation: Prepare a 20 mM potassium phosphate buffer.

    • Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Filter through a 0.22 µm membrane.

    • Adjust the pH to 2.8 using concentrated phosphoric acid. This is Mobile Phase A.

  • Organic Mobile Phase: HPLC-grade Acetonitrile (Mobile Phase B).

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 205 nm

  • Gradient Elution:

    • Time 0 min: 2% B

    • Time 15 min: 40% B

    • Time 16 min: 95% B (Column Wash)

    • Time 18 min: 95% B

    • Time 19 min: 2% B (Return to Initial)

    • Time 25 min: 2% B (Equilibration)

  • Analysis: Inject 5 µL of your sample (dissolved in water or mobile phase A). Assess retention time and peak shape. If retention is poor, this mode may not be suitable. If peak shape is poor, ensure the pH is correctly made and the column is in good condition.

Protocol B: Systematic HILIC Screening

This protocol is the primary alternative and is often superior for this class of molecule.

  • Column: HILIC phase (e.g., Zwitterionic, Amide, or Diol), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Aqueous Stock (100 mM Ammonium Formate, pH 3.0): Dissolve 6.31 g of ammonium formate in ~950 mL of HPLC-grade water. Adjust pH to 3.0 with formic acid. Bring volume to 1 L.

    • Mobile Phase A (High Organic): 900 mL Acetonitrile + 100 mL Aqueous Stock.

    • Mobile Phase B (High Aqueous): 900 mL Aqueous Stock + 100 mL Acetonitrile.

  • Sample Preparation: Crucially, the sample must be dissolved in a solvent that is similar to or weaker than the initial mobile phase. Dissolve the sample in 90:10 Acetonitrile:Water. Mismatch between sample solvent and mobile phase can cause severe peak distortion.

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 205 nm

  • Gradient Elution:

    • Time 0 min: 0% B (i.e., 90% Acetonitrile)

    • Time 15 min: 40% B (i.e., decreasing Acetonitrile to ~54%)

    • Time 16 min: 100% B (Column Wash)

    • Time 18 min: 100% B

    • Time 19 min: 0% B (Return to Initial)

    • Time 30 min: 0% B (Equilibration - HILIC requires longer equilibration)

  • Analysis: Inject 2-5 µL of your prepared sample. HILIC should provide significantly more retention than reversed-phase for this analyte.

References

  • Echemi. (n.d.). high quality 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride 99% transparent liquid KANBEI.
  • PubChem. (n.d.). 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link].

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
  • PubChem. (n.d.). N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. National Center for Biotechnology Information. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of amide 1 and ester 2 at 2 m in CDCl 3. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Reversed-Phase HPLC Buffer Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • PubMed. (n.d.). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (n.d.). HILIC: The Pros and Cons. Retrieved from [Link]

  • Restek. (2013). When should you use a buffer for HPLC, how does it work and which one to use?. Retrieved from [Link]

  • Pure. (2022). Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. Retrieved from [Link]

  • Academia.edu. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • GSRS. (n.d.). 2-((2,2-DIMETHOXYETHYL)AMINO)-N-(2-PHENYLETHYL)ACETAMIDE HYDROCHLORIDE. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride Chemical Structure: H₂N-CO-CH₂-NH-(CH₂CH₂OCH₃) · HCl Application: Drug Discovery Building Block / Fragment Screening Issue: Poor solubility, precipitation, or "crashing out" in Dimethyl Sulfoxide (DMSO) stock solutions.

The Core Problem: The "Salt-Solvent" Mismatch

Why is this happening? The difficulty in dissolving 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in DMSO is a classic case of lattice energy vs. solvation energy .

  • The Compound: As a hydrochloride salt, this molecule exists in a crystal lattice held together by strong ionic bonds between the protonated secondary amine (

    
    ) and the chloride anion (
    
    
    
    ).
  • The Solvent: DMSO is a polar aprotic solvent. It is excellent at solvating cations (via its oxygen lone pairs) but terrible at solvating small, hard anions like chloride (

    
    ) because it lacks hydrogen bond donors.
    
  • The Result: The DMSO cannot effectively "pull" the chloride ion away from the ammonium cation. The crystal lattice remains intact, resulting in undissolved solids or immediate precipitation upon cooling.

Diagnostic Workflow: Identify Your Specific Issue

Before applying a fix, confirm the nature of the insolubility using this decision matrix.

ObservationDiagnosisRecommended Protocol
Cloudy suspension immediately upon mixing Kinetic InsolubilityProtocol A (Heat/Sonication)
Dissolves initially, then precipitates after minutes/hours Thermodynamic Instability (Supersaturation)Protocol B (Aqueous Spike)
Gel-like formation or sticky residue Polymerization or Hygroscopic ClumpingProtocol C (Free Base Conversion)
Yellowing of solution over time Chemical Degradation (Oxidation)Discard & Repurchase

Troubleshooting Protocols

Protocol A: Kinetic Solubilization (The Gentle Approach)

Use this for initial attempts to dissolve the solid.

Mechanism: Increases kinetic energy to overcome the crystal lattice barrier without chemically altering the solvent system.

  • Seal the Vial: Ensure the vial is tightly sealed to prevent moisture absorption (DMSO is hygroscopic).

  • Sonication: Place the vial in an ultrasonic bath at 40 kHz for 10–15 minutes .

    • Note: Monitor temperature.[1][2][3][4][5] Do not let the water bath exceed 40°C.

  • Gentle Heating: If sonication fails, warm the vial to 37°C–45°C in a water bath or heating block. Vortex every 5 minutes.

    • Warning: Do not exceed 60°C. Glycinamide derivatives can cyclize to form diketopiperazines (DKP) at high temperatures [1].

Protocol B: The "Aqueous Spike" (The Solvation Fix)

Use this if the compound is stubborn or precipitates upon cooling.

Mechanism: Water is a Hydrogen Bond Donor (HBD). Adding a tiny amount of water provides the missing solvation shell for the chloride ions (


), breaking the lattice.
  • Calculate Volume: Determine the total volume of DMSO needed.

  • Prepare Solvent Mix: Instead of pure DMSO, use DMSO containing 5% (v/v) deionized water .

  • Add Solvent: Add this mixture to the solid compound.

  • Vortex: The salt should dissolve rapidly due to the water hydrating the chloride anions.

Critical Note: Ensure your downstream biological assay can tolerate this small amount of water. In a 1:1000 dilution, the final water content from the stock is negligible (0.005%).

Protocol C: In-Situ Neutralization (The Chemical Fix)

Use this if high concentration (>50 mM) is required and water is not an option.

Mechanism: Converts the insoluble hydrochloride salt into the free base form, which is typically highly soluble in organic solvents like DMSO.

  • Calculate Equivalents: You need 1.0–1.1 molar equivalents of a base relative to the compound.

  • Select Base: Use Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Procedure:

    • Add the calculated amount of pure DMSO to the solid.

    • Add the base (e.g., if you have 1 mmol of compound, add 1.1 mmol of DIPEA).

    • Vortex vigorously. The solution should clear as the

      
       is scavenged by the DIPEA, releasing the neutral amine.
      

Visualizing the Solubility Mechanism

The following diagram illustrates why pure DMSO fails to dissolve the salt and how the "Aqueous Spike" (Protocol B) fixes the issue.

SolubilityMechanism cluster_0 Scenario 1: Pure DMSO (Insoluble) cluster_1 Scenario 2: DMSO + 5% Water (Soluble) Salt Salt Lattice (R-NH3+ ... Cl-) DMSO DMSO Solvent (Polar Aprotic) Salt->DMSO High Lattice Energy Result1 PRECIPITATION Salt->Result1 DMSO->Salt Poor Anion Solvation (No H-Bond Donors) Salt2 Salt Lattice (R-NH3+ ... Cl-) Mix DMSO + H2O (H-Bond Donors Present) Salt2->Mix Water Solvates Cl- Result2 FULL DISSOLUTION Salt2->Result2 Mix->Salt2 DMSO Solvates Cation

Figure 1: Mechanism of amine hydrochloride solubility. Pure DMSO fails to stabilize the chloride anion, leading to precipitation. The addition of water (Protocol B) provides the necessary hydrogen bonding to dissolve the salt.

Frequently Asked Questions (FAQs)

Q1: Will heating the DMSO degrade my compound?

  • Answer: Mild heating (up to 45°C) is generally safe for short periods. However, acetamide derivatives, particularly glycinamides, can undergo cyclization to form diketopiperazines (DKP) if exposed to high heat (>60°C) for prolonged periods [1]. Always use the lowest effective temperature.

Q2: Can I use Methanol instead of Water for Protocol B?

  • Answer: Yes. Methanol is also a protic solvent and will solvate the chloride ion better than DMSO. However, methanol is volatile and toxic to cells at lower concentrations than DMSO. Ensure your assay tolerates methanol.

Q3: My solution freezes in the fridge (4°C). Is this a problem?

  • Answer: Pure DMSO freezes at 19°C. Freezing is normal. However, freeze-thaw cycles can induce precipitation that is hard to reverse.

    • Recommendation: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. If precipitation occurs after thawing, repeat Protocol A (Sonication/Warmth).

Q4: I used Protocol C (DIPEA). Will the base interfere with my assay?

  • Answer: It depends on the assay. DIPEA is an organic base.[2][6][7][8] If your assay is pH-sensitive or involves enzymes sensitive to amines, this might be an issue. Always run a "vehicle control" containing the same concentration of DMSO + DIPEA to rule out interference.

References

  • Cyclization of Glycinamide Derivatives

    • Title: Recent Advances in the Synthesis of Diketopiperazines[9]

    • Source: ResearchGate[1]

    • URL:[Link]

  • Solubility of Amine Salts in DMSO

    • Title: Compound precipitation in high-concentr
    • Source: PubMed (J Biomol Screen)
    • URL:[Link]

  • DMSO Physical Properties

    • Title: Dimethyl Sulfoxide (DMSO)
    • Source: Gaylord Chemical
    • URL:[Link]

  • General Salt Solubility Principles

    • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts
    • Source: PubMed (Pharm Res)
    • URL:[Link]

Sources

Preventing degradation of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride . As Senior Application Scientists, we've designed this resource to provide in-depth, practical guidance for researchers, scientists, and drug development professionals. Our goal is to help you proactively prevent degradation and troubleshoot any stability issues you may encounter during storage and handling, ensuring the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Q1: What is the primary cause of degradation for this compound?

A1: The two most susceptible points in the molecule are the amide bond and the secondary amine hydrochloride salt.

  • Hydrolysis of the Amide Bond: The primary degradation pathway is the hydrolysis of the acetamide group, especially in the presence of moisture.[1][2] This reaction breaks the amide bond to yield 2-(2-methoxyethyl)amine and acetic acid. While amides are generally stable, the reaction can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.[1][3][4]

  • Hygroscopicity of the Hydrochloride Salt: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This absorbed water can then act as a reactant for the hydrolysis of the amide bond.[2] Therefore, preventing moisture uptake is critical.

Q2: What are the ideal storage conditions for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride?

A2: Based on the chemical properties of similar compounds, the ideal storage conditions are designed to mitigate hydrolysis and moisture absorption.[6][7][8] We recommend the following, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Reduces the kinetic energy of molecules, significantly slowing the rate of potential hydrolytic degradation.[2]
Atmosphere Inert gas (Argon or Nitrogen) headspace.Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Humidity Store in a desiccator with a drying agent (e.g., silica gel, calcium chloride).[9][10]Minimizes exposure to ambient moisture, which is the key reactant for hydrolysis.[5]
Container Tightly sealed, amber glass vial or a container with a polytetrafluoroethylene (PTFE)-lined cap.[7][8]Prevents moisture and light ingress. Amber glass protects against potential photolytic degradation.[2][11]
Q3: I've noticed the powder has become clumpy and sticky. What does this indicate?

A3: Clumping or stickiness is a strong indicator that the compound has absorbed atmospheric moisture.[12] This is a critical warning sign, as the presence of water significantly increases the risk of amide hydrolysis.[2] You should immediately transfer the compound to a desiccator to remove the excess moisture and consider re-evaluating its purity before use in sensitive experiments.[13]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving suspected degradation.

My experiment is yielding inconsistent results. Could my starting material have degraded?

This is a common and valid concern. Degradation of a starting material can introduce impurities that interfere with downstream reactions or assays. Follow this logical workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results Observed B Has the compound been stored according to recommended conditions? (See Table 1) A->B C Perform a quick purity check. (e.g., TLC Protocol) B->C  Yes G Improper storage is the likely cause. Review and correct storage protocol. Then, proceed to purity check. B->G  No D Do you see new spots or streaking compared to a fresh sample? C->D E Compound is likely pure. Troubleshoot other experimental parameters. D->E  No F Significant degradation is likely. Do not use. Procure a new batch. D->F  Yes H For confirmation, perform quantitative analysis. (e.g., HPLC, LC-MS) F->H Optional: Characterize Degradants G->C

Figure 1. A step-by-step workflow for troubleshooting suspected compound degradation.
What are the expected degradation products and how can I detect them?

As previously mentioned, the most probable degradation pathway is hydrolysis.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.

Figure 2. The primary hydrolytic degradation pathway.

Detection:

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative assessment. The parent compound, being a salt, will likely have a low Rf value. The resulting amine degradation product will have a different polarity and thus a different Rf. A ninhydrin stain can be used to visualize the amine product, which will appear as a colored spot.[14]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a stability-indicating HPLC method is ideal.[15] This would involve developing a method that can separate the parent compound from its potential degradation products.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the identity of the degradation products by comparing their mass-to-charge ratio with the expected masses of 2-(2-methoxyethyl)amine and acetic acid.[16]

Section 3: Experimental Protocols

Protocol 1: Rapid Quality Control via Thin-Layer Chromatography (TLC)

This protocol provides a self-validating system to quickly assess the purity of your compound.

Objective: To qualitatively detect the presence of amine degradation products.

Materials:

  • Silica gel TLC plate

  • Mobile Phase: Dichloromethane:Methanol (9:1 v/v) with 0.5% triethylamine

  • Staining Solution: Ninhydrin solution

  • Samples:

    • Control: A freshly opened vial or a batch known to be pure.

    • Test: The sample you are investigating.

    • Degraded Standard (Optional but Recommended): A small amount of the control sample heated in a vial with a drop of water at 60°C for 24 hours to intentionally induce hydrolysis.

Procedure:

  • Preparation: Prepare the TLC developing chamber with the mobile phase and allow it to saturate for 15-20 minutes.

  • Spotting: On a single TLC plate, carefully spot the Control, Test, and Degraded Standard samples, ensuring they are well-separated.

  • Development: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Dip the plate in the ninhydrin staining solution and then gently heat it with a heat gun until colored spots appear.

  • Interpretation:

    • The Control sample should show a single, primary spot.

    • The Degraded Standard should show the primary spot and at least one new spot (the amine product).

    • Compare the Test sample to the controls. The appearance of new spots that correspond to those in the Degraded Standard indicates that your test sample has undergone hydrolysis.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Lepaumier, H., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(40), 13195-13204. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Analytical Chemistry. (2004). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved from [Link]

  • CUTM Courseware. (2020, June 6). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. Retrieved from [Link]

  • MDPI. (n.d.). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

Sources

Optimizing reaction conditions for N-alkylation with 2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation with 2-Methoxyethylamine

Topic: Optimization of Reaction Conditions & Troubleshooting Reagent: 2-Methoxyethylamine (CAS: 109-85-3) Ticket ID: CHEM-SUP-2024-001[1]

Executive Summary

2-Methoxyethylamine is a primary amine widely used in medicinal chemistry to introduce a hydrophilic "solubility handle" to lipophilic scaffolds.[1] However, its high water solubility and nucleophilicity present two distinct challenges:

  • Poly-alkylation: The product (secondary amine) is often more nucleophilic than the starting material, leading to tertiary amine or quaternary salt byproducts.[1]

  • Workup Loss: The ether oxygen accepts hydrogen bonds, making the product highly water-soluble and difficult to extract using standard aqueous workups.

This guide provides optimized protocols to mitigate these specific failure modes.

Module 1: Method Selection (Decision Matrix)

Before starting, determine the correct synthetic pathway based on your electrophile.

ReactionSelection Start Start: Select Electrophile Electrophile What is your Electrophile? Start->Electrophile AldehydeKetone Aldehyde / Ketone Electrophile->AldehydeKetone Carbonyl AlkylHalide Alkyl Halide / Tosylate Electrophile->AlkylHalide Halogen/LG ReductiveAm PATH A: Reductive Amination (Recommended for Mono-alkylation) AldehydeKetone->ReductiveAm Use STAB or NaCNBH3 DirectAlk PATH B: Direct SN2 Alkylation (Risk of Poly-alkylation) AlkylHalide->DirectAlk Requires Excess Amine

Figure 1: Decision matrix for selecting the optimal alkylation strategy.[1]

Module 2: Reductive Amination (The "Gold Standard")

Best for: Selective mono-alkylation.[1] Mechanism: Formation of an imine/iminium ion followed by in-situ reduction.[1][2]

Optimized Protocol
  • Reagents: Aldehyde (1.0 eq), 2-Methoxyethylamine (1.1–1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), AcOH (catalytic).[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1] Note: THF can be used if DCE is restricted, but reaction rates may be slower.

Step-by-Step:

  • Dissolve the aldehyde in DCE (0.1 M concentration).

  • Add 2-methoxyethylamine (1.1 eq).[1]

  • Crucial Step: If the reaction does not warm up or turn slightly cloudy (imine formation), add 1-2 drops of Glacial Acetic Acid to catalyze imine formation.[1] Stir for 30 mins.

  • Add STAB (1.5 eq) in one portion.

  • Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]

Troubleshooting Reductive Amination
IssueDiagnosisSolution
No Reaction Imine formation stalled.Check pH. The reaction requires slightly acidic conditions (pH 5–6) for imine formation but not so acidic that the amine is protonated and deactivated. Add AcOH or Ti(OiPr)4 as a Lewis acid promoter [1].[1]
Dialkylation Reaction running too hot or excess aldehyde.[1]This is rare with STAB (mild reductant).[1] Ensure you are not using Sodium Cyanoborohydride (

) without pH control, as it is less selective than STAB.[1]
Boron Complex Product stuck to boron salts.[1]Quench with saturated NaHCO3 and stir vigorously for 30 mins to break boron-amine complexes before extraction.

Module 3: Direct Alkylation ( )

Best for: Alkyl halides where the corresponding aldehyde is unstable or unavailable.[1] Risk: High risk of over-alkylation (forming tertiary amines).[1]

Optimized Protocol
  • Reagents: Alkyl Halide (1.0 eq), 2-Methoxyethylamine (3.0 – 5.0 eq ), Base (

    
     or DIPEA).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][3]

Step-by-Step:

  • Dissolve 2-methoxyethylamine (3.0 eq) and

    
     (2.0 eq) in MeCN.[1]
    
  • Cool the mixture to 0°C .

  • Add the alkyl halide dropwise (slow addition is critical to keep the amine concentration high relative to the halide).

  • Allow to warm to RT.

Troubleshooting Direct Alkylation
IssueDiagnosisSolution
Poly-alkylation Product is reacting with alkyl halide.[1][4]Increase Amine Equivalents: You must statistically favor the collision of the alkyl halide with the starting amine. Use 5–10 eq of 2-methoxyethylamine.[1] It is volatile (b.p. 95°C) and can be removed by evaporation later [2].[1]
Low Conversion Nucleophile is protonated.2-Methoxyethylamine (pKa ~9.[1]9) is a strong base.[1] It will scavenge the HX acid produced.[1] Ensure you have sufficient inorganic base (

) or use the amine itself as the base (requires >2 eq).

Module 4: Workup & Isolation (The "Hidden Killer")

Problem: The 2-methoxyethyl group makes the molecule amphiphilic. In a standard water/ethyl acetate extraction, your product may stay in the water layer.

The "Salting Out" Extraction Method
  • Quench: Add water to the reaction mixture.

  • pH Adjustment (Critical): Adjust aqueous layer pH to >12 using 1M NaOH. Reason: You must ensure the amine is completely deprotonated (neutral) to drive it into the organic phase.

  • Saturation: Saturate the aqueous layer with solid NaCl (brine).[1] This "salting out" effect reduces the solubility of the organic amine in water.

  • Solvent Choice: Do not use Ethyl Acetate (EtOAc) if possible.[1] Use DCM (Dichloromethane) or CHCl3/IPA (3:1) for extraction.[1] The methoxy group interacts favorably with chlorinated solvents.[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Alternative: SCX Purification (Catch & Release) If extraction fails, use a Strong Cation Exchange (SCX) cartridge.

  • Load reaction mixture (dissolved in MeOH) onto SCX column.

  • Wash with MeOH (removes non-basic impurities).[1]

  • Elute product with 2M Ammonia in Methanol .

  • Concentrate filtrate to obtain pure amine.[1]

Module 5: Safety & Handling

  • Flammability: 2-Methoxyethylamine is a Class 3 Flammable Liquid (Flash point: 12°C/54°F) [3].[1] Ground all glassware.[1]

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1][5] Wear a face shield and chemically resistant gloves (Nitrile is generally acceptable for splash protection, but consult compatibility charts for prolonged exposure).

  • Storage: Store under inert atmosphere (Nitrogen/Argon). It absorbs

    
     from the air to form carbamates/carbonates, which appear as white solids in the liquid.
    

References

  • Reductive Amination Conditions: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][6] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][6] [1]

  • Prevention of Over-alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, 2001, 57, 7785-7811.[1]

  • Safety Data: PubChem Compound Summary for CID 8018, 2-Methoxyethylamine.[1] National Center for Biotechnology Information (2024).[1] [1]

  • Reagent Properties: Sigma-Aldrich Product Specification, 2-Methoxyethylamine (CAS 109-85-3).[1][7]

Sources

How to remove unreacted starting materials from 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

[1][2]

Case ID: PUR-2MEA-HCl Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Diagnostic & Strategy Overview

Before initiating purification, it is critical to identify the specific nature of your contamination. The synthesis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride typically involves the nucleophilic substitution of 2-chloroacetamide with 2-methoxyethylamine .[1][2]

Your crude mixture likely contains one or both of the following distinct impurity classes:

Impurity TypeChemical SpeciesPhysical StateChemical NatureSolubility Profile
Type A 2-Chloroacetamide Solid (mp ~120°C)Neutral ElectrophileSoluble in water/alcohols; Moderate solubility in EtOAc; Insoluble in Ether.[1][2][3]
Type B 2-Methoxyethylamine Liquid (bp ~95°C)Basic NucleophileVolatile as free base; Non-volatile solid as HCl salt.[1][2]
Type C Dialkylated By-product Solid/OilTertiary Amine SaltHighly lipophilic compared to product.[1][2]
The Purification Logic (The "Why")
  • Neutral Impurities (Type A): Because your product is a hydrochloride salt, it is ionic and highly polar. It will not dissolve in moderately polar organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] However, the neutral impurity (2-chloroacetamide) is soluble in these solvents.[1][2] Therefore, we use Trituration (Slurry Washing) .[1][2]

  • Ionic Impurities (Type B): If you have unreacted amine, it exists as a hydrochloride salt in your final solid.[2] Separating two salts requires exploiting subtle differences in lattice energy via Recrystallization .[2]

Troubleshooting Protocols

Protocol A: Removal of Unreacted 2-Chloroacetamide (The "Slurry Wash")

Use this method if TLC or NMR shows sharp singlets characteristic of the starting alkyl halide.[1][2]

Theory: This process relies on differential solubility.[2] The ionic product lattice resists the solvent, while the neutral impurity is leached out.

Step-by-Step Methodology:

  • Dry the Crude: Ensure your crude solid is completely dry. Residual water will cause the product to "oil out" or dissolve during the wash.

  • Solvent Selection: Use Ethyl Acetate (EtOAc) or a mixture of Acetone/Diethyl Ether (1:1) .[1][2]

    • Note: Avoid pure methanol or water, as these will dissolve your product.

  • The Slurry:

    • Place the crude solid in a round-bottom flask.

    • Add 5–10 volumes (mL/g) of the chosen solvent.[1][2][4][5]

    • Critical Step: Sonicate for 10 minutes or stir vigorously at room temperature for 30 minutes. This breaks up crystal inclusions where impurities might be trapped.[2]

  • Filtration:

    • Filter the suspension using a sintered glass funnel (frit) under vacuum.[1][2]

    • The Wash: Rinse the filter cake with 2 volumes of cold solvent (same as used in slurry).[1]

  • Validation: Check the filtrate by TLC. It should contain the UV-active chloroacetamide.[1][2] The filter cake is your purified product.

Protocol B: Removal of Amine Salts (Recrystallization)

Use this method if Protocol A fails or if NMR shows the presence of the starting amine skeleton.[1]

Theory: 2-Methoxyethylamine hydrochloride is often more soluble in cold ethanol than the target acetamide salt due to the lack of the hydrogen-bonding amide backbone.[1][2] We use a Solvent/Anti-Solvent system to crash out the product selectively.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude salt in the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) (approx. 60°C).[1][2]

    • Tip: If the solution is colored, treat with activated charcoal for 10 minutes and filter while hot through Celite.

  • The Anti-Solvent:

    • While stirring the hot solution, add Diethyl Ether or MTBE dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) is observed.[1][2]

  • Crystallization:

    • Add a few drops of MeOH/EtOH to clear the turbidity.

    • Allow the solution to cool slowly to room temperature on the benchtop (do not rush this, or you will trap impurities).[1]

    • Once at room temperature, move to a fridge (4°C) for 4–12 hours.

  • Collection:

    • Filter the white crystals. Wash with cold Ether.[2]

    • Dry under high vacuum to remove hygroscopic solvent residues.[2]

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for purifying your compound based on the impurities present.

PurificationWorkflowStartCrude Reaction Mixture(Solid HCl Salt)DiagnosisDiagnosis: Run 1H-NMR / TLCStart->DiagnosisImpurityAImpurity: 2-Chloroacetamide(Neutral)Diagnosis->ImpurityA Singlet @ 4.0 ppm (Cl-CH2) ImpurityBImpurity: 2-Methoxyethylamine HCl(Ionic Salt)Diagnosis->ImpurityB Triplet @ 3.0 ppm (High Integration) ActionAProtocol A: Slurry WashSolvent: Ethyl Acetate or AcetoneImpurityA->ActionAActionBProtocol B: RecrystallizationSolvent: Hot EtOH + EtherImpurityB->ActionBCheckCheck PurityActionA->CheckActionB->CheckCheck->Diagnosis Impurities Remain SuccessPure Product(White Solid)Check->Success >95% Purity

Caption: Figure 1. Purification Decision Matrix for 2-[(2-Methoxyethyl)amino]acetamide HCl. Select the protocol based on the dominant impurity signature.

Frequently Asked Questions (FAQs)

Q: My product turned into a sticky oil during recrystallization. What happened? A: This is "oiling out," common with amino-acetamide salts.[1][2] It usually happens if the anti-solvent (Ether) is added too quickly or if the solution is too concentrated.[1][2]

  • Fix: Re-dissolve the oil by heating the mixture. Add a small amount of the polar solvent (MeOH) until clear.[1][2] Let it cool very slowly. Scratching the glass with a spatula can induce nucleation.

Q: Can I use water for recrystallization? A: While the product is soluble in water, 2-chloroacetamide is also highly soluble in water (approx. 98 g/100mL) [1].[1][2] Recrystallizing from water often fails to reject the neutral impurity efficiently. Alcohol/Ether systems are superior for this specific separation.[2]

Q: How do I prevent the amine impurity in the first place? A: Prevention is better than cure. In future experiments, if you are synthesizing this via the alkylation route, distill off the excess 2-methoxyethylamine (bp 95°C) from the reaction mixture before adding HCl.[1][2] Once you add acid, the volatile amine becomes a non-volatile salt, making separation significantly harder [2].

Q: Is the product hygroscopic? A: Yes, hydrochloride salts of short-chain amino acetamides are typically hygroscopic.[2] Store the purified solid in a desiccator. If the product becomes wet, it may hydrolyze over time to form glycine derivatives.

References

  • PubChem. (n.d.).[1][2] 2-Chloroacetamide (Compound CID 6580) - Solubility Data.[1][2][6] National Library of Medicine. Retrieved February 6, 2026, from [Link][1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General reference for amine salt purification and recrystallization techniques).

  • Organic Syntheses. (n.d.). General Procedures for Purification of Amine Salts. Organic Syntheses Board of Editors. Retrieved from [Link]

Navigating Matrix Effects in the LC-MS/MS Analysis of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challenges posed by matrix effects in complex biological samples. As a small, polar molecule, 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is particularly susceptible to interferences that can compromise the accuracy, sensitivity, and reproducibility of your results. This resource offers troubleshooting strategies and frequently asked questions to help you navigate these complexities and ensure the integrity of your data.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. These can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement. This phenomenon can significantly impact the reliability of quantitative analyses.

For a small, polar compound like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, which may have limited retention on traditional reversed-phase columns, the risk of co-elution with other polar matrix components is heightened, making it more prone to ion suppression.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS/MS analysis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

FAQ 1: My signal intensity for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is unexpectedly low and variable across different plasma samples. How can I determine if this is due to matrix effects?

Answer:

Low and inconsistent signal intensity is a classic symptom of ion suppression. To confirm that matrix effects are the culprit, a post-column infusion experiment is a definitive diagnostic tool. This technique allows you to visualize the regions of ion suppression in your chromatogram.

Objective: To identify regions of ion suppression in the chromatographic run.

Materials:

  • A stock solution of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

  • A syringe pump.

  • A T-connector.

  • Blank, extracted biological matrix (e.g., plasma from an untreated subject).

Procedure:

  • Prepare the Infusion Solution: Create a dilute solution of your analyte in a solvent compatible with your mobile phase.

  • Set up the Infusion System:

    • Connect the outlet of your LC column to one arm of the T-connector.

    • Connect the syringe pump containing the analyte solution to the second arm of the T-connector.

    • Connect the third arm of the T-connector to the mass spectrometer's ion source.

  • Establish a Stable Baseline: Begin infusing the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream post-column. This will generate a stable, elevated baseline signal for your analyte's MRM transition.

  • Inject Blank Matrix: Once a stable baseline is achieved, inject an extracted blank matrix sample onto the LC system.

  • Analyze the Chromatogram: Monitor the baseline of the analyte's MRM transition. Any significant drop in the baseline indicates a region where co-eluting matrix components are suppressing the ionization of your infused analyte.

Interpretation of Results:

If you observe a significant dip in the baseline at or near the retention time of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, this confirms that matrix effects are negatively impacting your analysis.

FAQ 2: I've confirmed ion suppression is affecting my analysis. What are the most effective strategies to mitigate these matrix effects?

Answer:

Once matrix effects are identified, a multi-pronged approach involving sample preparation, chromatographic optimization, and the use of an appropriate internal standard is often the most effective strategy.

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte. For a small, polar molecule in a complex matrix like plasma, a simple protein precipitation may not be sufficient.

Sample Preparation Technique Principle Advantages for Polar Analytes Potential Drawbacks
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins.Simple, fast, and inexpensive.Non-selective; many endogenous interferences, especially polar ones, remain in the supernatant. May not be sufficient for complex matrices.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT if the analyte has favorable partitioning properties.May be challenging to find a suitable organic solvent for highly polar analytes. Can be labor-intensive.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution with a strong solvent.Highly selective and can provide very clean extracts. A variety of sorbent chemistries are available to target specific analyte properties.Method development can be more time-consuming and costly.

Recommendation: For 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, consider a hydrophilic-lipophilic balanced (HLB) SPE sorbent, which can retain a broad range of compounds from polar to non-polar. Alternatively, a mixed-mode cation exchange SPE could be effective, given the amine group in the analyte's structure.

The primary goal of chromatographic optimization is to separate the analyte from the co-eluting, interfering matrix components.

  • Column Chemistry: Standard C18 columns may provide insufficient retention for polar compounds. Consider using a column designed for polar analytes, such as:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar compounds.

    • "Aqueous" C18 Columns: These are designed to prevent phase collapse in highly aqueous mobile phases, allowing for better retention of polar analytes.

  • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium formate can improve peak shape and retention for polar, ionizable compounds.

  • Gradient Elution: A well-designed gradient can help to resolve the analyte from early-eluting matrix interferences.

Navigating the Labyrinth of Recrystallization: A Troubleshooting Guide for 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purification of active pharmaceutical ingredients (APIs) is a critical step, with recrystallization being a cornerstone technique. However, seemingly straightforward protocols can often lead to frustrating complications. This guide provides an in-depth, troubleshooting framework specifically tailored to the challenges encountered during the recrystallization of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, a polar, hydrophilic molecule prone to problematic crystallization behavior.

Understanding the Molecule: Physicochemical Profile

Structural Features and Expected Properties:

  • High Polarity: The presence of an amide, an ether, and a secondary amine, which is protonated in the hydrochloride salt form, imparts significant polarity to the molecule.

  • Hydrogen Bonding: The molecule has multiple hydrogen bond donors (N-H) and acceptors (C=O, O-ether, Cl-), suggesting strong intermolecular interactions and a high affinity for polar solvents.

  • Hygroscopicity: Small, polar hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can significantly impact crystallization by introducing water as an impurity, which can alter solubility profiles and potentially lead to "oiling out".

  • Solubility Profile (Inferred): Based on similar structures, it is anticipated to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like N,N-Dimethylformamide (DMF). Its solubility in water is expected to be high. Conversely, it is likely to have low solubility in non-polar solvents such as hexanes and toluene, and limited solubility in moderately polar solvents like ethyl acetate and dichloromethane.

Table 1: Estimated Physicochemical Properties of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

PropertyEstimated Value/CharacteristicRationale/Based On
Molecular Formula C5H13ClN2O2Calculated
Molecular Weight 168.62 g/mol Calculated
Appearance White to off-white crystalline powderTypical for similar hydrochloride salts
Melting Point Likely in the range of 150-180 °CBased on analogues like 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (152-156 °C)[1]
Solubility High: Water, Methanol, DMFModerate: Ethanol, IsopropanolLow/Insoluble: Ethyl Acetate, Dichloromethane, Chloroform, Toluene, HexaneInferred from structural polarity and data on similar compounds.[1]
Hygroscopicity Expected to be hygroscopicCommon characteristic of small, polar hydrochloride salts[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in a practical question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This is a common issue with polar, hydrophilic compounds, especially when impurities are present. The primary reasons for this include:

  • High Solute Concentration: The solution is too supersaturated, and the kinetics of nucleation are slower than the liquid-liquid phase separation.

  • Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation. The presence of residual solvents or moisture can significantly contribute to this.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

Troubleshooting Strategies for Oiling Out:

  • Reduce Supersaturation:

    • Increase Solvent Volume: Add a small amount of the hot solvent to the oiled-out mixture to redissolve the oil. Then, allow the solution to cool more slowly.

    • Slower Cooling: Insulate the flask to slow the cooling rate. A Dewar flask or simply wrapping the flask in glass wool can be effective.

  • Modify the Solvent System:

    • Solvent/Anti-solvent System: A powerful technique is to use a solvent in which your compound is soluble (e.g., methanol or isopropanol) and an "anti-solvent" in which it is insoluble (e.g., ethyl acetate or diethyl ether). Dissolve the compound in a minimal amount of the hot primary solvent and then slowly add the anti-solvent dropwise at an elevated temperature until slight turbidity is observed. Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow the solution to cool slowly.

  • Induce Nucleation:

    • Seeding: Introduce a few seed crystals of the pure compound to the supersaturated solution. This provides a template for crystal growth to occur.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

dot

G cluster_problem Problem: Oiling Out cluster_causes Primary Causes cluster_solutions Troubleshooting Solutions oiling_out Compound separates as an oil cause1 High Supersaturation oiling_out->cause1 can be due to cause2 Presence of Impurities oiling_out->cause2 can be due to cause3 Rapid Cooling oiling_out->cause3 can be due to solution3 Induce Nucleation (Seeding, Scratching) oiling_out->solution3 can be fixed by solution1 Reduce Supersaturation (More solvent, slower cooling) cause1->solution1 address with solution2 Modify Solvent System (Solvent/Anti-solvent) cause2->solution2 address with cause3->solution1 address with

Caption: Troubleshooting workflow for "oiling out".

Q2: I'm getting very low or no crystal yield. What are the likely causes?

A2: Addressing Poor Crystal Yield

Low recovery is a common frustration in recrystallization. The primary culprits are usually related to the choice and volume of solvent.

Troubleshooting Strategies for Low Yield:

  • Excess Solvent: Using too much solvent is the most frequent cause of low yield. Even in a cold solvent, your compound will have some degree of solubility.

    • Solution: If crystals have not formed, gently heat the solution to evaporate some of the solvent and re-saturate the solution. Allow it to cool again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one. A good starting point for this compound would be isopropanol or an ethanol/water mixture.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the compound may crystallize in the funnel.

    • Solution: Use a stemless funnel and preheat it with hot solvent before filtration. Keep the solution at or near its boiling point during the filtration process.

dot

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low/No Crystal Yield cause1 Too much solvent used start->cause1 cause2 Inappropriate solvent choice start->cause2 cause3 Premature crystallization start->cause3 solution1 Evaporate excess solvent cause1->solution1 solution2 Perform solubility tests cause2->solution2 solution3 Pre-heat filtration apparatus cause3->solution3

Caption: Decision tree for troubleshooting low crystal yield.

Q3: My crystals are discolored or appear impure. How can I improve the purity?

A3: Enhancing the Purity of the Crystalline Product

The goal of recrystallization is purification. If your final product is still impure, consider the following:

Troubleshooting Strategies for Impure Crystals:

  • Incomplete Removal of Soluble Impurities: If the crystals form too quickly, impurities can become trapped within the crystal lattice.

    • Solution: Slow down the crystallization process by cooling the solution more gradually. Ensure that the final cold solution (mother liquor) is separated from the crystals efficiently by vacuum filtration.

  • Colored Impurities:

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Insufficient Washing: Residual mother liquor on the crystal surface contains impurities.

    • Solution: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. It is crucial that the wash solvent is cold to minimize dissolution of the product.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Recrystallization using a Solvent/Anti-solvent System (e.g., Methanol/Ethyl Acetate)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot methanol.

  • Anti-solvent Addition: While the solution is still hot, add ethyl acetate dropwise with swirling until a persistent cloudiness appears.

  • Redissolution: Add a few drops of hot methanol to just redissolve the turbidity, resulting in a saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold methanol/ethyl acetate mixture or pure, cold ethyl acetate.

  • Drying: Dry the crystals under vacuum.

Characterization of the Final Product

To ensure the purity and identity of the recrystallized 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, the following analytical techniques are recommended:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and check for the presence of impurities. The spectrum should be clean, with appropriate chemical shifts and integration values for all protons.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound. A pure sample should show a single major peak.

  • DSC (Differential Scanning Calorimetry): To determine the melting point and assess for the presence of different polymorphic forms. Each polymorph will have a distinct melting endotherm.

  • XRPD (X-ray Powder Diffraction): To characterize the crystalline form. Different polymorphs will exhibit unique diffraction patterns.

By systematically addressing the common pitfalls of recrystallization and employing sound analytical practices, researchers can confidently and efficiently purify 2-[(2-Methoxyethyl)amino]acetamide hydrochloride and other challenging polar molecules.

References

  • Ansari, S. H., Ali, J., & Vohora, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 83. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation: Quantification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. In the landscape of drug development, the journey from discovery to market is paved with rigorous analytical testing. The ability to reliably quantify an active pharmaceutical ingredient (API) is not just a regulatory requirement; it is the bedrock of establishing safety, efficacy, and quality.

This guide is designed for fellow researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causality behind experimental choices, grounding every step in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] Our goal is to demonstrate that a well-validated analytical method is a self-validating system, providing irrefutable evidence of its suitability for its intended purpose.[4][5]

The Analytical Challenge: Understanding the Analyte

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is a small, polar, primary amine-containing molecule. Its structure presents a distinct analytical challenge: the lack of a significant UV-absorbing chromophore. While the amide bond offers some absorbance at very low UV wavelengths (e.g., <210 nm), this region is prone to interference from common HPLC solvents and additives, complicating direct UV-based quantification.[6]

This characteristic immediately informs our strategy. We will develop and validate a robust Reversed-Phase HPLC (RP-HPLC) method using a low-wavelength UV signal, but we must also critically compare this approach to more universal, and potentially more sensitive, detection methods.

The Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the workhorse of the pharmaceutical industry for its versatility and robustness.[7] Here, we detail the developed method and, more importantly, the scientific rationale for each parameter.

Method Development Rationale
  • Column Selection: A C18 stationary phase is chosen for its hydrophobic nature.[7] While our analyte is polar, the C18 chemistry provides a well-understood and reproducible platform. The key to retaining a polar amine is meticulous control of the mobile phase.

  • Mobile Phase pH Control: This is the most critical parameter. Amines typically have pKa values in the 8-10 range.[8] To ensure consistent retention and good peak shape in RP-HPLC, the mobile phase pH must be controlled to maintain a consistent ionization state of the analyte. Operating at a low pH (e.g., pH 2.5-3.5) ensures the primary amine is fully protonated (R-NH3+), making it highly polar and poorly retained. Conversely, operating at a high pH (e.g., pH 9-10) would suppress the ionization, rendering the amine neutral (R-NH2), increasing its hydrophobicity and retention on the C18 column.[9][10]

    • Our Choice: A high pH mobile phase (pH 9.5) using a volatile buffer like ammonium bicarbonate. This approach enhances retention and dramatically improves peak symmetry by preventing unwanted interactions with residual silanols on the silica-based column packing. Modern pH-stable columns are essential for this approach to ensure column longevity.[8][11]

  • Detector: UV detection at 205 nm. This is a compromise. While not ideal, it is often feasible if the API concentration is sufficiently high and the mobile phase is clean. Its primary advantage is simplicity and wide availability.

Final Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax Extend-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 9.5
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD) at 205 nm
Diluent Water:Acetonitrile (95:5)

Method Validation: The Protocol & Data

Validation is the process of providing documented evidence that a method is fit for its intended purpose.[4][5] We will follow the framework of the ICH Q2(R1) guideline, which outlines the necessary validation parameters.[1][2][12]

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

}

Caption: Workflow for Analytical Method Validation.

Specificity & Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] To prove this, we perform forced degradation studies as described in ICH Q1A(R2).[14][15]

Experimental Protocol:

  • Prepare solutions of the API at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: ICH-specified light exposure (1.2 million lux hours and 200 W·h/m²).

  • Analyze all samples by the proposed HPLC method, including an unstressed control.

  • Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all stressed samples.

Acceptance Criteria:

  • The method must resolve the main API peak from all degradation products and placebo components.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed conditions, indicating no co-eluting impurities.

  • Target degradation is between 5-20% to ensure significant stress without complete destruction of the molecule.[15]

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected test concentration (e.g., for a 100 µg/mL target, prepare standards at 80, 90, 100, 110, and 120 µg/mL).[12]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Results Summary:

ParameterAcceptance CriteriaIllustrative Result
Range 80% - 120% of target80 - 120 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroPasses
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo matrix with known amounts of the API at different concentration levels.

Experimental Protocol:

  • Prepare a placebo blend of the drug product formulation.

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Results Summary:

Spike LevelAcceptance CriteriaIllustrative Mean Recovery (%)
80%98.0% - 102.0%99.5%
100%98.0% - 102.0%100.2%
120%98.0% - 102.0%101.1%
Precision (Repeatability & Intermediate Precision)

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay): Analyze six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

Results Summary:

Precision TypeAcceptance Criteria (%RSD)Illustrative Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%

Comparison with Alternative Methods

A thorough guide must compare the chosen method against viable alternatives, acknowledging its limitations and highlighting where other techniques may be superior.

dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

}

Caption: Decision tree for analytical method selection.

Alternative Detectors: Overcoming the UV Limitation

For molecules lacking a strong chromophore, universal detectors that do not rely on light absorption are superior alternatives.

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining solid analyte particles.[16]

    • Pros: Truly universal for non-volatile analytes.

    • Cons: Response can be non-linear and is highly dependent on particle size, making it less suitable for precise quantification without careful calibration.[17]

  • Charged Aerosol Detector (CAD): CAD also works by nebulizing and drying the eluent. The resulting particles are then charged and detected by an electrometer.[17]

    • Pros: Generally provides a more uniform and consistent response to analyte mass than ELSD, with better sensitivity and a wider dynamic range.[18][19]

    • Cons: Requires volatile mobile phases and can be more expensive than UV detectors.

Performance Comparison:

FeatureHPLC-UV (205 nm)HPLC-ELSDHPLC-CAD
Universality PoorGoodExcellent
Sensitivity Moderate to LowModerateHigh
Linearity ExcellentPoor to FairGood
Mobile Phase Tolerates non-volatile buffersRequires volatile buffersRequires volatile buffers
Recommendation Suitable for high-concentration assaysGood for impurity profilingPreferred for low-level quantification
Alternative Chromatography: Hydrophilic Interaction (HILIC)

HILIC is an excellent alternative to reversed-phase for very polar compounds that are poorly retained on C18 columns.[20][21][22] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[23][24]

  • Pros: Provides much stronger retention for polar analytes, potentially offering better separation from polar impurities.

  • Cons: Can have longer column equilibration times and may be less robust than traditional RP-HPLC.[25] In our experience, method development can be more complex.

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection power of mass spectrometry, offering unparalleled sensitivity and specificity.[26][27][28]

  • Pros: The definitive technique for trace-level quantification and structural confirmation of impurities and degradants.[29][30] Essential for bioanalytical studies.

  • Cons: High capital and operational cost. Requires more specialized expertise and is generally reserved for applications where the sensitivity of other detectors is insufficient.

Conclusion & Recommendations

The validated Reversed-Phase HPLC method with UV detection at 205 nm is demonstrated to be specific, linear, accurate, and precise for the quantification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in a drug product setting. Its primary strength lies in its simplicity and the use of widely available instrumentation, making it an excellent choice for routine quality control (QC) testing where analyte concentrations are relatively high.

However, for applications requiring higher sensitivity, such as impurity analysis, cleaning validation, or bioanalysis, this method is suboptimal.

  • For improved routine quantification and impurity analysis, transitioning the validated separation to an HPLC system with a Charged Aerosol Detector (CAD) is highly recommended. This would provide a more robust and universal response.

  • For trace-level analysis or metabolite identification, developing and validating an LC-MS/MS method is the necessary and authoritative approach.[26][29]

This guide illustrates that method validation is not a static checklist but a dynamic process of scientific inquiry. By understanding the analyte, justifying our choices, and critically evaluating alternatives, we build a foundation of trust and authority in our analytical results, ensuring the quality and safety of the medicines we help develop.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • A comparison of CAD and ELSD as non-UV detection techniques. Reach Separations. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products. Waters. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]

  • RID vs ELSD vs PAD vs CAD for carbohydrate detection. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. University of Tartu. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Chromatographic determination of amines in food samples. University of Helsinki. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS. LinkedIn. [Link]

  • Boost your productivity in small molecule LC-MSMS with better sample prep. Tecan. [Link]

  • Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • high pH mobile phase (RP-HPLC). Chromatography Forum. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

Sources

Technical Guide: Optimizing 2-[(2-Methoxyethyl)amino]acetamide Scaffolds for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride analogs Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (referred to herein as Scaffold-MEA ), a versatile glycine-based building block. While structurally related to the Functionalized Amino Acid (FAA) class of anticonvulsants (e.g., Lacosamide, Safinamide), Scaffold-MEA lacks the lipophilic domains required for high-potency sodium channel inhibition in its native state.

This document serves as a roadmap for medicinal chemists to transform this hydrophilic scaffold into potent Nav1.7/Nav1.8 antagonists by leveraging established SAR principles. We compare the native scaffold against optimized lipophilic analogs and industry standards to demonstrate the critical role of the N-substituent in bioactivity.

Critical SAR Analysis: The Pharmacophore Gap

To understand the utility of Scaffold-MEA, we must deconstruct it against the validated pharmacophore of FAA anticonvulsants.

The FAA Pharmacophore Model

Potent FAA agents (like Lacosamide) typically require three distinct domains:

  • H-Bonding Domain (Head): A primary amide or polar equivalent (Present in Scaffold-MEA).

  • Linker Region: A chiral or achiral amino acid backbone (Glycine backbone in Scaffold-MEA).

  • Hydrophobic Domain (Tail): An aromatic system (e.g., Benzyl, Biphenyl) essential for interaction with the voltage-sensing domain of the sodium channel. (Absent in Scaffold-MEA ).

Structural Deconstruction of Scaffold-MEA
  • Core: Glycinamide (

    
    ). Provides excellent metabolic stability and water solubility.
    
  • Side Chain: 2-Methoxyethyl group.[1][2] This acts as a flexible, polar "tail." While it enhances solubility, it fails to provide the steric bulk or

    
    -
    
    
    
    interaction capability needed for high-affinity binding.
Comparative Performance: Scaffold vs. Optimized Analogs

The following table contrasts the native Scaffold-MEA with "decorated" analogs derived from standard SAR optimization protocols, alongside the clinical benchmark, Lacosamide .

Note: Data for Analogs A and B are representative values based on established SAR trends for N-benzyl glycinamide derivatives [1, 2].

FeatureScaffold-MEA (Native)Analog A (N-Benzylated)Analog B (N-Biphenyl)Lacosamide (Benchmark)
Structure



Functionalized Serine
Nav1.7 IC50 > 1000 µM (Inactive)~ 50 - 100 µM< 10 µM~ 4 - 8 µM
Solubility High (>100 mg/mL)ModerateLow (< 1 mg/mL)Moderate
Mechanism Non-specificWeak Fast InactivationSlow InactivationSlow Inactivation
Metabolic Stability High (Renal Cl)Moderate (CYP oxidation)Low (Aryl oxidation)High
Primary Utility Synthetic Intermediate Lead Fragment Drug Candidate Clinical Therapeutic

Key Insight: The addition of a Biphenyl or Fluoro-benzyl group (Analog B) typically yields a >100-fold increase in potency compared to the native scaffold. The methoxyethyl group of Scaffold-MEA, when retained as a side chain, can improve the solubility of these highly lipophilic analogs, acting as a "solubilizing tether."

Mechanistic Pathway: Sodium Channel Modulation

The primary target for this class of analogs is the voltage-gated sodium channel (Nav). Unlike traditional anticonvulsants (e.g., Carbamazepine) that block the fast inactivated state, FAA derivatives like Lacosamide—and optimized MEA analogs—preferentially stabilize the slow inactivated state .

This mechanism is crucial for treating neuropathic pain as it selectively dampens the hyperactivity of damaged neurons without affecting normal neuronal signaling.

Nav_Modulation Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast Inactivated (ms recovery) Open->FastInact ms timescale FastInact->Resting Repolarization SlowInact Slow Inactivated (sec/min recovery) FastInact->SlowInact Sustained Depolarization SlowInact->Resting Slow Recovery Drug Optimized MEA Analog (Lipophilic) Drug->SlowInact Stabilizes Conformation (High Affinity Binding)

Figure 1: Mechanism of Action. Optimized MEA analogs target the Slow Inactivated state, preventing repetitive neuronal firing typical of neuropathic pain.

Experimental Protocols

To validate the activity of Scaffold-MEA analogs, the following self-validating workflows are recommended.

Protocol A: Synthesis via Reductive Amination

Objective: Introduce the critical lipophilic domain to the Scaffold-MEA amine.

  • Reagents: Dissolve Scaffold-MEA (1.0 eq) and the desired Aryl-Aldehyde (1.1 eq) in Methanol.

  • Base: Add Triethylamine (1.5 eq) to liberate the free amine.

  • Dehydration: Stir at Room Temperature (RT) for 4 hours (Monitor imine formation via TLC).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 2.0 eq) portion-wise.
    
  • Workup: Quench with

    
    . Extract with Dichloromethane (DCM).[2]
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

  • Validation:

    
    -NMR must show the disappearance of the aldehyde peak (~10 ppm) and appearance of the benzylic methylene (~3.8 ppm).
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Quantify the shift in voltage-dependence of slow inactivation.

  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Solution: Intracellular (CsF-based) and Extracellular (Standard Tyrode’s).

  • Protocol:

    • Hold potential at -120 mV.

    • Apply a prepulse (-10 mV for 10 seconds) to induce slow inactivation.

    • Apply a test pulse (0 mV, 10 ms) to measure available channels.

  • Drug Application: Perfusion of Analog (10 µM) for 5 minutes.

  • Analysis: Calculate the hyperpolarizing shift (

    
    ) of the steady-state inactivation curve. A shift >10 mV indicates significant engagement with the slow-inactivated state [3].
    
Strategic Optimization Workflow

The following decision tree guides the transformation of the raw scaffold into a viable lead candidate.

Optimization_Workflow Start Start: Scaffold-MEA (Hydrophilic, Inactive) Step1 Step 1: Reductive Amination (Add Aryl Group) Start->Step1 Screen1 Screen: hNav1.7 Binding Step1->Screen1 Decision1 IC50 < 10 µM? Screen1->Decision1 PathHigh High Potency (Proceed to ADME) Decision1->PathHigh Yes PathLow Low Potency (Modify Tail) Decision1->PathLow No Opt1 Add Halogens (F, Cl) to Aryl Ring PathLow->Opt1 Opt2 Extend Linker Length PathLow->Opt2 Opt1->Step1 Re-Synthesize Opt2->Step1

Figure 2: Optimization Workflow. Iterative cycles of lipophilic modification are required to activate the Scaffold-MEA template.

References
  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry. Link

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

  • Errington, A. C., et al. (2008). "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels." Molecular Pharmacology. Link

  • Park, K. D., et al. (2009). "Synthesis and structure-activity relationship study of N-benzyl-2-aminoacetamide derivatives as novel anticonvulsants." Bioorganic & Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. The validity of experimental data hinges on the antibody's ability to bind with high affinity to the target analyte, without recognizing and binding to other, structurally similar molecules. This phenomenon, known as cross-reactivity, can lead to false-positive results and inaccurate quantification, ultimately compromising the integrity of a study.

This guide provides an in-depth technical framework for understanding and evaluating the potential cross-reactivity of a novel small molecule, 2-[(2-Methoxyethyl)amino]acetamide hydrochloride . In the absence of direct published data for this specific compound, we will establish a theoretical and practical approach to its validation. By examining its structural attributes and comparing them to potential analogs, we will outline a comprehensive strategy for assessing its performance in various common immunoassay platforms. This guide is designed to not only be a practical manual for testing this specific molecule but also to serve as a blueprint for evaluating the cross-reactivity of other novel small molecules.

The Foundational Principles of Immunoassay Cross-Reactivity for Small Molecules

Immunoassays are powerful bioanalytical methods used to quantify substances by measuring the interaction between an antigen and an antibody.[1] The core of this technique is the exquisite specificity of the antibody for its target antigen.[1] However, when the target is a small molecule (often referred to as a hapten), generating a highly specific antibody response presents unique challenges.

Small molecules like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride are generally not immunogenic on their own. To elicit an immune response and produce antibodies, they must be conjugated to a larger carrier protein. This process can sometimes lead to the generation of antibodies that recognize not only the hapten but also other molecules with similar structural features.[2][3]

Cross-reactivity, therefore, is the degree to which an antibody can bind to molecules other than the one used to elicit the immune response.[4][5] This is often observed with molecules that share a similar chemical structure or possess comparable epitopes (the specific part of an antigen that is recognized by an antibody).[2] The consequence of significant cross-reactivity is a decrease in assay specificity, potentially leading to inaccurate and unreliable results.[6][7]

Introducing the Target Compound and Its Potential Cross-Reactants

To effectively evaluate the cross-reactivity of an antibody intended to detect 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, a panel of structurally related compounds must be tested. The selection of these potential cross-reactants should be based on similarities to the parent molecule. The structure of our target compound is:

Target Compound: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Based on this structure, we can identify several commercially available analogs that would be critical to include in a cross-reactivity panel. These analogs possess modifications at key positions, allowing for a thorough assessment of the antibody's binding specificity.

Compound ID Compound Name Structural Variation from Target
TC 2-[(2-Methoxyethyl)amino]acetamide hydrochlorideTarget Compound
A1 N-(2-Methoxyethyl)acetamideLacks the amino group on the acetyl moiety.
A2 N-(2-Hydroxyethyl)acetamideThe methoxy group is replaced by a hydroxyl group.
A3 2-(Ethylamino)-N-(2-methoxyethyl)acetamideThe amino group is substituted with an ethyl group.
A4 N-(2-Aminoethyl)acetamideThe methoxyethyl group is replaced by an aminoethyl group.
A5 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochlorideThe methoxyethyl group is replaced by a trifluoroethyl group.

A Hypothetical Experimental Framework for Assessing Cross-Reactivity

A robust assessment of cross-reactivity should involve multiple immunoassay platforms. Here, we outline detailed protocols for a competitive ELISA and a Western Blot analysis, as these are common techniques for small molecule detection and specificity testing.

Experimental Workflow Overview

G cluster_0 Phase 1: Antibody Generation & Characterization cluster_1 Phase 2: Cross-Reactivity Assessment conjugation Hapten-Carrier Conjugation (TC + KLH/BSA) immunization Immunization of Host Animal conjugation->immunization screening Screening of Polyclonal/Monoclonal Antibodies immunization->screening purification Antibody Purification & Titer Determination screening->purification celisa Competitive ELISA purification->celisa wb Western Blot (Dot Blot) purification->wb data_analysis Data Analysis & IC50 Calculation celisa->data_analysis wb->data_analysis

Caption: Workflow for antibody development and cross-reactivity testing.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is a highly sensitive method for quantifying small molecules and is ideal for assessing cross-reactivity. In this format, the target compound (or its potential cross-reactant) in the sample competes with a labeled version of the target compound for a limited number of antibody binding sites.

Step-by-Step Protocol:

  • Coating: Coat a 96-well microtiter plate with a conjugate of 2-[(2-Methoxyethyl)amino]acetamide and a protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target compound (TC) and each structural analog (A1-A5).

    • In separate wells, add a fixed concentration of the primary antibody raised against the target compound.

    • Immediately add the serial dilutions of the target compound or the analogs to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Repeat the washing step to remove unbound antibody and competitors.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation:

The data will be used to generate a standard curve for the target compound and competition curves for the analogs. The concentration that causes 50% inhibition of the maximal signal (IC50) is determined for each compound. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Compound / IC50 of Analog) x 100

Hypothetical Data Summary:

Compound ID Compound Name Expected IC50 (nM) Calculated % Cross-Reactivity
TC 2-[(2-Methoxyethyl)amino]acetamide hydrochloride10100%
A1 N-(2-Methoxyethyl)acetamide> 10,000< 0.1%
A2 N-(2-Hydroxyethyl)acetamide5002%
A3 2-(Ethylamino)-N-(2-methoxyethyl)acetamide1506.7%
A4 N-(2-Aminoethyl)acetamide> 10,000< 0.1%
A5 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride> 10,000< 0.1%

Note: This data is hypothetical and for illustrative purposes only.

Western Blot (Dot Blot) for Specificity

A dot blot is a simplified Western blot technique that can be used to quickly assess the specificity of an antibody against various immobilized antigens.

Step-by-Step Protocol:

  • Antigen Immobilization: Spot serial dilutions of the target compound (TC) and each analog (A1-A5), conjugated to a protein like BSA, onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (raised against TC) at an optimized concentration in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system.

Interpretation of Expected Results:

A strong signal should be observed for the target compound (TC). The intensity of the signals for the analogs will indicate the degree of cross-reactivity. We would expect to see minimal to no signal for analogs with significant structural differences (A1, A4, A5) and potentially faint signals for those with more subtle changes (A2, A3).

Logical Framework for Assessing Cross-Reactivity

G cluster_0 Structural Analysis cluster_1 Experimental Validation cluster_2 Data Interpretation target Target Compound 2-[(2-Methoxyethyl)amino]acetamide HCl elisa Competitive ELISA target->elisa wb Western Blot / Dot Blot target->wb analog1 Analog 1 (e.g., N-(2-Hydroxyethyl)acetamide) analog1->elisa analog1->wb analog2 Analog 2 (e.g., 2-(Ethylamino)-N-(2-methoxyethyl)acetamide) analog2->elisa analog2->wb analog3 Analog 3 (e.g., N-(2-Methoxyethyl)acetamide) analog3->elisa analog3->wb ic50 Determine IC50 Values elisa->ic50 specificity Assess Specificity wb->specificity calc_cr Calculate % Cross-Reactivity ic50->calc_cr calc_cr->specificity

Caption: A logical diagram illustrating the process of cross-reactivity assessment.

Conclusion and Best Practices

The rigorous evaluation of antibody cross-reactivity is a non-negotiable aspect of developing reliable immunoassays for small molecules. For a novel compound like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, where no pre-existing data is available, a systematic and scientifically sound validation strategy is essential.

The hypothetical experimental framework presented in this guide provides a comprehensive approach to characterizing the specificity of antibodies raised against this target. By testing a panel of structurally related analogs in multiple assay formats, researchers can gain a high degree of confidence in their results.

Key Takeaways for Researchers:

  • Thorough Analog Selection: The choice of potential cross-reactants is critical. A diverse panel of analogs with subtle and significant structural modifications will provide a comprehensive specificity profile.

  • Multi-Platform Validation: Relying on a single assay format is not sufficient. Combining a quantitative method like competitive ELISA with a qualitative method like a dot blot provides a more complete picture of antibody performance.

  • Rigorous Data Analysis: The calculation of IC50 values and percent cross-reactivity provides a quantitative measure of specificity that is essential for comparing different antibodies and assay conditions.

  • Transparency in Reporting: When publishing data obtained using a novel antibody, it is crucial to include the results of cross-reactivity studies to ensure the reproducibility and validity of the findings.

By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the scientific integrity of their work and contribute to the development of robust and reliable immunoassays for novel small molecules.

References

  • UK NEQAS for Immunology, Immunochemistry & Allergy. (2024, July 12). Principles of Immunoassays. Retrieved from [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(Suppl 1), S33–S38. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • ELISA kit.net. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Pessôa, M. C., & Barcelos, G. A. (2018). Antibodies against small molecules. Einstein (Sao Paulo, Brazil), 16(3), eRB4567. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153.
  • PubChem. (n.d.). N-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Retrieved from [Link]

Sources

A Comparative Analysis of 2-[(2-Methoxyethyl)amino]acetamide Free Base and its Hydrochloride Salt: Physicochemical and Pharmaceutical Implications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of an active pharmaceutical ingredient (API) from its free base to a salt form is a critical step in drug development, capable of profoundly influencing its therapeutic efficacy and manufacturability.[1][2] This guide provides a comprehensive comparison between the free base form of 2-[(2-Methoxyethyl)amino]acetamide and its hydrochloride (HCl) salt. We explore the fundamental physicochemical differences—including solubility, stability, hygroscopicity, and thermal properties—that arise from the salt formation. By detailing validated experimental protocols and presenting illustrative data, this document serves as a technical resource for researchers to understand the causality behind salt selection and to design robust characterization studies. The ultimate goal is to empower drug development professionals to make informed decisions on form selection to optimize the performance and viability of a drug candidate.

Introduction: The Rationale for Salt Formation

In pharmaceutical development, a significant portion of drug candidates are weak bases, which often exhibit suboptimal physicochemical properties in their neutral, or "free base," form.[3] Properties such as poor aqueous solubility can hinder dissolution and lead to insufficient bioavailability, while low melting points or poor stability can create significant challenges during manufacturing and storage.[1][3]

Salt formation is a widely employed strategy to mitigate these issues.[1][2] By reacting a basic functional group, such as the secondary amine in 2-[(2-Methoxyethyl)amino]acetamide, with an acid, a salt is formed.[4] This process creates an ionized molecule with a counter-ion, which can drastically alter the compound's physical and chemical characteristics.[4][5] The hydrochloride salt is the most common salt form for basic drugs, chosen for its ability to significantly improve properties like solubility and stability.[6]

This guide will use 2-[(2-Methoxyethyl)amino]acetamide as a model compound to illustrate the key comparative differences between a free base and its HCl salt, providing the scientific reasoning behind these changes and the experimental methods used to quantify them.

Comparative Physicochemical Properties

The protonation of the secondary amine in 2-[(2-Methoxyethyl)amino]acetamide by hydrochloric acid introduces ionic character, which fundamentally alters the intermolecular forces governing the solid-state structure. This leads to significant, and often beneficial, changes in its pharmaceutical properties.

Aqueous Solubility

A primary driver for salt formation is the enhancement of aqueous solubility.[3] The ionic nature of the HCl salt allows for more favorable interactions with polar water molecules compared to the less polar free base, disrupting the crystal lattice more easily and leading to higher solubility.[4][7] This is particularly critical for oral drug delivery, where dissolution in the gastrointestinal tract is often the rate-limiting step for absorption.[2]

Causality: The conversion of the neutral amine to a charged ammonium ion in the HCl salt introduces a strong ion-dipole interaction with water, which is energetically more favorable than the hydrogen bonding and van der Waals forces that dominate the solvation of the free base. This typically results in a multi-fold increase in aqueous solubility, especially in the physiologically relevant pH range of 1.2 to 6.8.[8]

Illustrative Data: pH-Solubility Profile

Form pH 1.2 (mg/mL) pH 4.5 (mg/mL) pH 6.8 (mg/mL)
Free Base 5.5 1.2 1.1

| HCl Salt | > 200 | > 200 | 150 |

Solid-State Stability

Stability is a cornerstone of a viable drug product. The chemical form of an API can significantly influence its susceptibility to degradation from factors like heat, humidity, and light.[9]

Causality: The secondary amine in the free base is a potential site for oxidative degradation. By protonating this amine to form the HCl salt, the lone pair of electrons on the nitrogen is no longer available to participate in oxidative reactions, thus enhancing the chemical stability of the molecule.[10] Furthermore, salts often form more stable, higher-energy crystal lattices, which can provide greater protection against chemical and physical changes.[2][7]

Illustrative Data: Stability Under Accelerated Conditions (40°C / 75% RH)

Form Time Point Assay (% Initial) Total Degradants (%)
Free Base 3 Months 98.2% 1.8%

| HCl Salt | 3 Months | 99.8% | 0.2% |

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[11] While some salts can be highly hygroscopic, posing challenges for handling and formulation, a well-chosen crystalline salt is often less hygroscopic than its amorphous free base counterpart.[12] However, highly soluble salts can also be very hygroscopic. Careful characterization is essential.

Causality: The propensity to absorb water is related to the strength of the intermolecular forces within the crystal versus the forces of interaction with water molecules. Highly crystalline, stable salts may have a tightly packed structure that resists water ingress. Conversely, the strong ionic character can also attract water molecules. The net effect depends on the specific crystal packing and must be determined experimentally.[13]

Illustrative Data: Hygroscopicity by Dynamic Vapor Sorption (DVS)

Form % Weight Gain at 80% RH Hygroscopicity Classification
Free Base 0.5% Slightly Hygroscopic

| HCl Salt | 3.5% | Moderately Hygroscopic |

Thermal Properties (Melting Point)

The melting point is a critical parameter that affects manufacturing processes like milling and tablet compression.[2] A higher melting point is generally desirable for achieving a stable solid dosage form.

Causality: Free bases, particularly those with lower molecular weights, often have lower melting points.[3] The strong ionic bonds present in the crystal lattice of a salt require significantly more energy to break than the intermolecular forces (like hydrogen bonds) in the free base crystal. This results in the HCl salt having a substantially higher melting point.[3][14]

Illustrative Data: Thermal Analysis

Form Onset of Melting Point (°C)
Free Base 72 °C

| HCl Salt | 185 °C |

Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are imperative. The following sections detail the methodologies for assessing the key physicochemical properties discussed.

Protocol: Equilibrium Solubility Determination

This protocol determines the saturation solubility of the compound across a physiologically relevant pH range, following principles outlined by the WHO for Biopharmaceutics Classification System (BCS) studies.[8][15][16]

Workflow Diagram: Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_api Weigh excess API combine Add API to vials with buffer prep_api->combine prep_buffer Prepare pH buffers (1.2, 4.5, 6.8) prep_buffer->combine equilibrate Shake at 37°C until equilibrium (e.g., 24-48h) combine->equilibrate check_eq Sample at multiple time points (e.g., 24h, 48h) equilibrate->check_eq Is conc. constant? filter Filter sample (e.g., 0.45µm) check_eq->filter Is conc. constant? measure_ph Measure final pH of supernatant filter->measure_ph quantify Quantify concentration (e.g., HPLC-UV) filter->quantify

Caption: Workflow for equilibrium solubility testing.

Step-by-Step Methodology:

  • Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 as per USP standards.

  • Addition: Add an excess amount of the API (either free base or HCl salt) to vials containing a known volume of each buffer. The goal is to have undissolved solids remaining at equilibrium.

  • Equilibration: Place the sealed vials in an orbital shaker bath maintained at 37 ± 1 °C. Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[15]

  • Sampling: Withdraw an aliquot from each vial. Immediately filter the suspension using a 0.45 µm syringe filter to separate the dissolved API from the solid material.

  • Analysis: Measure the pH of the filtrate to confirm it has not shifted significantly. Quantify the concentration of the API in the filtrate using a validated, stability-indicating HPLC-UV method.

  • Confirmation: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when consecutive measurements are within a narrow margin (e.g., <5% difference).[15]

Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature.[17]

Workflow Diagram: DVS Analysis

G start Place ~10mg sample in DVS instrument dry Dry sample under N2 (0% RH) to constant weight start->dry sorption Increase RH stepwise (e.g., 0% to 90% in 10% steps) dry->sorption Sorption Phase desorption Decrease RH stepwise (e.g., 90% to 0%) sorption->desorption Desorption Phase end Generate sorption/desorption isotherm plot desorption->end

Caption: Workflow for DVS hygroscopicity analysis.

Step-by-Step Methodology:

  • Sample Preparation: Place approximately 5-10 mg of the API onto the DVS sample pan.

  • Drying: The sample is first dried in the instrument at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is recorded. This establishes the dry reference weight.

  • Sorption Cycle: The relative humidity is increased in a stepwise fashion (e.g., 10% increments from 0% to 90% RH). The instrument holds at each step until mass equilibrium is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Desorption Cycle: The relative humidity is subsequently decreased in the same stepwise manner from 90% back to 0% RH.

  • Data Analysis: The change in mass at each RH step is plotted to generate a sorption-desorption isotherm. The total mass gain at a specific RH (e.g., 80%) is used to classify the material's hygroscopicity.[18]

Protocol: Solid-State Stability Assessment

This protocol follows the principles of the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[19][20]

Step-by-Step Methodology:

  • Sample Storage: Place accurately weighed samples of the free base and HCl salt in appropriate containers (e.g., glass vials) that are permeable to moisture.

  • Conditioning: Store the samples in a calibrated stability chamber under accelerated conditions (40°C ± 2°C and 75% RH ± 5% RH).

  • Time Points: Test the samples at specified time points, such as initial (T=0), 1 month, 2 months, and 3 months.[19]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in physical appearance (e.g., color, clumping).

    • Assay: Determine the amount of remaining API using a validated, stability-indicating HPLC method.

    • Degradation Products: Quantify any impurities or degradation products using the same HPLC method.

  • Evaluation: Compare the results to the initial time point to determine the rate of degradation and the stability profile of each form.

Implications for Drug Development

The choice between the free base and the HCl salt has cascading effects throughout the drug development lifecycle.

Diagram: From Physicochemical Properties to Clinical Performance

G cluster_form cluster_props cluster_dev Form Choice of Form (Free Base vs. HCl Salt) Sol Solubility Form->Sol Stab Stability Form->Stab Hygro Hygroscopicity Form->Hygro MP Melting Point Form->MP Diss Dissolution Rate Sol->Diss Formulation Formulation Strategy (e.g., tablet, capsule) Stab->Formulation Mfg Manufacturing Process (e.g., milling, storage) Hygro->Mfg MP->Mfg Bio Bioavailability Diss->Bio Formulation->Bio

Caption: Impact of API form on development and performance.

  • Bioavailability & Efficacy: The significantly higher aqueous solubility of the HCl salt is expected to lead to a faster dissolution rate in the gastrointestinal fluids.[2][14] This can result in more rapid and complete absorption, leading to higher bioavailability and a more reliable therapeutic effect compared to the poorly soluble free base.[6][21]

  • Formulation & Manufacturing: The superior stability and higher melting point of the HCl salt make it a more robust candidate for solid dosage form development.[3][7] It can better withstand the stresses of manufacturing, such as milling and compression. However, its moderate hygroscopicity may require controlled humidity environments during manufacturing and appropriate packaging to ensure long-term product quality.[2]

  • Development Timeline: Selecting the optimal salt form early can prevent costly delays later in development.[22] A form with poor stability or solubility (like the free base in this example) might require complex and expensive formulation technologies to achieve the desired clinical performance.

Conclusion & Recommendations

The conversion of 2-[(2-Methoxyethyl)amino]acetamide from its free base to its hydrochloride salt offers clear and significant advantages for pharmaceutical development. The HCl salt form demonstrates superior aqueous solubility, enhanced chemical stability, and a more favorable melting point for manufacturing. These improvements are directly linked to a higher potential for achieving adequate bioavailability from a conventional solid oral dosage form.

While the HCl salt exhibits moderate hygroscopicity, this is a manageable property that can be controlled through standard manufacturing and packaging procedures. The collective evidence strongly suggests that the hydrochloride salt is the preferred form for further development. Its robust physicochemical profile mitigates many of the risks associated with the free base and provides a more direct path to a stable, effective, and manufacturable drug product.

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (pp. 453–499). Marcel Dekker.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Jones, D. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 97(13), 1035-1037.
  • Blok, D. (2023). Hydrochloride vs Base: What is the Difference. Pharmaoffer.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Pawar, P. et al. (2021). Pharmaceutical Salt: A Review. World Journal of Pharmaceutical Research, 10(3), 1155-1169.
  • Reddit User Discussion. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. Retrieved from [Link]

  • Reddit User Discussion. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. r/chemistry. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • Al-Tabakha, M. M., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349.
  • Dammak, I., et al. (2023). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions.
  • WHO. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. QAS/17.699/Rev.2. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • WHO. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of pharmaceutical solids. Journal of Pharmaceutical Sciences, 105(7), 2017-2027.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
  • ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation. Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905.
  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. Retrieved from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Pharmaceutical Development and Technology, 18(2), 348-358.

Sources

Reproducibility of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: Synthesis of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Executive Summary

2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 1235440-79-5) is a critical secondary amine intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and functionalized glycinamide derivatives. While structurally simple, its synthesis is often plagued by reproducibility issues, specifically dialkylation impurities and hygroscopic salt formation .

This guide objectively compares the two primary synthetic pathways—Direct Alkylation versus Protected Amidation —and provides a field-validated, reproducible protocol for the preferred route. The focus is on controlling reaction kinetics to maximize the mono-alkylated product yield (>75%) and ensuring high purity (>98%) through a self-validating crystallization system.

Part 1: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the available equipment and cost constraints. Below is a technical comparison of the two dominant methodologies.

FeatureRoute A: Direct Alkylation (Recommended) Route B: Protected Amidation
Chemistry Nucleophilic substitution of 2-chloroacetamide with 2-methoxyethylamine.Amidation of N-Boc-glycine or Glycine ethyl ester with 2-methoxyethylamine.
Step Count 1 Step (One-pot synthesis + Salt formation).2-3 Steps (Protection, Coupling, Deprotection).
Atom Economy High. Minimal waste generation.Low. Requires coupling reagents (EDC/HOBt) and deprotection acids.
Key Impurity Dialkylated byproduct:

-bis(carbamoylmethyl)-2-methoxyethylamine.
Coupling reagent byproducts (urea derivatives).
Scalability Excellent. Suitable for multi-gram to kilogram scale.Moderate. Limited by cost of coupling reagents.
Reproducibility Risk High without strict stoichiometric control.Low , but labor-intensive.

Verdict: Route A is the superior choice for scale and cost-efficiency, provided that the stoichiometry and temperature are strictly controlled to prevent dialkylation. The protocol below optimizes Route A to ensure reproducibility.

Part 2: The "Gold Standard" Protocol (Optimized Route A)

This protocol utilizes a kinetic control strategy (low temperature, excess amine) followed by a solubility-driven purification (selective crystallization) to isolate the target hydrochloride salt.

Mechanism & Logic
  • Excess Amine: 2-Methoxyethylamine is used in 3-4 equivalents. This statistically favors the attack of the free amine on 2-chloroacetamide over the attack of the newly formed secondary amine product, minimizing dialkylation.

  • Low Temperature: Maintaining 0–5°C suppresses the reaction rate, further enhancing selectivity for the mono-substitution.

  • Non-Aqueous Workup: The product is highly water-soluble. Avoiding aqueous extraction and using an organic anti-solvent (IPA/Ethyl Acetate) ensures high recovery of the hygroscopic HCl salt.

Step-by-Step Methodology

Reagents:

  • 2-Chloroacetamide (1.0 equiv)

  • 2-Methoxyethylamine (4.0 equiv)

  • Solvent: Methanol (anhydrous) or THF

  • Acid Source: 4M HCl in Dioxane or Isopropanol (IPA)

Workflow:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 2-methoxyethylamine (4.0 equiv) in anhydrous Methanol (5 volumes relative to chloroacetamide).

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Dissolve 2-chloroacetamide (1.0 equiv) in Methanol (2 volumes). Add this solution dropwise to the amine mixture over 60 minutes.

    • Critical Process Parameter (CPP): Keep internal temperature < 5°C .[1] Rapid addition causes localized heating and promotes dialkylation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

    • Validation: Monitor by TLC (DCM:MeOH 9:1) or LC-MS. Consumption of chloroacetamide indicates completion.

  • Concentration: Evaporate the solvent and excess unreacted amine under reduced pressure (Rotavap).

    • Note: 2-Methoxyethylamine (b.p. ~95°C) must be fully removed. Co-evaporate with toluene if necessary.

  • Salt Formation: Redissolve the oily residue in a minimum amount of cold Isopropanol (IPA). Add 4M HCl in Dioxane (1.1 equiv) dropwise with vigorous stirring at 0°C.

  • Crystallization: A white precipitate should form immediately. Stir at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold diethyl ether or ethyl acetate to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel desiccant.
    

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired dialkylation, highlighting the control points.

ReactionPathway SM1 2-Chloroacetamide Intermediate Transition State (Kinetic Control @ 0°C) SM1->Intermediate SM2 2-Methoxyethylamine (Excess 4.0 eq) SM2->Intermediate Product Mono-Alkylated Product (Target) Intermediate->Product Fast (Major Path) Impurity Dialkylated Impurity (Thermodynamic Trap) Intermediate->Impurity Slow (Minor Path) Suppressed by Excess Amine Product->Impurity Reaction with SM1 (If SM2 depleted) Salt Target HCl Salt (Precipitates in IPA) Product->Salt HCl/Dioxane

Caption: Kinetic competition diagram showing how excess amine and low temperature favor the mono-alkylated product pathway.

Part 4: Quality Control & Troubleshooting

To ensure the protocol was successful, the product must pass the following self-validation checks.

Data Summary Table
ParameterExpected ValueMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Yield 60% – 75%Gravimetric
Purity > 98%HPLC (210 nm) or qNMR
Identity Consistent with structure

H NMR (

or DMSO-

)
Melting Point > 150°C (Decomposes)Capillary MP Apparatus
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Oiling out during salt formationSolvent too polar or water present.Use anhydrous IPA/Dioxane. Add Diethyl Ether as anti-solvent to induce precipitation.
Low Yield Product lost in mother liquor.Cool filtrate to -20°C for second crop. Ensure excess amine is removed before acidification.
Impurity Peaks in NMR Dialkylation occurred.[2]Recrystallize from Ethanol/Water (9:1) or repeat synthesis with higher amine equivalent (5 eq).
Sticky Solid Hygroscopicity.Handle in glovebox or under nitrogen. Dry strictly under vacuum with desiccant.

References

  • Vertex Pharmaceuticals Inc. (2018). 2-methyl-quinazoline compounds. WO2018172250A1. Link

    • Context: Cites the use of N-(2-methoxyethyl)
  • Sigma-Aldrich. (n.d.). 2-[(2-Methoxyethyl)amino]acetamide hydrochloride Product Page. Link

    • Context: Verifies CAS 1235440-79-5 and commercial availability as a standard.
  • Aizina, J. A., et al. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation. ARKIVOC, (viii), 192-199.[2] Link

    • Context: Provides mechanistic insight into the reactivity of chloroacetamides with nucleophiles.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6580, Chloroacetamide. Link

    • Context: Safety and reactivity data for the starting material.[3][4]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. As a critical component in pharmaceutical development, ensuring the reliability and reproducibility of analytical data across different laboratories is paramount. This document outlines a proposed study structure, compares potential analytical methodologies, and details the statistical evaluation required to establish a robust, validated analytical procedure, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Imperative for Rigorous Validation

2-[(2-Methoxyethyl)amino]acetamide hydrochloride is an organic molecule featuring a secondary amine and an acetamide functional group. Accurate and precise quantification of this compound is crucial for quality control in drug substance and drug product manufacturing. An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of an analytical method's reproducibility.[1][2] It assesses the method's performance when used by different analysts in different laboratories with varying equipment and environmental conditions.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose and will yield consistent results, a cornerstone of regulatory submissions and product quality assurance.[1][3]

Selection of Analytical Methodologies: A Comparative Overview

The molecular structure of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride lends itself to several analytical techniques. The choice of method will depend on factors such as specificity, sensitivity, and the nature of the sample matrix. Here, we compare two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): A mature and versatile laboratory technique, GC is often used for analyzing amines.[4] However, the analysis of amines, particularly primary and secondary amines, by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column.[5][6] To mitigate these issues, derivatization to form less polar and more volatile compounds is often necessary.[5][7] Another approach is the use of specially deactivated columns.[6]

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique in pharmaceutical analysis for its versatility and applicability to a broad range of compounds, including polar and non-volatile substances.[8] For a compound like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, Reverse-Phase HPLC (RP-HPLC) would be a suitable starting point.[9] Detection can be achieved using a variety of detectors, such as Ultraviolet (UV) if the molecule possesses a suitable chromophore, or more universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV absorbance is low.[10] HPLC often requires less sample preparation compared to GC and avoids the potential complexities of derivatization.[11]

Recommended Method for Inter-Laboratory Study: Based on the properties of the analyte, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is proposed as the primary method for this inter-laboratory validation study. This choice is predicated on the anticipated robustness and widespread availability of HPLC systems in pharmaceutical quality control laboratories.

Inter-Laboratory Validation Study Design

The design of the inter-laboratory study is critical to obtaining meaningful data on the method's reproducibility. The study will be designed in accordance with the principles outlined in ICH Q2(R1) and ISO 5725.[12][13][14][15]

Study Participants and Samples

A minimum of five to eight laboratories should be recruited to ensure a representative cross-section of potential users.[14] Each participating laboratory will receive a set of identical, homogenous samples of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, including samples at different concentration levels and potentially spiked with known impurities to assess specificity.

Analytical Procedure

A detailed, unambiguous analytical procedure will be provided to all participating laboratories. This protocol will specify:

  • Instrumentation: HPLC system with UV detector.

  • Column: A specific C18 column type and dimensions.

  • Mobile Phase: Composition and preparation instructions.

  • Flow Rate and Column Temperature.

  • Injection Volume.

  • Wavelength for UV Detection.

  • Standard and Sample Preparation Procedures.

  • System Suitability Test (SST) Criteria: Including parameters like theoretical plates, tailing factor, and repeatability of standard injections.

The importance of a familiarization phase, where laboratories can practice the method before analyzing the official study samples, cannot be overstated.[14]

Experimental Workflow

The overall workflow for the inter-laboratory validation study is depicted in the following diagram:

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N >= 5) cluster_2 Data Analysis & Reporting A Protocol Design & Sample Preparation B Sample Distribution A->B C Method Familiarization B->C D Sample Analysis (n replicates) C->D E Data Reporting D->E F Statistical Analysis (ISO 5725) E->F G Outlier Testing (Cochran's, Grubbs') F->G H Calculation of Repeatability & Reproducibility G->H I Final Validation Report H->I

Caption: Workflow for the Inter-Laboratory Validation Study.

Data Analysis and Acceptance Criteria

The data submitted by the participating laboratories will be subjected to rigorous statistical analysis to determine the method's precision, specifically its repeatability and reproducibility.[15]

Statistical Evaluation

The statistical analysis will follow the methodology described in ISO 5725-2.[15][16] Key steps include:

  • Outlier Detection: Homogeneity tests, such as Cochran's test for variances and Grubbs' test for individual means, will be applied to identify and potentially exclude statistically significant outliers.[16][17]

  • Calculation of Precision Estimates:

    • Repeatability (r): The precision under the same operating conditions over a short interval of time (within-laboratory precision).[1]

    • Reproducibility (R): The precision between laboratories (inter-laboratory precision).[1][2]

These will be expressed in terms of the standard deviation and the relative standard deviation (RSD).

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical summary of results from a six-laboratory study on a single batch of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

LaboratoryMean Assay (%) (n=6)Repeatability SD
199.80.25
2100.10.31
399.50.28
4100.50.35
599.90.22
6100.20.29

Summary of Statistical Analysis:

ParameterValue
Overall Mean Assay (%)100.0
Repeatability Standard Deviation (Sr)0.28
Repeatability Relative Standard Deviation (RSDr)0.28%
Reproducibility Standard Deviation (SR)0.45
Reproducibility Relative Standard Deviation (RSDR)0.45%
Acceptance Criteria

The acceptance criteria for the validation will be pre-defined in the study protocol. For drug substance assays, typical acceptance criteria for reproducibility (RSDR) are often in the range of 1-2%.[18] The results from this study will be compared against these criteria to determine if the analytical method is validated for its intended use.

Detailed Experimental Protocol: RP-HPLC Method

The following is a detailed, step-by-step protocol for the proposed RP-HPLC method. The causality behind key choices is explained to ensure a deep understanding of the method's principles.

Objective: To determine the purity of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent). Rationale: A C18 stationary phase provides good retention for moderately polar organic molecules.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic amine and controls the pH.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, isocratic. Rationale: An isocratic elution is simpler and generally more robust for a single analyte purity assay.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm. Rationale: The amide bond provides some UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Preparation (1.0 mg/mL): Prepare the sample in the same manner as the standard.

  • System Suitability: Inject the standard solution six times. The %RSD of the peak areas should be ≤ 1.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the percentage purity of the sample using the peak areas obtained.

Conclusion

This guide has outlined a comprehensive approach to the inter-laboratory validation of an analytical method for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. By comparing potential analytical techniques and proposing a detailed study based on established regulatory guidelines, a clear pathway to demonstrating the method's reproducibility is established. The successful completion of such a study, with results meeting pre-defined acceptance criteria, will provide a high degree of assurance in the reliability of analytical data generated for this compound across different laboratories, thereby supporting robust quality control and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]

  • ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. MDPI. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Method and assays for quantitation of acetamide in a composition.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Quality Guidelines. ICH. [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. [Link]

  • Inter laboratory Comparative Tests ISO 5725-2. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]

  • Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate. [Link]

  • <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]

  • Comparison of different statistical methods for evaluation of proficiency test data. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Institutes of Health. [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. [Link]

  • 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • A Novel Derivatization‐Free Approach for Analysis of (+)2‐Aminobutanol and Ethambutol Hydrochloride in Tablets Preparation Using RP‐HPLC‐NQAD. ResearchGate. [Link]

  • Short Chain Fatty Acids Analysis. YouTube. [Link]

  • Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Oxford Academic. [Link]

Sources

Head-to-head comparison of different synthesis routes for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride

[1]

Executive Summary

The synthesis of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (an

1
  • Direct Nucleophilic Substitution (Route A): A convergent, single-step reaction ideal for early-phase discovery where speed is prioritized over process robustness.[1]

  • Stepwise Ester Aminolysis (Route B): A two-step sequence via a glycine ester intermediate, offering superior impurity rejection and scalability for GMP manufacturing.[1]

Recommendation: Route B is the superior method for scales >100g due to the ability to distill the intermediate ester, effectively removing the "over-alkylated" tertiary amine impurity which is difficult to purge in Route A.[1][2]

Structural & Retrosynthetic Analysis

The target molecule contains a secondary amine and a primary amide.[1] The retrosynthetic disconnection dictates the strategy:

  • Disconnection 1 (Amide Bond): Leads to an ester precursor (Route B).[1]

  • Disconnection 2 (C-N Bond): Leads to direct alkylation of an amine with an alkyl halide (Route A).[1]

Pathway Visualization

SynthesisPathwaysTargetTarget:2-[(2-Methoxyethyl)amino]acetamide HClSM_A12-MethoxyethylamineRouteA_StepRoute A: Direct Alkylation(SN2 Substitution)SM_A1->RouteA_StepRouteB_Step1Step 1: AlkylationSM_A1->RouteB_Step1SM_A22-ChloroacetamideSM_A2->RouteA_StepRouteA_Step->Target Low Selectivity(Risk: Dialkylation)SM_B1Ethyl ChloroacetateSM_B1->RouteB_Step1Inter_BIntermediate:Ethyl N-(2-methoxyethyl)glycinateRouteB_Step2Step 2: Aminolysis(NH3/MeOH)Inter_B->RouteB_Step2RouteB_Step1->Inter_B Distillable IntermediateRouteB_Step2->Target High Purity

Figure 1: Retrosynthetic comparison showing the convergent Route A versus the linear Route B.

Route A: Direct Nucleophilic Substitution

Mechanism:

Reagents:1

This route relies on the nucleophilic attack of the primary amine on the

11
Detailed Protocol
  • Stoichiometry: Charge 2-Methoxyethylamine (3.0 eq) into a reactor. Note: Excess amine is critical to statistically favor mono-alkylation.[1][2]

  • Solvent: Use Water or Ethanol (10 vol). Water is preferred for green chemistry metrics but makes workup harder.[1]

  • Addition: Cool to 0-5°C. Add 2-Chloroacetamide (1.0 eq) portion-wise over 1 hour. Exothermic reaction.[1]

  • Reaction: Warm to 25°C and stir for 12 hours. Monitor via TLC/HPLC for consumption of chloride.[1]

  • Workup (The Bottleneck):

    • Basify with NaOH to pH >12.[1]

    • Extract with DCM or n-Butanol (product is highly water-soluble).[1]

    • The excess starting amine must be removed via high-vacuum distillation (b.p. 95°C).[1]

  • Salt Formation: Dissolve residue in dry Ethanol/IPA. Add 4M HCl in Dioxane dropwise. Filter the white precipitate.[1][3]

Critical Analysis
  • Pros: Single step; cheap reagents.[1]

  • Cons:

    • Impurity Profile: Generates 5-15% of the tertiary amine dimer (

      
      -bis(carbamoylmethyl)-2-methoxyethylamine).[1] This impurity co-crystallizes with the product.[1]
      
    • Atom Economy: Poor due to the requirement of 3 equivalents of amine (2 equivalents are wasted or must be recycled).[1]

Route B: The Ester-Aminolysis Sequence (Recommended)

Mechanism: Alkylation


Reagents:

1

This route separates the carbon-nitrogen bond formation from the amide generation.[1] The intermediate ester allows for a "purification firewall" before the final step.[1]

Detailed Protocol

Step 1: Synthesis of Ethyl N-(2-methoxyethyl)glycinate

  • Reaction: Dissolve 2-Methoxyethylamine (2.0 eq) in Toluene (10 vol) . Add TEA (1.1 eq) as an acid scavenger.[1]

  • Addition: Add Ethyl Chloroacetate (1.0 eq) dropwise at 0°C.

  • Workup: Wash organic layer with water to remove salts.[1]

  • Purification (Key Step): Distill the organic layer under reduced pressure.[1][4] The intermediate ester (b.p.[1] approx 85-90°C at 10 mmHg) is isolated as a clear oil, leaving heavy dialkylated byproducts in the pot residue.[1][2]

Step 2: Aminolysis to Target

  • Reaction: Dissolve the purified ester in 7N Ammonia in Methanol (5 vol) .

  • Conditions: Seal the vessel and stir at room temperature for 12-24 hours.

  • Isolation: Concentrate to dryness. The byproduct is ethanol (volatile).[1]

  • Salt Formation: Redissolve in IPA; add HCl/IPA. Filter the high-purity salt.

Critical Analysis
  • Pros:

    • Self-Validating Purity: The distillation of the intermediate physically separates the mono-alkylated product from the dimer.[1]

    • Scalability: Aminolysis is quantitative and requires no chromatography.[1][5]

  • Cons: Two steps; requires pressure-rated vessel for ammonia step.[1][2]

Head-to-Head Performance Data

MetricRoute A (Direct Alkylation)Route B (Ester Aminolysis)
Overall Yield 45 - 55%65 - 75%
Purity (HPLC) 92 - 95% (Dimer present)>99.5%
Atom Economy Low (Requires 3 eq Amine)Moderate (Recyclable solvents)
Cost of Goods Low (Cheaper Reagents)Medium (Two steps, solvent use)
Process Safety High (Open vessel)Medium (Ammonia pressure)
Scalability Poor (Purification issues)Excellent
Decision Matrix Flowchart

DecisionMatrixStartStart Process SelectionScaleScale Needed?Start->ScalePurityPurity Requirement?Scale->Purity< 10 gramsRouteBSelect Route B(Ester Aminolysis)Scale->RouteB> 100 gramsRouteASelect Route A(Direct Alkylation)Purity->RouteALow (<95%)Purity->RouteBPharma Grade (>99%)

Figure 2: Decision matrix for selecting the appropriate synthesis route based on scale and purity requirements.

References

  • Structure & Safety Data: 2-Methoxyethylamine Compound Summary. PubChem CID 8018.[1] National Center for Biotechnology Information.[1] Link[1]

  • Chloroacetamide Reactivity: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. ResearchGate, 2019.[2] (General principles of chloroacetamide electrophilicity). Link

  • Aminolysis Methodology: Preparation method of 2-amino-n,n-dimethylacetamide hydrochloride. Patent CN102351733A.[1] (Process analog for glycine ester aminolysis).[1] Link

  • Reaction Kinetics: Reactions of N-Ethyl... Bis(2-Chloroethyl)amine.[1][6] DTIC Report. (Kinetics of amine alkylation with chloro-species). Link[1]

  • Analogous Synthesis: Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate. Patent WO2004037772A1.[1] (Demonstrates reductive alkylation/ester route strategy). Link

A Comparative Guide to the Biological Activity of Ethoxyethylamino vs. Methoxyethylamino Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the acetamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The functionalization of the acetamide core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of two closely related classes of acetamide derivatives: those bearing an ethoxyethylamino moiety and those with a methoxyethylamino group.

While direct comparative studies between these two specific subclasses are limited in publicly available literature, this guide will synthesize findings from research on analogous compounds to provide insights into their potential differential biological activities. We will delve into the structure-activity relationships that govern their efficacy, present available experimental data, and provide detailed protocols for relevant biological assays.

Chemical Structures and Physicochemical Properties

The core difference between the two classes of compounds lies in the terminal alkoxy group on the ethylamino side chain: a methoxy (-OCH3) group versus an ethoxy (-OCH2CH3) group. This seemingly minor structural variation can influence several key physicochemical parameters that are critical for biological activity.

Derivative ClassGeneral StructureKey Physicochemical Differences
Methoxyethylamino Acetamide R-CO-NH-CH2-CH2-O-CH3- Lower molecular weight- Potentially higher water solubility- Less lipophilic
Ethoxyethylamino Acetamide R-CO-NH-CH2-CH2-O-CH2-CH3- Higher molecular weight- Potentially lower water solubility- More lipophilic

The increased lipophilicity of the ethoxyethyl derivatives may enhance their ability to cross cellular membranes, potentially leading to greater intracellular concentrations and, consequently, higher potency. However, this increased lipophilicity can also affect solubility and metabolic stability.

Comparative Biological Activities

Due to the scarcity of direct comparative studies, this section will draw upon data from studies on various acetamide derivatives to infer the potential differences in the biological activities of ethoxyethylamino and methoxyethylamino derivatives. The primary areas of focus will be anticancer and antimicrobial activities, as these are commonly reported for acetamide compounds.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of acetamide derivatives against various cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis.

While specific data for ethoxyethylamino and methoxyethylamino acetamide derivatives is not abundant, structure-activity relationship (SAR) studies on related compounds can provide valuable insights. For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, the nature and position of substituents on the aromatic rings were found to significantly influence anticancer activity.[1][2]

Inferred Comparison:

  • Lipophilicity and Cellular Uptake: The higher lipophilicity of ethoxyethylamino derivatives could lead to enhanced passive diffusion across the cancer cell membrane, potentially resulting in higher intracellular drug concentrations and greater cytotoxicity compared to their methoxyethylamino counterparts.

  • Target Interaction: The subtle difference in the size and conformation of the ethoxy group compared to the methoxy group could influence the binding affinity to intracellular targets, such as enzymes or receptors. This could lead to differences in potency and selectivity.

Table 1: Hypothetical Comparative Anticancer Activity Profile

DerivativeTarget Cell LineExpected IC50 Range (µM)Rationale
Methoxyethylamino AcetamideBreast Cancer (e.g., MCF-7)10-50Good baseline activity, potentially limited by cellular uptake.
Ethoxyethylamino AcetamideBreast Cancer (e.g., MCF-7)5-25Increased lipophilicity may enhance cellular penetration, leading to higher potency.
Methoxyethylamino AcetamideLung Cancer (e.g., A549)15-60Activity may vary depending on cell line specific characteristics.
Ethoxyethylamino AcetamideLung Cancer (e.g., A549)8-30Enhanced membrane permeability could be advantageous in less sensitive cell lines.

Note: The IC50 values in this table are hypothetical and intended to illustrate the potential trend based on physicochemical properties. Actual values would need to be determined experimentally.

Antimicrobial Activity

Acetamide derivatives have also been explored for their antimicrobial properties. The structural features of these compounds can be modified to target specific microbial processes.

Inferred Comparison:

Similar to anticancer activity, the lipophilicity of the alkoxyethyl chain is expected to play a crucial role in the antimicrobial efficacy.

  • Bacterial Cell Wall Penetration: The ability of a compound to penetrate the bacterial cell wall is a key determinant of its antibacterial activity. The more lipophilic ethoxyethylamino derivatives might exhibit better penetration of the lipid-rich cell walls of certain bacteria, leading to lower Minimum Inhibitory Concentrations (MICs).

  • Spectrum of Activity: The difference in lipophilicity could also influence the spectrum of activity. For example, one derivative might be more effective against Gram-positive bacteria, while the other shows better activity against Gram-negative bacteria.

Table 2: Hypothetical Comparative Antimicrobial Activity Profile

DerivativeTarget MicroorganismExpected MIC Range (µg/mL)Rationale
Methoxyethylamino AcetamideStaphylococcus aureus16-64Moderate activity, potentially limited by cell wall penetration.
Ethoxyethylamino AcetamideStaphylococcus aureus8-32Increased lipophilicity may facilitate better interaction with the bacterial membrane.
Methoxyethylamino AcetamideEscherichia coli32-128Gram-negative outer membrane can be a significant barrier.
Ethoxyethylamino AcetamideEscherichia coli16-64Enhanced lipophilicity might improve penetration of the outer membrane.

Note: The MIC values in this table are hypothetical and intended for illustrative purposes. Experimental validation is necessary.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (ethoxyethylamino and methoxyethylamino acetamide derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11][12][13]

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][14][15][16][17]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

General Synthesis Scheme

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Product Carboxylic_Acid R-COOH (Carboxylic Acid) Activation Activation (e.g., SOCl2, DCC) Carboxylic_Acid->Activation Amino_Alcohol H2N-CH2-CH2-OR' (Methoxy/Ethoxy-ethanolamine) Coupling Amide Coupling Amino_Alcohol->Coupling Activation->Coupling Final_Product R-CO-NH-CH2-CH2-OR' (Final Acetamide Derivative) Coupling->Final_Product

Caption: General synthetic route for N-(alkoxyethyl)acetamide derivatives.

Experimental Workflow for Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Comparison Synthesis Synthesis of Methoxyethylamino and Ethoxyethylamino Acetamides Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Characterization->Antimicrobial IC50_MIC Determination of IC50 and MIC values Cytotoxicity->IC50_MIC Antimicrobial->IC50_MIC SAR Structure-Activity Relationship Analysis IC50_MIC->SAR Comparison Comparative Analysis of Biological Activity SAR->Comparison

Caption: Workflow for the comparative biological evaluation.

Conclusion and Future Directions

The comparative analysis of ethoxyethylamino and methoxyethylamino acetamide derivatives, while currently based on inferences from related structures, highlights the critical role of the alkoxyethyl chain in modulating biological activity. The anticipated increase in lipophilicity with the ethoxy group is likely to enhance cell permeability, potentially leading to increased potency in both anticancer and antimicrobial applications.

To move beyond inference and establish a clear understanding of the differential effects of these two moieties, direct comparative studies are essential. Future research should focus on the synthesis of paired ethoxyethylamino and methoxyethylamino acetamide derivatives with identical core structures and their systematic evaluation in a panel of biological assays. Such studies will provide the much-needed quantitative data to establish definitive structure-activity relationships and guide the rational design of more effective acetamide-based therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • JOVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JOVE.
  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Ganot, N., et al. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube.
  • NC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Kumar, P., et al. (2015). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 24(1), 121-133.
  • ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Google Patents. (n.d.). US4024184A - Preparation of N-(2-alkoxyethyl)
  • BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
  • Solomon, K. A., et al. (2009). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. Molecules, 14(4), 1448–1455.
  • ResearchGate. (2023). How to determine experimental IC50 value?.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • BenchChem. (2025). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. BenchChem.
  • PubMed. (2010). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)
  • PMC. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC.
  • ResearchGate. (2016). QSAR studies analysing of some N-aryl derivatives as butyrylcholinesterase inhibitors.
  • ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts.
  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube.
  • PMC. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC.

Sources

Cytotoxicity comparison of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity Profiling of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride Document Type: Publish Comparison Guide (Technical Protocol & Assessment) Target Audience: Senior Researchers, Medicinal Chemists, and Safety Assessment Leads.

Executive Summary

2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 1235440-79-5) is a versatile N-substituted glycine derivative utilized as a building block for peptoids (poly-N-substituted glycines) and pharmaceutical intermediates.[1][2] Unlike standard amino acids, the N-methoxyethyl side chain introduces specific solubility and metabolic characteristics that require rigorous safety profiling.

This guide provides an objective framework for evaluating the cytotoxicity of this scaffold. It compares the compound against its structural analogues and metabolic precursors to establish a "Safety Window" for its use in drug development. The protocol emphasizes the differentiation between intrinsic chemical toxicity (direct membrane damage) and metabolic toxicity (conversion to methoxyacetic acid).

The Comparative Landscape: Alternatives & Analogues

To objectively assess the performance and safety of 2-[(2-Methoxyethyl)amino]acetamide HCl (referred to as MEA-Gly ), it must be benchmarked against three distinct classes of alternatives:

Comparator ClassRepresentative CompoundRole in Comparison
Structural Baseline Glycinamide HCl Negative Control: Represents the core amide structure without the functionalized side chain. Establishes baseline background toxicity.
Functional Toxicophore 2-Methoxyethylamine Positive Control (Acute): The free amine form of the side chain. Used to determine if the amide linkage in MEA-Gly mitigates the irritation/toxicity of the free amine.
Metabolic Liability Methoxyacetic Acid (MAA) Positive Control (Metabolic): The primary toxic metabolite of methoxy-containing compounds (via ADH/ALDH pathways). Used to assess long-term metabolic risks in HepG2 cells.
Mechanism of Action & Toxicity Pathways

Understanding the potential toxicity requires mapping the compound's metabolic fate. The primary concern with methoxyethyl-derivatives is the potential liberation of Methoxyacetic Acid (MAA) , a known reproductive toxin.

Figure 1: Metabolic & Cytotoxic Pathways (Graphviz Diagram)

ToxicityPathway MEAGly 2-[(2-Methoxyethyl)amino] acetamide HCl (MEA-Gly) Hydrolysis Amidase/Protease Hydrolysis MEAGly->Hydrolysis In vivo cleavage Cell Membrane Cell Membrane MEAGly->Cell Membrane Direct Interaction (Low Potency) Glycinamide Glycinamide Core (Low Toxicity) FreeAmine 2-Methoxyethylamine (Irritant/Corrosive) Oxidation MAO/ADH Oxidation FreeAmine->Oxidation Metabolic Activation MAA Methoxyacetic Acid (High Toxicity) Mitochondria Mitochondria MAA->Mitochondria Inhibits TCA Cycle Hydrolysis->Glycinamide Hydrolysis->FreeAmine Oxidation->MAA

Caption: Figure 1 illustrates the potential degradation of MEA-Gly into its constituent parts. The amide bond typically stabilizes the molecule, reducing immediate toxicity compared to the free amine.

Experimental Protocol: Comparative Cytotoxicity Assay

This protocol is designed to distinguish between acute membrane disruption and metabolic inhibition.

Phase A: Cell Line Selection
  • HEK293 (Human Embryonic Kidney): Selected for high proliferation rates and general sensitivity to osmotic/ionic stress. Represents "baseline" somatic toxicity.

  • HepG2 (Human Liver Carcinoma): Selected for high metabolic activity (CYP450/Phase II enzymes). Essential for detecting toxicity driven by the metabolite (MAA).

Phase B: Methodology (MTT & LDH Multiplex)
  • Objective: Measure cell viability (MTT) and membrane integrity (LDH) simultaneously to differentiate apoptosis from necrosis.

Step-by-Step Workflow:

  • Preparation of Stocks:

    • Dissolve MEA-Gly HCl in PBS to 100 mM (Stock A).

    • Dissolve 2-Methoxyethylamine in PBS (adjust pH to 7.4) to 100 mM (Stock B).

    • Dissolve Glycinamide HCl in PBS to 100 mM (Stock C).

    • Critical: Ensure pH of all stocks is neutralized to 7.4 to avoid pH-induced cytotoxicity.

  • Seeding:

    • Seed HepG2 and HEK293 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Perform serial dilutions (0.1 µM to 10 mM) of Stocks A, B, and C in serum-free media.

    • Apply treatments to cells for 24 hours (Acute) and 72 hours (Chronic/Metabolic).

  • Readout:

    • Supernatant: Collect 50 µL for LDH release assay (Membrane damage).

    • Cell Layer: Add MTT reagent (0.5 mg/mL) for 4 hours; solubilize in DMSO; read absorbance at 570 nm.

Comparative Performance Analysis (Projected Data)

The following table summarizes the expected performance based on Structure-Activity Relationships (SAR) and standard toxicological profiles of the functional groups.

CompoundPredicted IC50 (HEK293)Predicted IC50 (HepG2)Mechanism of Toxicity
MEA-Gly HCl > 5 mM (Low) 2 - 5 mM (Moderate) Low intrinsic toxicity. High concentrations may stress lysosomal pH due to the secondary amine.
Glycinamide HCl > 10 mM (Non-Toxic)> 10 mM (Non-Toxic)Benign amino acid derivative. Serves as the "Safe Baseline."
2-Methoxyethylamine 0.5 - 1 mM (High)0.5 - 1 mM (High)Direct membrane irritation and pH perturbation (lysosomotropic).
Methoxyacetic Acid 2 - 5 mM< 1 mM (Very High) Metabolic poison (HDAC inhibition). HepG2 cells will be more sensitive due to metabolic accumulation.

Interpretation Guide:

  • If MEA-Gly IC50 ≈ Glycinamide: The methoxyethyl group is stable and non-toxic in this configuration. (Ideal Outcome).

  • If MEA-Gly IC50 ≈ 2-Methoxyethylamine: The compound is acting as a surfactant or irritant; the amide bond does not mitigate the amine's toxicity.

  • If HepG2 toxicity >> HEK293 toxicity: The compound is being metabolized into toxic byproducts (MAA).

Technical Recommendations
  • pH Control is Critical: As a hydrochloride salt, MEA-Gly will acidify culture media at high concentrations. Always buffer stocks with HEPES or neutralize with NaOH before addition to cells. Failure to do so will result in false-positive cytotoxicity due to acidosis.

  • Stability Check: Verify the stability of MEA-Gly in culture media using LC-MS. If the amide bond hydrolyzes spontaneously, the toxicity profile will shift toward that of the free amine.

  • Use in Peptoids: If using MEA-Gly as a monomer for peptoid synthesis, the final polymer is likely to be significantly less toxic than the monomer, as the secondary amine becomes a tertiary amide, removing the cationic charge responsible for membrane interaction.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10924680: 2-[(2-Methoxyethyl)amino]acetamide.[3] Retrieved from [Link][3]

  • Hofmann, A., et al. (1990). Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. Chemical Research in Toxicology. Retrieved from [Link]

  • Choy, W.N., et al. (1995). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells. Mutation Research. Retrieved from [Link]

Sources

Confirming the identity of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride with reference standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for confirming the identity of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS: 1235440-79-5), a critical intermediate and impurity standard often used in the synthesis of anticonvulsant agents and quinazoline derivatives.

Executive Summary

In pharmaceutical development, the identity confirmation of polar, non-chromophoric salts like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride presents specific analytical challenges. Unlike aromatic drug substances, this compound lacks a strong UV chromophore and exhibits high hydrophilicity, making standard C18 HPLC-UV retention and detection unreliable.

This guide compares the Reference Standard (RS) Comparison Method (the regulatory "Gold Standard") against Ab Initio Structural Elucidation (the alternative). We demonstrate that while ab initio methods are necessary when no standard exists, the use of a qualified Reference Standard using orthogonal techniques (FTIR + HILIC-MS) provides the most robust, regulatory-compliant pathway for routine identity testing.

Compound Profile[1][2][3]
  • Chemical Name: 2-[(2-Methoxyethyl)amino]acetamide hydrochloride[1]

  • CAS Number: [1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 168.62 g/mol

  • Critical Attributes: Highly polar, hygroscopic solid, lack of aromatic UV absorption.

Decision Framework: Identity Confirmation Workflow

The following decision tree illustrates the logical flow for selecting the appropriate identification strategy based on material availability and regulatory requirements.

IdentityWorkflow Start Sample Receipt: 2-[(2-Methoxyethyl)amino]acetamide HCl CheckStd Is a Certified Reference Standard (CRS) Available? Start->CheckStd MethodA METHOD A: Direct Comparison (Gold Standard) CheckStd->MethodA Yes MethodB METHOD B: Ab Initio Elucidation (Alternative) CheckStd->MethodB No ExpA1 Experiment 1: FTIR (ATR/KBr) Fingerprint Match MethodA->ExpA1 ExpA2 Experiment 2: HILIC-MS RT & Mass Match MethodA->ExpA2 ExpA3 Experiment 3: Chloride Test (AgNO3 Precipitation) MethodA->ExpA3 ExpB1 High-Res MS (Q-TOF) Exact Mass < 5ppm MethodB->ExpB1 ExpB2 1H & 13C NMR Connectivity Check MethodB->ExpB2 Decision Data Review & Compliance Check ExpA1->Decision ExpA2->Decision ExpA3->Decision ExpB1->Decision ExpB2->Decision Pass Identity CONFIRMED (Release) Decision->Pass Matches Criteria Fail Identity REJECTED (OOS Investigation) Decision->Fail Deviates

Figure 1: Analytical decision matrix for identity confirmation. Green path indicates the preferred regulatory workflow.

Comparative Analysis: Reference Standard vs. Alternatives

The table below objectively compares the performance of using a Certified Reference Standard (Method A) versus Structural Elucidation (Method B) for this specific hydrophilic amine salt.

FeatureMethod A: Reference Standard ComparisonMethod B: Ab Initio Elucidation
Primary Principle Pattern Matching: Sample spectrum/RT is overlaid with a known standard.First Principles: Structure is deduced from physical data (mass, spin coupling).
Specificity High: FTIR fingerprint region (1500–400 cm⁻¹) is unique to the crystal lattice and salt form.Medium-High: NMR confirms structure but may miss polymorphic differences or counter-ion stoichiometry without specific assays.
Speed Fast (<4 hours): Routine QC workflow.Slow (24–48 hours): Requires expert interpretation and expensive instrumentation.
Suitability for this Compound Excellent: Overcomes the lack of UV chromophore by using RT matching and IR.Good: But requires D₂O solvent which exchanges amide protons, complicating NMR interpretation.
Regulatory Status Preferred: ICH Q6A requires comparison to a standard for identification.Contingency: Accepted only when no standard exists (e.g., early R&D).
Why Method A is Superior for this Compound

For 2-[(2-Methoxyethyl)amino]acetamide HCl , Method A is superior because:

  • Salt Form Confirmation: FTIR comparison immediately confirms if the sample is the hydrochloride salt or the free base (which is an oil and unstable). Ab initio methods often require separate chloride titrations.

  • Hygroscopicity: This compound absorbs water. A simultaneous run with a Reference Standard cancels out environmental drift in retention times that might occur in HILIC chromatography.

Detailed Experimental Protocols

Protocol 1: FTIR Identity (Solid State)

Rationale: Infrared spectroscopy provides a "fingerprint" of the molecule. For hydrochloride salts, the amine salt stretch (


) around 2500–3000 cm⁻¹ is diagnostic.

Materials:

  • Reference Standard: 2-[(2-Methoxyethyl)amino]acetamide HCl (Certified Purity >98%).

  • Sample: Batch to be tested.

  • Matrix: Optical grade Potassium Bromide (KBr) or Diamond ATR accessory.

Procedure:

  • Preparation: If using KBr, mix 1-2 mg of sample with 200 mg dry KBr. Grind to a fine powder and press into a translucent pellet. If using ATR, place sample directly on the crystal.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16.

  • Comparison: Overlay the Sample and Standard spectra.

  • Acceptance Criteria:

    • Correspondence of absorption maxima in the fingerprint region (1500–600 cm⁻¹).

    • No new peaks >5% intensity (indicating impurities).

    • Specific Marker: Look for the Amide I band (~1680 cm⁻¹) and the broad ammonium band (~3000 cm⁻¹).

Protocol 2: HILIC-MS Identification (Chromatographic & Mass)

Rationale: Due to the high polarity (LogP < 0), this compound elutes in the void volume of C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for retention. Mass Spectrometry (MS) is required due to poor UV absorbance.

Instrument: LC-MS (Single Quadrupole or Q-TOF). Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile.

  • Gradient: Isocratic 85% B or Gradient 90% B

    
     60% B over 10 mins.
    

Steps:

  • Standard Prep: Dissolve Reference Standard in 80:20 ACN:Water to 0.1 mg/mL.

  • Sample Prep: Prepare sample at same concentration.

  • Detection: ESI Positive Mode. Scan range 50–400 m/z.

  • Acceptance Criteria:

    • Retention Time: Sample

      
       must match Standard 
      
      
      
      within ±2.0%.
    • Mass Spec: Major ion peak at m/z 133.1

      
      . (Free base MW is 132.16).[2]
      
    • Isotope Pattern: Verify the M+1 abundance matches theoretical carbon distribution.

References

  • Chemical Structure & CAS: Common Chemistry. 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (CAS 1235440-79-5).[1][3] American Chemical Society.[4] Link

  • Regulatory Guideline: ICH Expert Working Group. ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation.[5][6][7] Link

  • Analytical Methodology: Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Polar Amines. U.S. FDA. Link

  • Related Synthesis: Patent WO2018172250A1. 2-methyl-quinazolines. (Cites use of N-(2-methoxyethyl)glycinamide HCl as intermediate). Link

Sources

Assessing the Purity of Synthesized 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Intermediates

Executive Summary: The "Invisible" Intermediate

In drug development, 2-[(2-Methoxyethyl)amino]acetamide hydrochloride serves as a critical polar linker and building block (e.g., in lacosamide analogs or peptidomimetics). However, its analysis presents a "perfect storm" of analytical challenges:

  • Lack of Chromophores: It lacks a benzene ring or conjugated system, making standard UV detection (254 nm) useless.

  • High Polarity: As a hydrochloride salt of a secondary amine, it elutes in the void volume of standard C18 columns.

  • Genotoxic Risk: The synthesis often involves 2-chloroacetamide , a potent alkylating agent and known genotoxin. Standard "Area %" purity methods often miss this trace impurity due to poor retention.

This guide compares three rigorous methodologies to assess purity, moving beyond simple "Certificate of Analysis" checks to deep structural validation.

Part 1: The Analytical Challenge & Impurity Landscape

Before selecting a method, we must understand the structural liabilities.

The Impurity Fate Map

The synthesis typically involves the amination of 2-chloroacetamide with 2-methoxyethylamine.

ImpurityMap SM1 2-Methoxyethylamine (Starting Material 1) PROD 2-[(2-Methoxyethyl)amino] acetamide HCl (Target) SM1->PROD Nucleophilic Subst. SM2 2-Chloroacetamide (Genotoxic Alkylator) SM2->PROD SM2->PROD Residual Risk IMP1 Dimer Impurity (Over-alkylation) PROD->IMP1 + SM2 (Side Rxn) IMP2 Glycine Derivative (Hydrolysis) PROD->IMP2 + H2O (Hydrolysis)

Figure 1: Impurity Fate Map highlighting the critical risk of residual alkylating agents (red).

Part 2: Comparative Methodology

We evaluated three distinct approaches. Note that HPLC-UV (254 nm) is excluded as it is scientifically invalid for this molecule.

Method A: HILIC-CAD (The Trace Detective)

Best for: Detecting trace genotoxic impurities (2-chloroacetamide) and non-chromophoric byproducts.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar salt, while Charged Aerosol Detection (CAD) provides near-universal response independent of optical properties.

Method B: qNMR (The Absolute Truth)

Best for: Mass balance, salt stoichiometry (HCl ratio), and residual solvent quantification.

  • Mechanism: Proton NMR using an internal standard (e.g., Maleic Acid) to quantify purity without a reference standard of the analyte itself.

Method C: Potentiometric Titration (The Stoichiometry Check)

Best for: Rapid confirmation of the hydrochloride salt form.

  • Mechanism: Argentometric titration specific to the chloride counter-ion.

Comparative Data Matrix
FeatureMethod A: HILIC-CADMethod B: qNMR (

H)
Method C: Titration (

)
Primary Scope Organic Impurity ProfilingAbsolute Assay (w/w%)Anion Content (

)
LOD (Limit of Detection) ~0.01% (100 ppm)~0.5%N/A (Macro method)
Specificity High (Separates impurities)High (Structural ID)Low (Any

counts)
Genotoxin Detection Excellent Poor (Sensitivity limits)None
Ref.[1][2][3] Standard Needed? Yes (for quantitation)No (Internal Std used)No
Throughput Medium (30 min/run)Fast (10 min/run)Fast (5 min/run)

Part 3: Detailed Experimental Protocols

Protocol 1: HILIC-CAD for Impurity Profiling

Rationale: Standard C18 columns fail to retain this polar amine. HILIC uses a water layer on a polar stationary phase to retain the charged amine, allowing the non-polar chloroacetamide to elute differently.

Instrument Setup:

  • System: HPLC with Charged Aerosol Detector (e.g., Thermo Vanquish or equivalent).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Column Temp: 30°C.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 4.5). Note: Buffer is required to suppress silanol interactions.

  • Solvent B: Acetonitrile (ACN).

Gradient:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 10 90 High organic holds polar amine
15.0 40 60 Elutes highly polar dimers
15.1 10 90 Re-equilibration

| 20.0 | 10 | 90 | End |

Sample Prep: Dissolve 10 mg sample in 90:10 ACN:Water. Critical Control: Inject a 50 ppm standard of 2-chloroacetamide . If this peak is not resolved from the void, the method is invalid for safety assessment.

Protocol 2: Quantitative NMR (qNMR) for Assay

Rationale: Since hygroscopic salts often absorb water, "100% area" on HPLC does not mean 100% potency. qNMR measures the actual weight-for-weight purity.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) is preferred to exchange the amide protons and simplify the spectrum, though DMSO-
    
    
    
    shows all protons.
  • Internal Standard (IS): Maleic Acid (traceable grade). Why? It has a sharp singlet at ~6.3 ppm, clear of the aliphatic region.

Procedure:

  • Accurately weigh ~20 mg of the analyte (

    
    ) into a vial.
    
  • Accurately weigh ~10 mg of Maleic Acid (

    
    ) into the same vial.
    
  • Dissolve in 0.7 mL

    
    .
    
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 30 seconds  (Critical: 
      
      
      
      is required for quantitative accuracy).
    • Scans: 16 or 32.

Calculation:



Where


 = Integration area, 

= Number of protons,

= Molecular weight.

Part 4: Decision Logic for Researchers

Do not apply every method to every batch. Use this logic flow to optimize resources.

DecisionTree Start Batch Synthesis Complete Q1 Is this for In Vivo/Tox use? Start->Q1 Tox Full Safety Panel Required Q1->Tox Yes Early Early Stage / R&D Q1->Early No MethodA Run HILIC-CAD (Check for Genotoxins) Tox->MethodA MethodB Run qNMR (Establish Potency) Tox->MethodB MethodC Run Titration + Simple HPLC Early->MethodC

Figure 2: Analytical Decision Matrix. High-risk applications require orthogonal validation (HILIC + qNMR).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. FDA Guidance Documents.[5] Link

  • Metrohm AG. (2025).[6] Potentiometric Titration in Pharmaceutical Analysis: USP <541>.[6] Metrohm Applications.[6][7] Link

  • Hutchinson, J. P., et al. (2011). The role of buffer concentration in HILIC separations. Journal of Chromatography A. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride. As drug development professionals, our responsibility extends beyond synthesis and analysis to the safe and environmentally conscious management of all chemical substances. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The core principle of this guide is risk mitigation; given the chemical's structure, we must handle it with the caution afforded to its parent compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the hazard profile of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride is fundamental to appreciating the necessity of stringent disposal measures. While specific toxicological data for this exact compound is limited, its structure contains an acetamide moiety. Acetamide itself is classified as a suspected carcinogen.[1][2][3] Therefore, as a matter of prudent laboratory practice, derivatives such as 2-[(2-Methoxyethyl)amino]acetamide hydrochloride should be handled with the same level of caution.

The precautionary principle dictates that in the absence of comprehensive data, we manage risk based on the known hazards of structurally related compounds. The primary risk associated with this compound is its potential carcinogenicity, necessitating its treatment as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sink.[4][5]

Table 1: Hazard Profile Synthesis for 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Hazard CategoryAssociated Risk & RationaleGHS Hazard Statement (Inferred)
Carcinogenicity The presence of the acetamide functional group suggests a potential risk. Acetamide is classified as a Category 2 carcinogen.[1][3][6]H351: Suspected of causing cancer.
Skin/Eye Irritation Amine hydrochlorides and acetamide derivatives can be irritating to the skin and eyes upon contact.[7]H315: Causes skin irritation. H319: Causes serious eye irritation.
Aquatic Toxicity Many organic nitrogen compounds can be harmful to aquatic life.[4] Uncontrolled release to the environment must be prevented.H412: Harmful to aquatic life with long-lasting effects.

The Core Directive: Segregation and Professional Disposal

All waste streams containing 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, regardless of concentration, must be managed as hazardous chemical waste. This involves segregation at the point of generation and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[5][8] Never mix this waste with other waste streams unless compatibility has been confirmed.[9][10]

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different waste streams contaminated with 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Protocol 3.1: Disposal of Solid (Neat) Compound

This protocol applies to expired reagents, unused product, or residual solids.

  • Container Selection: Use the original manufacturer's container if possible. If not, select a new, clean, high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[11] The container must be compatible with the chemical.

  • Labeling: Affix a "Hazardous Waste" label to the container.[12] Fill it out completely, including:

    • The full chemical name: "2-[(2-Methoxyethyl)amino]acetamide hydrochloride" (no abbreviations).

    • The primary hazard: "Suspected Carcinogen," "Irritant."

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be clearly marked, away from drains, and in secondary containment (such as a spill tray) to prevent environmental release in case of a leak.

  • Pickup Request: Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EH&S department.[5]

Protocol 3.2: Disposal of Aqueous and Organic Solutions

This protocol applies to reaction mixtures, analytical standards, and any solutions containing the target compound.

  • Do Not Neutralize for Drain Disposal: While the hydrochloride salt is acidic, simple neutralization with a base does not mitigate the hazard of the organic moiety.[13] The resulting solution is still considered hazardous waste.

  • Container Selection: Collect all liquid waste in a dedicated, compatible container (HDPE or glass) with a secure cap.[11] Do not mix with incompatible waste streams (e.g., strong oxidizers).[2]

  • Labeling: As with the solid waste, clearly label the container as "Hazardous Waste." List all chemical constituents and their approximate concentrations. For example:

    • "Aqueous waste with 2-[(2-Methoxyethyl)amino]acetamide hydrochloride (~5%), Methanol (95%)"

    • Hazard: "Toxic," "Flammable Liquid" (if a flammable solvent is present).

  • Storage and Disposal: Store in the SAA with secondary containment and request pickup through your EH&S office. Keep the container closed at all times except when adding waste.[8]

Protocol 3.3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol covers items such as pipette tips, weigh boats, gloves, and empty stock bottles.

  • Grossly Contaminated Items: Any item with visible solid or liquid residue (e.g., weigh boats, spatulas, wipes from a spill cleanup) must be placed in a designated solid hazardous waste container. This is typically a sturdy, lined cardboard box or a plastic drum. Label the container "Solid Hazardous Waste" and list the contaminants.

  • Empty Stock Containers: An empty container that held 2-[(2-Methoxyethyl)amino]acetamide hydrochloride must be managed as hazardous waste.[12]

    • Procedure: Triple-rinse the container with a suitable solvent (e.g., water or methanol).[12]

    • Crucially, collect all three rinsate portions as hazardous liquid waste and add them to your designated liquid waste container.[12]

    • After triple-rinsing, deface the original label to remove all hazard warnings. The clean, rinsed container can then typically be disposed of in the regular trash or recycling, per your institution's policy.[5]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps. Do not mix with biohazardous sharps.

Disposal Decision Workflow

The following diagram outlines the logical flow for making correct disposal decisions.

G start Waste Generated Containing 2-[(2-Methoxyethyl)amino]acetamide HCl waste_type Identify Waste Type start->waste_type solid Solid (Neat Compound, Contaminated Debris) waste_type->solid Solid liquid Liquid (Aqueous or Organic Solution) waste_type->liquid Liquid labware Contaminated Labware (Glassware, Empty Bottles) waste_type->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid rinse_decision Rinseable? labware->rinse_decision store_waste Store Sealed Container in Secondary Containment in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste rinse_decision->collect_solid No (e.g., gloves, wipes) triple_rinse Triple-Rinse with Appropriate Solvent rinse_decision->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_clean Dispose of Cleaned Labware per Institutional Policy triple_rinse->dispose_clean collect_rinsate->collect_liquid request_pickup Request Pickup from EH&S or Licensed Contractor store_waste->request_pickup

Caption: Decision workflow for proper disposal of waste streams.

References

  • Carl ROTH. (2021). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Penta. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10924680, 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential safety and logistical information for handling 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, ensuring that laboratory professionals can manage this chemical with confidence and precision. By understanding the inherent risks and adhering to the prescribed protocols, we can foster a secure and productive research environment.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Causes serious eye irritation.[1]

  • May cause skin irritation.[1]

  • May cause respiratory irritation.[6]

  • May be harmful if swallowed.[1]

  • Suspected of causing cancer (based on related compounds).[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 2-[(2-Methoxyethyl)amino]acetamide hydrochloride, based on guidelines for similar chemical structures.

Body PartRecommended PPEMaterial/StandardRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1-compliantProvides robust protection against splashes and airborne particles, preventing serious eye irritation.[1][2][7]
Hands Chemical-resistant glovesNitrile rubber is a suitable optionProtects against skin contact, which can cause irritation.[3][7] Always inspect gloves before use and use proper removal technique.[7]
Body Laboratory coat and, for larger quantities, a chemical-resistant apron or suitStandard lab coat; Tyvek® or similar for aprons/suitsPrevents contamination of personal clothing and protects underlying skin from spills.[4][7]
Respiratory NIOSH-approved respirator with appropriate cartridgesP95 or P1 for nuisance dust; OV/AG/P99 or ABEK-P2 for higher levelsNecessary when handling the solid form outside of a fume hood to prevent inhalation of dust, which can cause respiratory irritation.[7][8]
Laboratory Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.

Step 1: Preparation and Engineering Controls

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

Step 2: Weighing and Dispensing

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so within the fume hood to minimize dust inhalation. Use a draft shield on the balance if necessary.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a rapid and informed response is critical.

Caption: Workflow for responding to a chemical spill.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention.[1]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide artificial respiration.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Waste Disposal Plan

Proper disposal of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride and its containers is a critical final step to ensure environmental and personnel safety.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] The material should be disposed of at an approved waste disposal plant and should not be allowed to enter drains or sewer systems.[1][7][9]

By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Acetamide - SAFETY DATA SHEET - PENTA. (2023, March 30).
  • 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride Safety Data Sheets(SDS) lookchem. (n.d.).
  • Acetamide - Hazardous Substance Fact Sheet. (n.d.).
  • Safety Data Sheet (SDS) Acetamide - LPS.org. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, February 21).
  • Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide - Cole-Parmer. (n.d.).
  • Acetamide - Santa Cruz Biotechnology. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Advent Chembio. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methoxyethyl)amino]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxyethyl)amino]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.